molecular formula C8H6Br2O2 B7763653 3,5-Dibromo-4-methoxybenzaldehyde CAS No. 5844-80-4

3,5-Dibromo-4-methoxybenzaldehyde

Cat. No.: B7763653
CAS No.: 5844-80-4
M. Wt: 293.94 g/mol
InChI Key: CAGHJINSPMGDKT-UHFFFAOYSA-N
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Description

3,5-dibromo-4-methoxybenzaldehyde is a natural product found in Bjerkandera adusta with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGHJINSPMGDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973986
Record name 3,5-Dibromo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5844-80-4
Record name 3,5-Dibromo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,5-Dibromo-4-methoxybenzaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dibromo-4-methoxybenzaldehyde: Synthesis, Characterization, and Applications

Introduction

This compound is a halogenated aromatic aldehyde that serves as a crucial intermediate and building block in synthetic organic chemistry. Its unique substitution pattern—an electron-donating methoxy group and an electron-withdrawing aldehyde group, flanked by two bromine atoms—imparts specific reactivity and physicochemical properties. These features make it a valuable precursor for the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The presence of bromine atoms can enhance lipophilicity and modulate the metabolic stability of derivative compounds, making this scaffold particularly interesting for drug development professionals. For instance, related brominated aromatic compounds have been investigated for a range of biological activities, including anticancer and antidiabetic properties.[1] This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and safe handling protocols.

Compound Identification and Physicochemical Properties

Accurate identification and understanding the physicochemical properties of a compound are paramount for its successful application in research and development. This compound is a solid, typically beige in appearance, with well-defined physical constants.[2]

PropertyValueReference(s)
CAS Number 108940-96-1[3][4]
Molecular Formula C₈H₆Br₂O₂[3][5]
Molecular Weight 293.94 g/mol [3][4]
IUPAC Name This compound
Appearance Solid, Beige[2]
Melting Point 90-91 °C
Boiling Point 332.0 ± 37.0 °C at 760 mmHg[3]
SMILES COC1=C(C=C(C=C1Br)C=O)Br[3]
InChI Key CAGHJINSPMGDKT-UHFFFAOYSA-N

Synthesis Protocol and Mechanistic Insights

The most direct and common laboratory synthesis of this compound involves the electrophilic aromatic substitution of the starting material, 4-methoxybenzaldehyde. The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group, while the aldehyde group (-CHO) is a deactivating, meta-directing group. Consequently, electrophilic attack is directed to the positions ortho to the powerful methoxy activator, which are also conveniently meta to the aldehyde deactivator. This electronic congruence facilitates a highly regioselective dibromination at the C3 and C5 positions.

Experimental Protocol: Electrophilic Bromination

This protocol describes the direct bromination of 4-methoxybenzaldehyde using molecular bromine in a suitable solvent system.

Materials:

  • 4-methoxybenzaldehyde

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Bromine Addition: In a dropping funnel, prepare a solution of molecular bromine (2.1 eq) in glacial acetic acid. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition. Causality Note: The slow, dropwise addition and low temperature are critical to control the exothermicity of the reaction and prevent undesirable side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold deionized water. The crude product will precipitate.

  • Quenching: Add 10% sodium thiosulfate solution dropwise to quench any unreacted bromine (indicated by the disappearance of the reddish-brown color).

  • Neutralization: Neutralize the excess acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.

Synthetic Pathway Diagram

Synthesis cluster_reactants Reactants cluster_conditions Conditions 4-methoxybenzaldehyde 4-Methoxybenzaldehyde Reaction Electrophilic Aromatic Substitution 4-methoxybenzaldehyde->Reaction 1.0 eq Bromine Bromine (Br₂) Bromine->Reaction 2.1 eq Solvent Glacial Acetic Acid Solvent->Reaction Temp 0 °C to RT Temp->Reaction Product This compound Reaction->Product High Regioselectivity

Caption: Synthetic route for this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product is a critical step. A multi-technique approach is employed for robust characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the proton environment. The expected spectrum for this compound would show three distinct signals: a singlet for the aldehyde proton (~9.8 ppm), a singlet for the two equivalent aromatic protons (~7.9 ppm), and a singlet for the methoxy group protons (~3.9 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This reveals the number of non-equivalent carbon atoms. The spectrum would show characteristic peaks for the carbonyl carbon (~190 ppm), the aromatic carbons (including those bonded to bromine, the methoxy group, and the aldehyde), and the methoxy carbon (~56 ppm).

  • IR (Infrared) Spectroscopy: This method identifies functional groups. Key expected peaks include a strong carbonyl (C=O) stretch for the aldehyde at ~1700 cm⁻¹, C-H stretches for the aromatic ring and aldehyde at ~2850-3100 cm⁻¹, and C-O stretching for the methoxy ether at ~1250 cm⁻¹.

  • MS (Mass Spectrometry): This determines the molecular weight and fragmentation pattern. The mass spectrum would show a characteristic isotopic pattern for a dibrominated compound, with major peaks corresponding to the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 ratio.

General Analytical Workflow Diagram

Analytical_Workflow cluster_techniques Spectroscopic Techniques Start Synthesized Product Purity Purity Check (TLC, HPLC) Start->Purity Structure Structural Elucidation Purity->Structure If Pure NMR ¹H and ¹³C NMR Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Final Confirmed Structure & Purity >97% Structure->Final Data Correlation

Caption: Standard workflow for analytical characterization.

Applications in Synthesis and Drug Discovery

This compound is not typically an end-product but rather a versatile intermediate. Its functional groups can be selectively manipulated to build a diverse range of more complex molecules.

  • Pharmaceutical Intermediate: The benzaldehyde moiety can participate in various condensation reactions (e.g., Wittig, Knoevenagel, aldol) to form larger scaffolds. The bromine atoms can be replaced through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This versatility is crucial in drug discovery. For example, the closely related precursor 3,5-dibromo-4-hydroxybenzaldehyde is used in the synthesis of 3,4,5-trimethoxybenzaldehyde, a key starting material for the antibacterial drug Trimethoprim.[6][7]

  • Scaffold for Bioactive Compounds: Derivatives of similar substituted benzoic acids have shown potential as anticancer and antidiabetic agents.[1] The 3,5-dibromo-4-methoxy pattern provides a unique template for library synthesis to explore structure-activity relationships (SAR).

  • Materials Science: Halogenated aromatic compounds can be used as precursors for polymers, liquid crystals, and flame-retardant materials.

Role as a Synthetic Hub Diagram

Applications cluster_reactions Synthetic Transformations cluster_products Derivative Classes Core 3,5-Dibromo- 4-methoxybenzaldehyde Aldehyde Aldehyde Chemistry (e.g., Wittig, Reductive Amination) Core->Aldehyde Bromine Bromine Chemistry (e.g., Suzuki, Buchwald Coupling) Core->Bromine Demethylation O-Demethylation Core->Demethylation Stilbenes Stilbenes & Chalcones Aldehyde->Stilbenes Biaryls Biaryl Compounds Bromine->Biaryls Phenols Substituted Phenols Demethylation->Phenols

Caption: Role as a key intermediate in organic synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous.

GHS Hazard Information: [8]

  • Pictograms: GHS07 (Harmful/Irritant)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[9]

    • H335: May cause respiratory irritation.[9]

Recommended Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[2]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10] For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.

  • First Aid:

    • If Swallowed: Rinse mouth and call a POISON CENTER or doctor.

    • If on Skin: Wash off immediately with plenty of soap and water.[2]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[2][9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically valuable compound with well-defined properties and clear applications, particularly as an intermediate in the synthesis of pharmaceuticals and other high-value organic molecules. Its preparation via regioselective bromination is straightforward, and its structure can be unambiguously confirmed using standard analytical techniques. By understanding its reactivity, handling it with the appropriate safety precautions, and leveraging its synthetic potential, researchers can effectively utilize this compound as a key building block in the development of novel chemical entities.

References

An In-depth Technical Guide to 3,5-Dibromo-4-methoxybenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,5-Dibromo-4-methoxybenzaldehyde, a versatile aromatic aldehyde with significant potential in organic synthesis and medicinal chemistry. We will delve into its physicochemical properties, detailed synthesis and purification protocols, spectroscopic characterization, reactivity, and potential applications, offering field-proven insights to support your research and development endeavors.

Compound Profile and Physicochemical Properties

This compound is a crystalline solid at room temperature. The strategic placement of two bromine atoms and a methoxy group on the benzaldehyde scaffold imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 108940-96-1[1][2][3]
Molecular Formula C₈H₆Br₂O₂[1][2][3]
Molecular Weight 293.94 g/mol [1][2][3]
Appearance Solid[3]
Melting Point 90-91 °C[3]
Boiling Point 332.0 ± 37.0 °C at 760 mmHg[1][3]
InChI Key CAGHJINSPMGDKT-UHFFFAOYSA-N[3]
SMILES COC1=C(Br)C=C(C=O)C=C1Br

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor, p-hydroxybenzaldehyde. The causality behind this experimental choice lies in the directing effects of the hydroxyl and aldehyde groups during electrophilic aromatic substitution.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde

This initial step involves the selective bromination of p-hydroxybenzaldehyde. The hydroxyl group is an activating ortho-, para-director, and the aldehyde is a deactivating meta-director. The strong activation of the hydroxyl group directs the two bromine atoms to the positions ortho to it.

Materials:

  • p-Hydroxybenzaldehyde

  • Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite solution

Procedure:

  • Dissolve p-hydroxybenzaldehyde in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The reaction is exothermic and should be controlled.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Quench any excess bromine by adding a sodium bisulfite solution until the orange color disappears.

  • Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

Part B: Methylation of 3,5-Dibromo-4-hydroxybenzaldehyde

The subsequent methylation of the hydroxyl group yields the final product. This is a standard Williamson ether synthesis.

Materials:

  • 3,5-Dibromo-4-hydroxybenzaldehyde

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Acetone or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 3,5-Dibromo-4-hydroxybenzaldehyde in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate or sodium hydroxide.

  • Stir the mixture at room temperature for a short period to form the phenoxide.

  • Add the methylating agent (dimethyl sulfate or methyl iodide) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

p_hydroxybenzaldehyde [label="p-Hydroxybenzaldehyde"]; bromination [label="Bromination\n(Br₂, Acetic Acid)"]; intermediate [label="3,5-Dibromo-4-\nhydroxybenzaldehyde"]; methylation [label="Methylation\n(DMS, K₂CO₃)"]; final_product [label="3,5-Dibromo-4-\nmethoxybenzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Recrystallization"]; pure_product [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

p_hydroxybenzaldehyde -> bromination; bromination -> intermediate; intermediate -> methylation; methylation -> final_product; final_product -> purification; purification -> pure_product; }

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple. The two aromatic protons are chemically equivalent and should appear as a singlet. The methoxy protons will also give a singlet, and the aldehydic proton will appear as a singlet further downfield.

    • Aromatic protons (2H): ~ δ 7.8-8.0 ppm (singlet)

    • Aldehydic proton (1H): ~ δ 9.8-10.0 ppm (singlet)

    • Methoxy protons (3H): ~ δ 3.9-4.1 ppm (singlet)

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbon. Due to symmetry, only four signals are expected for the aromatic ring.

    • Carbonyl carbon: ~ δ 190-192 ppm

    • Aromatic C-O: ~ δ 158-160 ppm

    • Aromatic C-Br: ~ δ 115-120 ppm

    • Aromatic C-CHO: ~ δ 130-132 ppm

    • Aromatic C-H: ~ δ 130-135 ppm

    • Methoxy carbon: ~ δ 56-58 ppm

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and ether functional groups.

  • C=O stretch (aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.

  • C-O stretch (methoxy): A strong peak in the region of 1250-1300 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

  • Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H stretch (methoxy): Peaks just below 3000 cm⁻¹.

  • Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-Br stretch: In the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ should be observed at m/z 292, 294, and 296 with a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio).

Expected Fragmentation Pattern:

The fragmentation is likely to proceed through the loss of a hydrogen atom from the aldehyde to give a stable acylium ion [M-H]⁺, or the loss of the entire formyl group [M-CHO]⁺.

graph Mass_Fragmentation { layout=dot; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

M [label="[M]⁺\nm/z 292/294/296"]; M_minus_H [label="[M-H]⁺\nm/z 291/293/295"]; M_minus_CHO [label="[M-CHO]⁺\nm/z 263/265/267"];

M -> M_minus_H [label="- H•"]; M -> M_minus_CHO [label="- CHO•"]; }

Caption: Predicted major fragmentation pathways in EI-MS.

Reactivity and Potential Applications

This compound is a valuable building block due to the reactivity of its functional groups.

Reactions of the Aldehyde Group

The aldehyde functionality can undergo a variety of classical transformations, including:

  • Oxidation: To form the corresponding 3,5-dibromo-4-methoxybenzoic acid.

  • Reduction: To yield 3,5-dibromo-4-methoxybenzyl alcohol.

  • Wittig Reaction: To form stilbene derivatives. This reaction is particularly useful for synthesizing complex molecules with specific stereochemistry.[4][5][6][7][8][9] The aldehyde can react with a phosphonium ylide to create a carbon-carbon double bond.

  • Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

Reactions of the Bromine Atoms

The two bromine atoms are susceptible to various cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of C-C, C-N, and C-O bonds. These reactions allow for the introduction of diverse functionalities onto the aromatic ring.

  • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

  • Heck Coupling: Reaction with alkenes to form substituted stilbenes and other vinylated aromatics.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

The reactivity of the bromine atoms opens up avenues for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. For instance, the structurally related 3,5-dibromo-4-methoxybenzoic acid has been used as a scaffold for developing potential kinase inhibitors for cancer therapy.[10]

Applications in Drug Development

The 3,5-dibromo-4-methoxyphenyl moiety is a structural motif found in some bioactive molecules. The bromine atoms can enhance lipophilicity and modulate the metabolic stability of a drug candidate. The aldehyde group provides a handle for further chemical modifications to explore structure-activity relationships (SAR). This compound is a valuable starting material for the synthesis of novel heterocyclic compounds and other complex architectures with potential therapeutic applications.[10]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety data for structurally similar compounds such as 3-Bromo-p-anisaldehyde and 3,5-Dibromo-4-hydroxybenzaldehyde should be considered.

General Precautions:

  • Harmful if swallowed. [11]

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Handling:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][11]

  • Avoid breathing dust.[1]

  • Wash hands thoroughly after handling.[11]

Storage:

  • Store in a tightly sealed container in a cool, dry place.[11]

  • Some sources recommend storage under an inert atmosphere (e.g., nitrogen).[3]

Disposal:

  • Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a key synthetic intermediate with a rich potential for the development of novel compounds in the pharmaceutical and materials science sectors. Its well-defined physicochemical properties, established synthetic routes, and the versatile reactivity of its functional groups make it a valuable tool for synthetic chemists. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Structural Analysis and Conformation of 3,5-Dibromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the structural and conformational properties of 3,5-Dibromo-4-methoxybenzaldehyde, a halogenated aromatic aldehyde of interest to researchers in synthetic chemistry and drug development. We delve into the molecule's synthesis, detailed spectroscopic characterization, and three-dimensional architecture in the solid state as determined by single-crystal X-ray diffraction. A critical analysis of the intermolecular interactions governing its crystal packing is presented using Hirshfeld surface analysis. Furthermore, this guide bridges the gap between solid-state and solution-phase behavior by exploring the molecule's conformational landscape through computational modeling with Density Functional Theory (DFT). The methodologies are detailed to provide not just a summary of findings, but a practical framework for the structural elucidation of similar small organic molecules.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone class of compounds in organic chemistry, serving as versatile intermediates in the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. Their reactivity is largely dictated by the nature and position of the substituents on the aromatic ring, which modulate the electrophilicity of the aldehyde carbonyl group and influence the molecule's overall shape and electronic properties.

This compound (DBMB) is a particularly interesting member of this family. The presence of two bulky, electron-withdrawing bromine atoms flanking a moderately electron-donating methoxy group creates a unique electronic and steric environment. This substitution pattern can influence not only the reactivity of the aldehyde but also the preferred conformation of the methoxy and aldehyde groups relative to the benzene ring. Understanding these structural nuances is critical for predicting reaction outcomes and for designing molecules with specific biological activities, as even subtle conformational changes can dramatically impact interactions with a biological target like an enzyme or receptor.[1]

This guide will systematically dissect the structure of DBMB, employing a multi-technique approach to build a complete picture from the molecular to the supramolecular level.

Synthesis and Spectroscopic Characterization

A robust structural analysis begins with an unambiguous synthesis and thorough spectroscopic verification of the target compound.

Synthesis Pathway

This compound can be prepared from 4-hydroxybenzaldehyde. The synthesis involves two key steps: electrophilic aromatic substitution (bromination) followed by nucleophilic substitution (methylation). This route is efficient and provides a high purity product suitable for crystallographic studies.[2][3]

A common synthetic approach starts with the bromination of 4-hydroxybenzaldehyde to yield 3,5-dibromo-4-hydroxybenzaldehyde.[3] This intermediate is then methylated, typically using a methylating agent like dimethyl sulfate in the presence of a base, to afford the final product. The presence of the aldehyde group can sometimes complicate these reactions, but established protocols provide good yields.[2]

Synthesis_Workflow Start 4-Hydroxybenzaldehyde Intermediate 3,5-Dibromo-4- hydroxybenzaldehyde Start->Intermediate Br2, Solvent Product 3,5-Dibromo-4- methoxybenzaldehyde Intermediate->Product (CH3)2SO4, Base DFT_Workflow cluster_0 Computational Protocol A 1. Initial Structure Generation B 2. Potential Energy Scan (PES) A->B Define dihedral angles C 3. Geometry Optimization of Minima B->C Identify low-energy conformers D 4. Frequency Calculation C->D Confirm true minima (no imaginary frequencies) E 5. Final Energy Analysis D->E Obtain ZPE-corrected energies

References

An In-depth Technical Guide to the Solubility of 3,5-Dibromo-4-methoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-Dibromo-4-methoxybenzaldehyde, a key intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical and practical aspects of its solubility in common organic solvents.

Introduction to this compound

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₆Br₂O₂. Its structure, characterized by a benzene ring substituted with two bromine atoms, a methoxy group, and an aldehyde functional group, dictates its physicochemical properties, including its solubility. The presence of the polar carbonyl group and the ether linkage, combined with the nonpolar aromatic ring and halogen substituents, results in a nuanced solubility profile. Understanding this profile is critical for its effective use in organic synthesis, purification, and formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 108940-96-1
Molecular Weight 293.94 g/mol
Melting Point 90-91 °C
Boiling Point 332.0 ± 37.0 °C at 760 mmHg
Physical Form Solid

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, the key structural features influencing its solubility are:

  • Polar Carbonyl Group (C=O): The aldehyde functional group is polar, capable of forming dipole-dipole interactions and acting as a hydrogen bond acceptor. This feature promotes solubility in polar solvents.[1]

  • Methoxy Group (-OCH₃): The ether linkage is also polar and can act as a hydrogen bond acceptor, further contributing to solubility in polar solvents.

  • Aromatic Ring: The benzene ring is nonpolar and lipophilic, favoring interactions with nonpolar or weakly polar solvents through van der Waals forces.

  • Bromine Atoms (-Br): The two bromine atoms are large and polarizable, contributing to London dispersion forces and potentially weak halogen bonding, which can influence solubility in a variety of solvents.

The overall solubility will be a balance between these competing factors. Solvents that can effectively interact with both the polar and nonpolar regions of the molecule are likely to be the most effective.

Expected Solubility in Common Organic Solvents

Table 2: Predicted Solubility of this compound in Various Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Ethyl AcetateHighThese solvents can effectively solvate the polar carbonyl and methoxy groups through dipole-dipole interactions. DMF and DMSO are particularly strong polar aprotic solvents and are expected to be excellent solvents. A related compound, 3,4,5-trimethoxybenzaldehyde, shows maximum solubility in DMF.[2]
Polar Protic Methanol, Ethanol, n-PropanolModerate to HighThese solvents can act as hydrogen bond donors to the carbonyl and methoxy oxygens, in addition to dipole-dipole interactions. The solubility of the related 3,5-dibromo-4-hydroxybenzaldehyde has been studied in aqueous solutions of these alcohols.[3]
Halogenated Dichloromethane (DCM), ChloroformModerate to HighThe polarity of these solvents is sufficient to interact with the polar groups of the solute. Additionally, dispersion forces between the solvent and the brominated aromatic ring can contribute to solubility. Chloroform showed high solubility for the similar 2-hydroxy-3,4-dimethoxybenzaldehyde.[4]
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateThese solvents are less polar than alcohols or aprotic polar solvents but can still act as hydrogen bond acceptors. The related 3,5-Dihydroxybenzaldehyde is reported to be soluble in diethyl ether.[5]
Aromatic Toluene, BenzeneLow to ModerateThe nonpolar aromatic ring of the solute will interact favorably with these solvents through π-stacking and van der Waals forces. However, the polar functional groups may limit overall solubility.
Nonpolar Hexane, CyclohexaneLowThe significant polarity of the aldehyde and methoxy groups will limit solubility in these nonpolar aliphatic solvents.
Aqueous WaterVery LowWhile the carbonyl and methoxy groups can hydrogen bond with water, the large, nonpolar, and halogenated aromatic ring will significantly hinder aqueous solubility.[1][6]

Experimental Protocol for Solubility Determination (Gravimetric Method)

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.[5]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled orbital shaker or magnetic stirrer with heating capabilities

  • Calibrated thermometer or thermocouple

  • Glass vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven or vacuum oven

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C, 37 °C, etc.).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the solubility value remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

    • Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely removed, place the vial in a vacuum oven at a moderate temperature to ensure all residual solvent is removed.

    • Cool the vial to room temperature in a desiccator and weigh it to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 mL, g/g of solvent, or mole fraction.

    • Solubility ( g/100 mL): (Mass of dissolved solute / Volume of solution withdrawn) x 100

    • Solubility (g/g of solvent): Mass of dissolved solute / (Mass of solution - Mass of dissolved solute)

    • Mole Fraction (x): (Moles of dissolved solute) / (Moles of dissolved solute + Moles of solvent)

Diagram of Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis cluster_calc 5. Calculation prep1 Add excess solute to vial prep2 Add known amount of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (24-48 hours) prep3->equil1 sample1 Allow solid to settle equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through syringe filter sample2->sample3 analysis1 Weigh filtered solution sample3->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Weigh dried solute analysis2->analysis3 calc1 Calculate solubility (g/100mL, mole fraction, etc.) analysis3->calc1

Caption: Workflow for the gravimetric determination of solubility.

Safety and Handling

While a specific, detailed safety data sheet for this compound was not found, it is prudent to handle it with the care afforded to similar aromatic aldehydes. The related compound, 3-Bromo-p-anisaldehyde, is harmful if swallowed and causes skin and eye irritation.[7][8] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. Based on its chemical structure, it is predicted to have high solubility in polar aprotic solvents, moderate to high solubility in polar protic and halogenated solvents, and low solubility in nonpolar and aqueous media. For precise quantitative data, the provided gravimetric experimental protocol offers a reliable method for its determination. This guide serves as a valuable resource for scientists and researchers, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation involving this compound.

References

The Enigmatic Brominated Benzaldehyde: A Technical Guide to the Natural Occurrence and Isolation of 3,5-Dibromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and isolation of the brominated aromatic aldehyde, 3,5-Dibromo-4-methoxybenzaldehyde. This document is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, marine biotechnology, and pharmacology. By synthesizing current knowledge and proposing field-proven methodologies, this guide aims to facilitate the exploration and utilization of this potentially valuable marine-derived compound.

Introduction: The Allure of Marine Brominated Phenols

The marine environment is a vast and largely untapped reservoir of chemical diversity, yielding a plethora of unique secondary metabolites with significant biological activities.[1] Among these, brominated phenolic compounds are a prominent class, particularly abundant in marine algae and sponges.[2] These organisms have evolved sophisticated enzymatic machinery, primarily vanadium-dependent haloperoxidases, to incorporate bromine from seawater into their metabolic pathways, leading to the formation of a wide array of structurally diverse and often biologically potent molecules.[3]

This compound represents a specific entity within this class of compounds. While its direct isolation from a natural source has yet to be definitively reported in peer-reviewed literature, the presence of its close structural analog, 3,5-Dibromo-4-hydroxybenzaldehyde, in red algae such as Polysiphonia stricta and Polysiphonia urceolata strongly suggests its natural occurrence.[4] The methoxy group is a common modification in natural product biosynthesis, often occurring as a final tailoring step to modulate a molecule's bioactivity and physicochemical properties.

This guide will delve into the probable natural sources and biosynthetic origins of this compound, provide a detailed, adaptable protocol for its isolation and purification from marine biomass, and outline the necessary analytical techniques for its structural elucidation and characterization.

Natural Occurrence and Biosynthetic Postulates

While direct evidence for the natural occurrence of this compound is pending, a compelling case can be built upon the established presence of its hydroxylated precursor and the general biosynthetic pathways of brominated aromatics in marine organisms.

Probable Natural Sources

The most probable natural sources of this compound are marine red algae of the family Rhodomelaceae, particularly the genus Polysiphonia. This assertion is based on the confirmed isolation of 3,5-Dibromo-4-hydroxybenzaldehyde from Polysiphonia stricta and Polysiphonia urceolata.[4] It is highly plausible that the methoxy derivative co-exists in these or related species, perhaps as a minor constituent. Other potential sources include marine sponges, which are known to harbor symbiotic microorganisms capable of producing a vast array of halogenated compounds.[5]

Compound Reported Natural Source Reference
3,5-Dibromo-4-hydroxybenzaldehydePolysiphonia stricta, Polysiphonia urceolata[4]
3,5-Dibromo-4-methoxybenzoic acidAmphimedon sp., Psammaplysilla purpurea (marine sponges)[5]
Postulated Biosynthetic Pathway

The biosynthesis of this compound is likely initiated from a common aromatic precursor, such as p-hydroxybenzaldehyde, which is derived from the shikimate pathway. The key steps are postulated to be:

  • Enzymatic Bromination: A vanadium-dependent bromoperoxidase catalyzes the electrophilic substitution of bromine onto the aromatic ring at the positions ortho to the hydroxyl group. This enzymatic reaction utilizes bromide ions from seawater and hydrogen peroxide as a co-substrate.

  • O-Methylation: Following bromination, a methyltransferase enzyme likely facilitates the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxyl group, yielding the final this compound.

Biosynthetic Pathway of this compound p_hydroxybenzaldehyde p-Hydroxybenzaldehyde dibromo_hydroxybenzaldehyde 3,5-Dibromo-4-hydroxybenzaldehyde p_hydroxybenzaldehyde->dibromo_hydroxybenzaldehyde Vanadium Bromoperoxidase, 2Br-, H2O2 dibromo_methoxybenzaldehyde This compound dibromo_hydroxybenzaldehyde->dibromo_methoxybenzaldehyde Methyltransferase, S-adenosyl methionine (SAM)

Figure 1: Postulated biosynthetic pathway of this compound.

Isolation and Purification Protocol

The following is a generalized yet robust protocol for the isolation and purification of this compound from marine algae, adaptable for other marine invertebrates as well. This protocol is designed as a self-validating system, with checkpoints for assessing the presence of the target compound.

Collection and Pre-processing of Marine Biomass
  • Collection: Collect fresh samples of the target marine organism (e.g., Polysiphonia sp.) from a clean, unpolluted marine environment.

  • Cleaning: Thoroughly wash the collected biomass with fresh seawater to remove sand, debris, and epiphytes.

  • Drying: The biomass can be either freeze-dried or air-dried in a well-ventilated, shaded area to prevent degradation of secondary metabolites by UV radiation.

  • Grinding: Once completely dry, grind the biomass into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Metabolites

The choice of solvent is critical for the efficient extraction of moderately polar compounds like this compound. A multi-step extraction is recommended to minimize the co-extraction of highly polar or non-polar impurities.

Extraction Workflow start Powdered Marine Biomass hexane_extraction Maceration with n-Hexane (3x) (Removes non-polar compounds, e.g., lipids, pigments) start->hexane_extraction dcm_extraction Maceration with Dichloromethane (DCM) (3x) (Extracts compounds of intermediate polarity) hexane_extraction->dcm_extraction Residue hexane_extract n-Hexane Extract (Discard) hexane_extraction->hexane_extract methanol_extraction Maceration with Methanol (MeOH) (3x) (Extracts polar compounds) dcm_extraction->methanol_extraction Residue dcm_extract DCM Extract (Target-rich fraction) dcm_extraction->dcm_extract methanol_extract Methanol Extract (For further analysis of polar compounds) methanol_extraction->methanol_extract concentrate Concentrate under reduced pressure dcm_extract->concentrate

Figure 2: General workflow for the extraction of this compound.

Detailed Steps:

  • Defatting: Macerate the powdered biomass in n-hexane (1:10 w/v) at room temperature with constant stirring for 24 hours. Repeat this process three times. This step removes non-polar compounds such as lipids and pigments.

  • Targeted Extraction: After decanting the n-hexane, macerate the residue in dichloromethane (DCM) (1:10 w/v) under the same conditions. This fraction is expected to contain the target compound.

  • Polar Extraction: Subsequently, extract the residue with methanol (MeOH) to isolate more polar compounds for broader phytochemical analysis.

  • Concentration: Concentrate the DCM extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of this compound in high purity.

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).

    • Fraction Collection: Collect fractions of equal volume and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and a UV detector (254 nm). Pool fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol or a mixture of DCM and methanol.

    • Purpose: To separate compounds based on their molecular size and to remove phenolic polymers and other high molecular weight impurities.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Column: A semi-preparative C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient system of water and acetonitrile or methanol, often with a small amount of trifluoroacetic acid (TFA) (0.1%) to improve peak shape.

    • Detection: A photodiode array (PDA) detector to monitor the elution of the compound at its maximum absorbance wavelength.

Structural Elucidation and Characterization

The purified compound should be subjected to a battery of spectroscopic and spectrometric analyses to confirm its structure and purity.

Analytical Technique Expected Data for this compound
Mass Spectrometry (MS) - Molecular Formula: C₈H₆Br₂O₂ - Molecular Weight: 293.94 g/mol - Isotopic Pattern: A characteristic pattern for two bromine atoms (¹:²:¹ ratio for M, M+2, M+4 peaks).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy - Aldehydic proton: A singlet around δ 9.8-10.0 ppm. - Aromatic protons: A singlet for the two equivalent aromatic protons around δ 7.8-8.0 ppm. - Methoxy protons: A singlet for the three methoxy protons around δ 3.9-4.1 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy - Carbonyl carbon: A signal around δ 190-195 ppm. - Aromatic carbons: Signals in the aromatic region (δ 110-160 ppm), including two quaternary carbons attached to bromine, one quaternary carbon attached to the methoxy group, one quaternary carbon attached to the aldehyde group, and two equivalent CH carbons. - Methoxy carbon: A signal around δ 55-60 ppm.
Infrared (IR) Spectroscopy - C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹. - C-O stretch (ether): An absorption band around 1250-1300 cm⁻¹. - Aromatic C-H and C=C stretches: In their characteristic regions.
Ultraviolet-Visible (UV-Vis) Spectroscopy Characteristic absorbance maxima for a substituted benzaldehyde.

Synthesis as a Confirmation Standard

In the absence of a commercially available standard, a laboratory-scale synthesis of this compound can be performed to obtain a reference compound for comparison. A plausible synthetic route starts from 4-hydroxybenzaldehyde.

Synthetic Pathway of this compound p_hydroxybenzaldehyde 4-Hydroxybenzaldehyde dibromo_hydroxybenzaldehyde 3,5-Dibromo-4-hydroxybenzaldehyde p_hydroxybenzaldehyde->dibromo_hydroxybenzaldehyde Bromination (e.g., Br2 in Acetic Acid) dibromo_methoxybenzaldehyde This compound dibromo_hydroxybenzaldehyde->dibromo_methoxybenzaldehyde Methylation (e.g., Dimethyl sulfate, K2CO3)

Figure 3: A plausible synthetic route to this compound.

This synthetic standard is invaluable for confirming the identity of the isolated natural product through co-injection in HPLC and comparison of spectroscopic data.

Conclusion and Future Perspectives

This compound is a compelling target for natural product chemists and pharmacologists. While its definitive isolation from a natural source is an open avenue of research, strong evidence points towards its existence in marine red algae. The protocols and methodologies outlined in this guide provide a robust framework for its successful isolation and characterization.

Future research should focus on screening various species of Polysiphonia and other marine organisms for the presence of this compound. Furthermore, once isolated, a thorough investigation of its biological activities is warranted, given the known antimicrobial and cytotoxic properties of related brominated phenols. The exploration of such unique marine natural products holds immense potential for the discovery of novel therapeutic agents.

References

health and safety information for 3,5-Dibromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety of 3,5-Dibromo-4-methoxybenzaldehyde

A Note on Methodology: A Data-Driven Approach to Safety Assessment

The safe handling of any chemical compound is paramount in a research and development setting. For novel or less-common reagents such as this compound (CAS No. 108940-96-1), a comprehensive, dedicated Safety Data Sheet (SDS) may not always be readily available. In such instances, a scientifically rigorous approach known as "read-across" is employed. This methodology involves a careful analysis of the toxicological and safety data of structurally analogous compounds to extrapolate a reliable safety profile for the target molecule.

This guide has been constructed using this principle. Primary hazard classifications for this compound have been sourced where available.[1] This core information is supplemented with detailed handling, safety, and emergency protocols derived from comprehensive safety data for close structural analogs, including 3-Bromo-4-methoxybenzaldehyde and p-Anisaldehyde. This approach ensures that the provided guidance is grounded in the best available data, reflecting the established safety profiles of the core chemical motifs.

Chemical and Physical Identity

Understanding the fundamental properties of a compound is the first step in a robust safety assessment.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 3,5-Dibromo-p-anisaldehydeN/A
CAS Number 108940-96-1[1][2][3][4]
Molecular Formula C₈H₆Br₂O₂[1]
Molecular Weight 293.94 g/mol [1]
Appearance Solid (Appearance may vary, often beige)[5][6]
Boiling Point 332 °C[1]
Flash Point 90 °C[1]

Hazard Identification and GHS Classification

Based on available data, this compound is classified as a hazardous substance.[1] The following GHS (Globally Harmonized System) classifications have been identified. The narrative below synthesizes data from its closest structural analog, 3-Bromo-4-methoxybenzaldehyde, to provide a more complete hazard profile.[5][6]

Signal Word: Danger

GHS Hazard Pictograms:

corrosive health hazard

Hazard Statements:

  • H290: May be corrosive to metals.[1]

  • H302: Harmful if swallowed.[1][5]

  • H314: Causes severe skin burns and eye damage.[1]

  • H319: Causes serious eye irritation. (Note: H314 is a more severe classification; both are listed for comprehensiveness from analogs).[5][6]

  • H335: May cause respiratory irritation.[5][6][7]

Precautionary Statements:

  • P260/P261: Do not breathe dust/fume/gas/mist/vapors/spray.[5][7]

  • P264: Wash face, hands, and any exposed skin thoroughly after handling.[5][6]

  • P270: Do not eat, drink or smoke when using this product.[5]

  • P271: Use only outdoors or in a well-ventilated area.[5][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5]

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][7]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]

  • P310/P312: Immediately call a POISON CENTER or doctor/physician if you feel unwell.[7][8]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5]

  • P405: Store locked up.[7][9]

  • P501: Dispose of contents/container to an approved waste disposal plant.[5]

Exposure Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a complete barrier between the researcher and the hazardous compound, mitigating all potential routes of exposure (inhalation, dermal, ocular). A multi-layered approach, as detailed below, is a self-validating system of protection.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood. This is the primary engineering control to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[10]

Personal Protective Equipment (PPE): A Mandatory Protocol

The following PPE is required for handling this compound. The selection is based on the GHS classifications H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation).

  • Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use. Change gloves immediately if contamination is suspected.

    • Lab Coat: A flame-retardant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required. However, if dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.

PPE_Workflow cluster_ppe Mandatory PPE for Handling cluster_conditions Situational PPE FumeHood Work in Fume Hood Goggles Chemical Goggles Gloves Nitrile Gloves LabCoat Lab Coat SplashRisk Splash Risk? FaceShield Add Face Shield SplashRisk->FaceShield Yes DustRisk Dust Generation? Respirator Use N95 Respirator DustRisk->Respirator Yes

Caption: Personal Protective Equipment (PPE) Decision Workflow.

First-Aid Measures: Emergency Response Protocol

Immediate and appropriate first aid is critical in the event of an exposure. Personnel should be familiar with these procedures before beginning work.

Exposure RouteFirst-Aid ProtocolCausality and Notes
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]The goal is to physically remove the corrosive substance. Prolonged rinsing is essential to ensure complete removal and minimize damage to the cornea.
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[5][6]Prompt and thorough washing is necessary to mitigate chemical burns. Contaminated clothing must be removed to prevent continued exposure.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6][7]This addresses respiratory irritation by removing the individual from the source and providing respiratory support if needed.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention or call a poison control center.[1][5][6]Inducing vomiting can cause further damage to the esophagus from the corrosive material. The primary goal is to dilute the substance and seek professional medical help.

Handling, Storage, and Disposal

Safe Handling Protocol
  • Preparation: Confirm availability and functionality of all engineering controls (fume hood) and PPE. Ensure eyewash/shower stations are unobstructed.

  • Aliquotting: When handling the solid, minimize the creation of dust. Use appropriate tools (e.g., spatulas) and weigh the material within the fume hood.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[5][6] Do not eat, drink, or smoke in the laboratory.[5]

  • Avoid Incompatibles: Keep the compound away from strong oxidizing agents and strong bases.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

  • Keep away from incompatible materials such as strong bases.

  • Some analogs are noted as being "air sensitive," so storage under an inert atmosphere (e.g., nitrogen) is a recommended best practice to ensure compound integrity.[5]

Waste Disposal

Chemical waste must be managed as a self-validating system to ensure environmental and regulatory compliance.

  • Classification: This material must be treated as hazardous waste.

  • Segregation:

    • Solid Waste: Collect unused solid this compound and any contaminated consumables (e.g., weighing papers, gloves) in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids."

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container labeled "Halogenated Organic Liquid Waste."

    • Crucial Note: Do not mix halogenated waste with non-halogenated waste streams. Co-mingling complicates disposal procedures and increases costs.

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste management facility, typically via high-temperature incineration.[5] Do not dispose of down the drain.

Disposal_Workflow cluster_waste_disp Final Disposal Solid Contaminated Solid (Gloves, Wipes, Solid Chemical) SolidContainer Labelled Container: 'Halogenated Organic Solids' Solid->SolidContainer Liquid Contaminated Liquid (Solutions) LiquidContainer Labelled Container: 'Halogenated Organic Liquids' Liquid->LiquidContainer Facility Licensed Hazardous Waste Facility SolidContainer->Facility LiquidContainer->Facility

Caption: Hazardous Waste Segregation and Disposal Workflow.

Accidental Release and Fire-Fighting Measures

Accidental Release (Spill) Protocol
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (ensure fume hood is operational).

  • Control Ignition: Remove all sources of ignition.

  • Containment:

    • For a solid spill , carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

    • For a liquid spill , absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • PPE: Full PPE as described in Section 3 is required for all cleanup operations.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[6]

  • Specific Hazards: Thermal decomposition may produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[10]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.

References

Unlocking the Potential of 3,5-Dibromo-4-methoxybenzaldehyde: A Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3,5-Dibromo-4-methoxybenzaldehyde is a halogenated aromatic aldehyde that presents a compelling scaffold for chemical synthesis and biological exploration. Its unique substitution pattern, featuring two bromine atoms and a methoxy group, imparts distinct electronic and steric properties that can be leveraged for the development of novel molecules with diverse applications. This in-depth technical guide provides a comprehensive overview of this compound, focusing on its synthesis, reactivity, and, most importantly, its untapped potential in several key research areas. We will explore its promise in the development of new antimicrobial and anticancer agents, as well as its emerging applications in materials science. This guide is intended for researchers, scientists, and drug development professionals, offering not only a thorough review of the existing literature but also actionable insights and detailed experimental protocols to catalyze future innovation.

Introduction: The Strategic Value of a Multifunctional Scaffold

This compound is a crystalline solid with a melting point of 90-91°C and a boiling point of 332°C.[1] Its structure is characterized by a central benzene ring substituted with an aldehyde group, a methoxy group, and two bromine atoms at positions 3 and 5 relative to the aldehyde. This arrangement of functional groups creates a molecule with a unique combination of reactivity and potential bioactivity.

The presence of the aldehyde group provides a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations/reductions. The bromine atoms, while generally less reactive towards nucleophilic aromatic substitution, can be activated for various cross-coupling reactions, enabling the introduction of diverse substituents. The methoxy group, an electron-donating group, influences the electronic properties of the aromatic ring and can play a role in modulating biological activity.

While its sibling compound, 3,5-Dibromo-4-hydroxybenzaldehyde, has been found in marine algae like Polysiphonia stricta and Polysiphonia urceolata, and has been studied for its antioxidant and anti-inflammatory properties, the methoxy-protected version remains a relatively underexplored synthetic building block.[2][3][4] This guide aims to bridge this knowledge gap by highlighting the most promising avenues for future research.

Synthesis and Chemical Reactivity: The Foundation for Innovation

A robust and efficient synthesis of this compound is crucial for its widespread use in research and development. The most common laboratory-scale preparation involves the direct electrophilic bromination of 4-methoxybenzaldehyde (p-anisaldehyde).

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the bromination of 4-methoxybenzaldehyde.

Materials:

  • 4-methoxybenzaldehyde

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • A suitable solvent (e.g., glacial acetic acid, acetonitrile)

  • A catalyst (e.g., iron(III) bromide, if using Br₂)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

  • Standard work-up and purification reagents and equipment (e.g., sodium thiosulfate solution, sodium bicarbonate solution, organic solvents for extraction, silica gel for chromatography)

Procedure:

  • Dissolve 4-methoxybenzaldehyde in the chosen solvent in a round-bottom flask.

  • If using bromine, add a catalytic amount of iron(III) bromide.

  • Slowly add a solution of bromine (2.2 equivalents) in the same solvent or N-Bromosuccinimide (2.2 equivalents) portion-wise to the reaction mixture with stirring.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and quench any excess bromine with a solution of sodium thiosulfate.

  • Perform an aqueous work-up, typically involving washing with water and sodium bicarbonate solution, followed by extraction with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

The reactivity of this compound is rich and varied, offering numerous opportunities for derivatization.

Reactivity_Diagram cluster_aldehyde Aldehyde Reactions cluster_bromine Bromine Reactions start 3,5-Dibromo-4- methoxybenzaldehyde oxidation Oxidation (Carboxylic Acid) start->oxidation reduction Reduction (Alcohol) start->reduction condensation Condensation (Wittig, Knoevenagel) start->condensation suzuki Suzuki Coupling (Aryl/Vinyl Groups) start->suzuki sonogashira Sonogashira Coupling (Alkynyl Groups) start->sonogashira buchwald Buchwald-Hartwig (N/O-Coupling) start->buchwald

Caption: Key reaction pathways for derivatizing this compound.

Potential Research Area 1: Development of Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance is a global health crisis that demands the urgent discovery of new antibacterial and antifungal agents. Halogenated aromatic compounds have a long history of use as antimicrobials, and this compound is a promising starting point for the development of new anti-infective therapies. In fact, it has been noted for its antibacterial activity against Staphylococcus aureus.[5]

Rationale and Mechanistic Hypothesis

The two bromine atoms on the benzene ring increase the lipophilicity of the molecule, which may enhance its ability to penetrate microbial cell membranes. The aldehyde functionality is a key reactive group that can form covalent bonds with nucleophilic residues (e.g., lysine, cysteine) in essential microbial proteins and enzymes, leading to their inactivation and subsequent cell death.

Proposed Research Workflow

A systematic approach to exploring the antimicrobial potential of this scaffold should involve the synthesis of a focused library of derivatives, followed by comprehensive biological evaluation.

Antimicrobial_Discovery_Workflow cluster_synthesis Library Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action start 3,5-Dibromo-4- methoxybenzaldehyde schiff Schiff Bases start->schiff hydrazones Hydrazones start->hydrazones oximes Oximes start->oximes cross_coupled Cross-Coupled Analogs start->cross_coupled mic MIC Determination (Bacteria & Fungi) schiff->mic hydrazones->mic oximes->mic cross_coupled->mic mbc_mfc MBC/MFC Determination mic->mbc_mfc enzyme Enzyme Inhibition Assays mbc_mfc->enzyme membrane Membrane Permeability mbc_mfc->membrane biofilm Biofilm Inhibition mbc_mfc->biofilm

References

An In-depth Technical Guide to 3,5-Dibromo-4-methoxybenzaldehyde: From Historical Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,5-Dibromo-4-methoxybenzaldehyde, a pivotal intermediate in synthetic organic chemistry. We will explore its historical context, delve into detailed synthesis protocols, analyze its physicochemical and spectroscopic properties, and examine its critical role in the development of pharmaceuticals and other specialty chemicals. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile compound.

Introduction and Historical Context

This compound (CAS No: 108940-96-1) is a disubstituted aromatic aldehyde.[1] Its molecular structure, featuring a benzaldehyde core with two bromine atoms ortho to the aldehyde group and a methoxy group in the para position, imparts unique reactivity, making it a valuable building block.

The discovery of this specific molecule is not attributed to a single breakthrough moment but rather evolved from extensive research in the late 19th and early 20th centuries on the halogenation and derivatization of aromatic compounds. Early investigations into the bromination of 4-hydroxybenzaldehyde and related phenols laid the groundwork for its eventual synthesis.[2][3] The development of reliable methods for selective bromination and subsequent etherification were crucial steps. The primary impetus for its synthesis has been its role as a key precursor to 3,4,5-trimethoxybenzaldehyde, an essential intermediate for pharmaceuticals like the antibacterial agent Trimethoprim.[2][4][5]

Synthesis and Manufacturing

The most prevalent and industrially viable synthesis of this compound is a two-step process starting from 4-hydroxybenzaldehyde. This approach is favored due to the low cost of the starting material and the high efficiency of the reactions.

Step 1: Electrophilic Bromination of 4-hydroxybenzaldehyde

The first step involves the dibromination of 4-hydroxybenzaldehyde to produce the intermediate, 3,5-Dibromo-4-hydroxybenzaldehyde. The hydroxyl group is a strongly activating ortho-, para-director, facilitating the addition of two bromine atoms at the positions ortho to it.

Step 2: Williamson Ether Synthesis (Methylation)

The subsequent step is the methylation of the hydroxyl group of 3,5-Dibromo-4-hydroxybenzaldehyde. This is typically achieved via a Williamson ether synthesis, where a base is used to deprotonate the phenol, forming a phenoxide ion that then acts as a nucleophile to attack a methylating agent.

The overall synthetic pathway is a robust and well-documented method for producing high-purity this compound.[2][3]

Visualizing the Synthesis Workflow

Synthesis_of_3_5_Dibromo_4_methoxybenzaldehyde Figure 1: Primary Synthetic Pathway Start 4-hydroxybenzaldehyde Intermediate 3,5-Dibromo-4-hydroxybenzaldehyde (CAS: 2973-77-5) Start->Intermediate Step 1: Dibromination Reagents: Br₂, Solvent (e.g., Dichloroethane) Catalyst: Halogen Transfer Agent Final_Product This compound (CAS: 108940-96-1) Intermediate->Final_Product Step 2: Methylation Reagents: Methylating Agent (e.g., Dimethyl Sulfate), Base (e.g., NaOH)

Caption: Synthetic route from 4-hydroxybenzaldehyde.

Detailed Laboratory Protocol

This protocol describes a representative laboratory-scale synthesis.

Part A: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde [3][6]

  • Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 4-hydroxybenzaldehyde (1.0 eq), water, a suitable organic solvent (e.g., dichloroethane), and potassium bromide.[3]

  • Bromine Addition: While stirring vigorously, add liquid bromine (2.0-2.2 eq) dropwise via the dropping funnel. The reaction is exothermic; maintain the temperature between 30-70°C using a water bath.[3]

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the mixture to approximately 10°C. The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Purification: Wash the crude product with water and then a small amount of cold isopropanol to remove impurities.[3] Dry the resulting white to off-white solid. The yield is typically high, often exceeding 90%.

Part B: Synthesis of this compound

  • Setup: In a clean, dry flask, suspend the 3,5-Dibromo-4-hydroxybenzaldehyde (1.0 eq) from Part A in a suitable solvent such as methanol or water.

  • Base Addition: Add a solution of sodium hydroxide (approx. 1.1 eq) and stir until the solid dissolves, forming the sodium phenoxide salt.

  • Methylation: Add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (CH₃I), dropwise to the solution. Maintain the temperature as specified by the chosen reagent's safety profile (DMS reactions can be highly exothermic).

  • Reaction and Workup: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitor by TLC). Upon completion, cool the reaction mixture and neutralize with a dilute acid if necessary. The product will often precipitate and can be collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to yield pure this compound as a solid.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 108940-96-1[1][7]
Molecular Formula C₈H₆Br₂O₂[1][8]
Molecular Weight 293.94 g/mol [1][8]
Appearance Solid[7]
Melting Point 90-91 °C[7]
Boiling Point 332.0 ± 37.0 °C at 760 mmHg[7]
InChI Key CAGHJINSPMGDKT-UHFFFAOYSA-N[7]
Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to be simple. The two aromatic protons would appear as a singlet due to symmetry. The aldehyde proton would be a singlet further downfield (typically δ 9.5-10.5 ppm), and the methoxy group protons would appear as a sharp singlet upfield (typically δ 3.8-4.0 ppm).

  • ¹³C NMR: The carbon NMR would show distinct signals for the aldehyde carbonyl carbon (~190 ppm), the aromatic carbons (with the carbon attached to the methoxy group being the most shielded and the carbons attached to bromine being deshielded), and the methoxy carbon (~55-60 ppm).[9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde at ~1700 cm⁻¹. Other key peaks would include C-H stretches for the aromatic and aldehyde protons, C=C aromatic ring stretches, and a prominent C-O ether stretch.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes exist in nearly a 1:1 ratio), resulting in a distinctive M, M+2, and M+4 peak cluster for the molecular ion.

Applications in Organic Synthesis

The primary utility of this compound lies in its function as a versatile chemical intermediate.

Precursor to 3,4,5-Trimethoxybenzaldehyde

Its most significant application is in the synthesis of 3,4,5-trimethoxybenzaldehyde.[2][4] This transformation is achieved through a copper(I)-catalyzed nucleophilic aromatic substitution (SₙAr) reaction, where the two bromine atoms are replaced by methoxy groups.[2]

3,4,5-trimethoxybenzaldehyde is a crucial building block for several pharmaceuticals, most notably Trimethoprim , a potent dihydrofolate reductase inhibitor used as an antibiotic.[2][5] It is also used in the production of other specialty chemicals and materials.[11]

Visualizing its Role as an Intermediate

Application_as_Intermediate Figure 2: Role in Pharmaceutical Synthesis Start_Compound This compound Intermediate_1 3,4,5-Trimethoxybenzaldehyde (CAS: 86-81-7) Start_Compound->Intermediate_1 Nucleophilic Aromatic Substitution Reagents: Sodium Methoxide Catalyst: Copper(I) salt Final_Product Trimethoprim (Antibacterial Agent) Intermediate_1->Final_Product Multi-step Synthesis

Caption: Pathway to the antibiotic Trimethoprim.

Conclusion

This compound, while not a household name, is a cornerstone intermediate in the fine chemical and pharmaceutical industries. Its history is intertwined with the fundamental development of aromatic chemistry. The robust and scalable synthetic routes, primarily from 4-hydroxybenzaldehyde, ensure its availability for critical applications. Through detailed physicochemical and spectroscopic characterization, its identity and purity can be rigorously controlled. Its indispensable role as a precursor to 3,4,5-trimethoxybenzaldehyde solidifies its importance, directly enabling the production of essential medicines like Trimethoprim. For the research and drug development professional, a thorough understanding of this molecule's synthesis and reactivity is key to leveraging its potential in creating novel and valuable compounds.

References

The Strategic Utility of 3,5-Dibromo-4-methoxybenzaldehyde in Contemporary Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3,5-Dibromo-4-methoxybenzaldehyde has emerged as a pivotal building block in organic synthesis, prized for its trifecta of reactive sites: a versatile aldehyde and two strategically positioned bromine atoms on an electron-rich aromatic core. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and extensive applications. We delve into the causality behind experimental choices for its use in cornerstone reactions such as palladium-catalyzed cross-couplings (Suzuki-Miyaura and Sonogashira), olefination reactions (Horner-Wadsworth-Emmons), and its crucial role as a precursor in the synthesis of high-value compounds, including the antibacterial agent Trimethoprim. This document is designed to serve as a practical and authoritative resource, empowering researchers to effectively harness the synthetic potential of this versatile intermediate.

Introduction: A Building Block of Strategic Importance

In the landscape of modern synthetic chemistry, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. This compound (also known as 3,5-dibromo-p-anisaldehyde) is a prime example of a molecular scaffold that offers a confluence of reactivity, enabling the construction of complex molecular architectures. Its utility stems from:

  • Orthogonal Reactivity: The presence of an aldehyde and two aryl bromide moieties allows for a diverse range of sequential or, with careful control, selective transformations.

  • Electronically Tuned Aromatic Core: The electron-donating methoxy group influences the reactivity of the aromatic ring and the adjacent bromine atoms, a factor that can be exploited in various reaction manifolds.

  • Symmetric Dihalogenation: The two identical bromine atoms provide two reactive handles for double functionalization, leading to the creation of C2-symmetric molecules or, through selective mono-functionalization, unsymmetrically substituted derivatives.

This guide will provide a comprehensive overview of the synthesis and application of this key building block, with a focus on practical, field-proven insights and detailed experimental protocols.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in the laboratory.

PropertyValueReference(s)
CAS Number 108940-96-1[1][2]
Molecular Formula C₈H₆Br₂O₂[1]
Molecular Weight 293.94 g/mol [1]
Appearance Solid[2]
Melting Point 90-91 °C[3]
Boiling Point 332.0 ± 37.0 °C at 760 mmHg[3]
Purity Typically ≥97%[2]
Solubility Soluble in common organic solvents like THF, Dioxane, DMF, and Toluene.
Storage Store at 2-8°C under an inert atmosphere.[2]

Spectroscopic Characterization:

  • ¹H NMR: A singlet for the aldehyde proton (CHO) around δ 9.8-10.0 ppm, a singlet for the two equivalent aromatic protons (Ar-H) around δ 8.0-8.2 ppm, and a singlet for the methoxy group protons (OCH₃) around δ 3.9-4.1 ppm.

  • ¹³C NMR: Resonances for the aldehyde carbonyl carbon, the four distinct aromatic carbons (C-CHO, C-Br, C-OCH₃, C-H), and the methoxy carbon.

  • IR Spectroscopy: Characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹) and C-H stretch (around 2850 and 2750 cm⁻¹), as well as bands corresponding to the aromatic ring and C-Br bonds.

Synthesis of this compound

The most direct and common laboratory synthesis of this compound involves the electrophilic bromination of its precursor, 4-methoxybenzaldehyde (p-anisaldehyde). The electron-donating methoxy group is a powerful ortho-, para-director, and since the para position is blocked, bromination occurs at the two ortho positions.

Figure 1: Synthetic route to this compound.

Detailed Experimental Protocol: Electrophilic Bromination

This protocol is adapted from the well-established procedures for the dibromination of similar activated aromatic aldehydes, such as 4-hydroxybenzaldehyde.[4]

Materials:

  • 4-Methoxybenzaldehyde (p-anisaldehyde)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in glacial acetic acid.

  • Addition of Bromine: Cool the flask in an ice bath. From a dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the stirred reaction mixture. Maintain the temperature below 20 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker containing cold water. Quench the excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.

  • Isolation: Collect the precipitated white solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: It is a polar protic solvent that can dissolve the starting material and is relatively inert to bromine.

  • Excess Bromine: A slight excess of bromine (2.2 eq) is used to ensure the complete dibromination of the aromatic ring.

  • Low Temperature Addition: The dropwise addition of bromine at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Sodium Thiosulfate Quench: This is a standard and effective method for neutralizing any unreacted bromine, which is both corrosive and toxic.

Core Applications in Organic Synthesis

The synthetic utility of this compound is vast. This section details its application in several key transformation types, providing generalized protocols that serve as a robust starting point for reaction optimization.

Palladium-Catalyzed Cross-Coupling Reactions

The two C-Br bonds are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds. This compound can undergo double coupling to create complex biaryl or styrenyl structures.

Figure 2: General workflow for Suzuki-Miyaura coupling.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (2.2-2.5 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 3.0-4.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Expert Insights on Selective Mono-Coupling:

Achieving selective mono-arylation of symmetrically dihalogenated arenes can be challenging but is often feasible by carefully controlling the reaction conditions. Key strategies include:

  • Stoichiometry: Using a slight deficiency or equimolar amount of the boronic acid (0.9-1.1 eq).

  • Lower Temperature: Running the reaction at a lower temperature can favor the mono-coupled product.

  • Choice of Catalyst and Ligand: Certain bulky ligands can sterically hinder the second coupling event.

  • Reaction Time: Carefully monitoring the reaction and stopping it after the formation of the mono-coupled product is maximized.

The Sonogashira coupling provides a direct route to aryl alkynes, which are themselves versatile intermediates.

Figure 3: General workflow for Sonogashira coupling.

Generalized Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Degassing: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 3.0 eq). Stir for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (2.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 40-80 °C, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

Olefination Reactions: Extending the Carbon Skeleton

The aldehyde functionality is a prime site for C=C bond formation through olefination reactions.

The HWE reaction is a reliable method for the synthesis of alkenes, with a strong preference for the formation of the (E)-isomer when using stabilized phosphonate ylides.[3][5]

Generalized Experimental Protocol: Horner-Wadsworth-Emmons Reaction

  • Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) in anhydrous THF. Cool to 0 °C and add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • Reaction with Aldehyde: Cool the resulting ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the α,β-unsaturated ester.

Precursor to High-Value Molecules: Synthesis of Trimethoprim Intermediate

One of the most significant applications of this compound is as a precursor to 3,4,5-trimethoxybenzaldehyde, a key intermediate in the industrial synthesis of the antibacterial drug Trimethoprim.[4][6] The synthesis involves a copper-catalyzed nucleophilic substitution of the bromine atoms with methoxide, followed by methylation of the resulting syringaldehyde.

Figure 4: Pathway from a related precursor to Trimethoprim.

This transformation highlights the value of the dibromo substitution pattern, allowing for the facile introduction of two methoxy groups to build up the 3,4,5-trimethoxyphenyl core structure essential for the biological activity of Trimethoprim.[4][6]

Safety and Handling

As with all chemical reagents, proper handling of this compound is essential for laboratory safety.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P261: Avoid breathing dust.
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
H335: May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2]

Conclusion

This compound is a testament to the power of a well-designed building block in streamlining complex molecular synthesis. Its predictable reactivity and multiple functionalization sites make it an invaluable tool for medicinal chemists and synthetic organic chemists alike. The protocols and insights provided in this guide are intended to facilitate its broader application, from the synthesis of established pharmaceuticals to the exploration of novel chemical entities. By understanding the principles governing its reactivity, researchers can unlock its full potential to accelerate discovery and innovation in the chemical sciences.

References

Methodological & Application

Synthesis of 3,5-Dibromo-4-methoxybenzaldehyde from 4-hydroxybenzaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the synthesis of 3,5-Dibromo-4-methoxybenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1][2] The protocol outlines a two-step process starting from the readily available 4-hydroxybenzaldehyde. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a key building block in organic synthesis, notably as a precursor for the synthesis of 3,4,5-trimethoxybenzaldehyde, which is an essential intermediate for pharmaceuticals like the antibacterial agent Trimethoprim.[2][3] The strategic placement of the bromine atoms and the methoxy group on the benzaldehyde core allows for a variety of subsequent chemical modifications, making it a versatile reagent in the synthesis of complex molecules.[4]

This guide provides a comprehensive overview of the synthetic route, including the underlying reaction mechanisms, detailed experimental protocols, and critical safety considerations.

Synthetic Strategy and Mechanism

The synthesis proceeds in two distinct steps:

  • Electrophilic Bromination: The initial step involves the dibromination of 4-hydroxybenzaldehyde to yield 3,5-dibromo-4-hydroxybenzaldehyde. The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. Due to the para-position being occupied by the aldehyde group, the incoming bromine electrophiles are directed to the two ortho positions.

  • Williamson Ether Synthesis: The subsequent step is the methylation of the hydroxyl group of 3,5-dibromo-4-hydroxybenzaldehyde to form the final product, this compound. This reaction is a classic example of the Williamson ether synthesis.[5][6][7] A base is used to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic methylating agent, such as dimethyl sulfate or methyl iodide, in an SN2 reaction to form the ether linkage.[5][8][9]

Visualizing the Synthesis Workflow

Caption: Overall two-step synthesis workflow.

Experimental Protocols

Part 1: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde

This protocol is adapted from established literature procedures.[3]

Materials:

  • 4-hydroxybenzaldehyde

  • Methanol

  • Bromine

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mole of 4-hydroxybenzaldehyde in 1.0 L of methanol.

  • Cool the solution to 0°C using an ice bath.

  • While maintaining the temperature below 20°C, add 2.2 moles of bromine dropwise to the stirred solution over a period of 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold methanol.

  • Dry the product under vacuum to obtain 3,5-dibromo-4-hydroxybenzaldehyde.

Part 2: Synthesis of this compound

This protocol employs the Williamson ether synthesis for methylation.

Materials:

  • 3,5-dibromo-4-hydroxybenzaldehyde

  • Anhydrous potassium carbonate

  • Dimethyl sulfate

  • Acetone

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a round-bottom flask containing 3,5-dibromo-4-hydroxybenzaldehyde (1.0 equivalent), add anhydrous potassium carbonate (1.5 equivalents) and acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add dimethyl sulfate (1.2 equivalents) dropwise to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Data Summary

ParameterStep 1: BrominationStep 2: Methylation
Starting Material 4-hydroxybenzaldehyde3,5-dibromo-4-hydroxybenzaldehyde
Key Reagents Bromine, MethanolPotassium carbonate, Dimethyl sulfate
Solvent MethanolAcetone
Reaction Temperature 0°C to Room Temp.Reflux
Reaction Time ~2.5 hours4-6 hours
Typical Yield HighGood to Excellent

Best Practices and Safety Considerations

Bromine Handling:

Bromine is a highly toxic, corrosive, and volatile substance.[10][11] All manipulations involving bromine must be performed in a well-ventilated fume hood.[11][12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat at all times.[11][13]

  • Spill Management: In case of a spill, neutralize with a sodium thiosulfate solution.[11][13] Have a spill kit readily available.

  • First Aid: In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[14] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[13][14] If inhaled, move to fresh air immediately and seek medical attention.[14]

Dimethyl Sulfate Handling:

Dimethyl sulfate is a potent alkylating agent and is extremely toxic and carcinogenic. It should be handled with extreme caution in a fume hood.

  • PPE: Use appropriate chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Quenching: Any residual dimethyl sulfate in the reaction or on glassware should be quenched with an ammonia solution.

General Safety:

  • Always wear appropriate PPE when handling any chemicals.

  • Ensure all reactions are carried out in a well-ventilated area, preferably a fume hood.

  • Be aware of the potential hazards of all chemicals used and consult their respective Safety Data Sheets (SDS).

References

Introduction: The Strategic Value of 3,5-Dibromo-4-methoxybenzaldehyde in Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical overview of Suzuki-Miyaura coupling reactions utilizing 3,5-Dibromo-4-methoxybenzaldehyde. This versatile building block offers two reactive bromine sites, enabling the strategic synthesis of complex biaryl and polyaryl structures crucial for drug discovery and materials science. The protocols and insights herein are designed to be practical, explaining not just the steps but the scientific rationale behind them.

This compound is a highly valuable scaffold in modern organic synthesis. Its structure presents three key features for molecular elaboration:

  • Two Bromine Atoms: These serve as reactive handles for sequential or symmetrical cross-coupling reactions, allowing for the controlled introduction of diverse aryl or vinyl substituents.[1]

  • Steric Hindrance: The bromine atoms are positioned ortho to the methoxy group and meta to the aldehyde, creating a sterically hindered environment. This necessitates carefully optimized catalytic systems to achieve high yields.[2][3]

  • Aldehyde Functionality: The formyl group is a versatile functional handle for subsequent transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions, further expanding the molecular complexity of the synthesized products.

The Suzuki-Miyaura reaction is the preeminent method for C(sp²)–C(sp²) bond formation due to its mild reaction conditions, exceptional tolerance of various functional groups, and the general stability and low toxicity of its organoboron reagents.[4][5][6] For a sterically demanding substrate like this compound, the choice of catalyst, ligand, base, and solvent system is critical to overcoming the steric barriers and achieving efficient coupling.[3][7]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established palladium-catalyzed cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][8][9] Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step of the cycle.[8] The reactivity order for halides is generally I > Br > OTf >> Cl.[9]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic moiety to the Pd(II) center, displacing the halide.[5][10]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][9]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (this compound) pd_complex1 trans-Ar-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation boronic_acid Ar'-B(OH)₂ + Base boronate_complex [Ar'-B(OH)₃]⁻ boronic_acid->boronate_complex Activation pd_complex2 trans-Ar-Pd(II)L₂-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination Isomerization to cis (not shown) reductive_elimination->pd0 Regeneration product Ar-Ar' (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: Materials and General Considerations

Successful Suzuki coupling requires careful attention to reagent quality and reaction setup.

ParameterRecommendation & Rationale
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃. For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[2][11]
Ligand PPh₃, dppf, Buchwald ligands (SPhos, XPhos), NHCs. Ligands stabilize the Pd(0) species and facilitate oxidative addition and reductive elimination. Bulky ligands can promote the reductive elimination step, which is crucial for hindered biaryl synthesis.[2][7][11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK. The base activates the boronic acid. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings. An aqueous solution of the base is typically used.[7]
Solvent Toluene/H₂O, Dioxane/H₂O, DME, 2-MeTHF. A biphasic solvent system is common. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
Boronic Acid Arylboronic acids or pinacol esters. Use high-purity reagents. Stoichiometry is key for selectivity: ~1.1 eq. for mono-coupling, >2.2 eq. for di-coupling.
Atmosphere Inert (Argon or Nitrogen). Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Protocols for Suzuki Coupling with this compound

The following protocols provide a starting point for reaction optimization. All operations should be performed under an inert atmosphere using Schlenk techniques or in a glovebox.

Protocol 1: Selective Mono-Arylation

This procedure is optimized to favor the formation of 5-bromo-4'-substituted-2-methoxy-[1,1'-biphenyl]-4-carbaldehyde.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.1-1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add Pd(dppf)Cl₂.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water).[12] The mixture should be a suspension.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Protocol 2: Symmetrical Di-Arylation

This procedure uses an excess of the boronic acid to drive the reaction to completion, forming the symmetrically substituted product.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (2.5-3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)[6]

  • Cesium Carbonate (Cs₂CO₃) (4.0 equiv)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Follow steps 1-3 from Protocol 1, using the reagents and stoichiometry listed above.

  • Add degassed toluene and a 2M aqueous solution of Cs₂CO₃ (typically a 5:1 ratio of toluene:aqueous base).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction for the disappearance of both the starting material and the mono-arylated intermediate (typically 12-24 hours).

  • Perform workup and purification as described in steps 7-10 of Protocol 1.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. A systematic approach to optimization is key.

Troubleshooting_Workflow start Initial Reaction Outcome low_yield Low Yield / Incomplete Conversion start->low_yield no_reaction No Reaction / Starting Material Recovered start->no_reaction side_products Side Products (e.g., Homocoupling, Protodeboronation) start->side_products increase_temp Increase Temperature (e.g., 100-120 °C) low_yield->increase_temp Action change_base Screen Stronger Base (K₂CO₃ → K₃PO₄ / Cs₂CO₃) low_yield->change_base Action change_ligand Use Bulky Ligand (e.g., SPhos, RuPhos) low_yield->change_ligand Action check_catalyst Verify Catalyst Activity (Use fresh catalyst/ligand) no_reaction->check_catalyst Primary Check check_reagents Check Reagent Quality (Anhydrous solvent, pure boronic acid) no_reaction->check_reagents Primary Check side_products->change_base For Protodeboronation (use weaker base or KF) degas_rigorously Ensure Rigorous Degassing (Freeze-Pump-Thaw) side_products->degas_rigorously For Homocoupling check_catalyst->change_base If catalyst is active

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

IssuePotential Cause(s)Suggested Solution(s)
No Reaction Inactive catalyst; Insufficiently strong base; Low temperature.Use fresh catalyst and ligand. Ensure rigorous degassing. Switch to a stronger base (e.g., K₃PO₄). Increase reaction temperature.
Low Conversion Steric hindrance slowing the reaction; Catalyst deactivation.Increase reaction time and/or temperature. Switch to a catalyst system with bulky, electron-rich ligands (e.g., Pd₂(dba)₃ with SPhos or RuPhos).[11]
Protodeboronation Presence of excess water or protons; Base is too strong or reaction time is too long.Use anhydrous solvents; Use K₃PO₄ or KF instead of hydroxides. Use boronic esters, which are more stable.
Homocoupling of Boronic Acid Presence of oxygen, leading to oxidative coupling.Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
Formation of Both Mono- and Di-substituted Products Incorrect stoichiometry or incomplete reaction (in di-arylation attempts).For mono-arylation, use a slight excess (1.1 eq.) of boronic acid. For di-arylation, ensure a larger excess (>2.5 eq.) and longer reaction times.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and adaptable method for synthesizing complex, functionalized biaryl compounds.[13][14] Success hinges on the rational selection of a catalytic system capable of overcoming the steric demands of the substrate. By carefully controlling stoichiometry, researchers can achieve selective mono-arylation or proceed to symmetrical or unsymmetrical di-arylation, opening avenues to a vast chemical space for applications in medicinal chemistry and materials science.[15][16][17] The protocols and troubleshooting guide provided serve as a robust foundation for developing and optimizing these critical transformations in the laboratory.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,5-Dibromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the realms of pharmaceutical and materials science.[1] Aryl amines are privileged structural motifs found in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial C-N bonds, largely overcoming the limitations of traditional methods which often require harsh reaction conditions and exhibit limited substrate scope.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of the Buchwald-Hartwig amination to a challenging and synthetically valuable substrate: 3,5-Dibromo-4-methoxybenzaldehyde. The presence of two bromine atoms and an aldehyde functionality offers both opportunities for diverse functionalization and challenges in controlling selectivity.

Understanding the Catalytic Cycle: The Engine of C-N Bond Formation

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. A general representation of this cycle is depicted below. The reaction is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, which is typically generated in situ. This is followed by coordination of the amine to the resulting palladium(II) complex. A base then facilitates the deprotonation of the coordinated amine, leading to the formation of a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3]

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative Addition->Ar-Pd(II)(X)L Ligand Exchange Ligand Exchange Ar-Pd(II)(X)L->Ligand Exchange R2NH [Ar-Pd(II)(NHR2)L]+ X- [Ar-Pd(II)(NHR2)L]+ X- Ligand Exchange->[Ar-Pd(II)(NHR2)L]+ X- Deprotonation Deprotonation [Ar-Pd(II)(NHR2)L]+ X-->Deprotonation Base Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L Deprotonation->Ar-Pd(II)(NR2)L Reductive Elimination Reductive Elimination Ar-Pd(II)(NR2)L->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2 Ar-X Ar-X R2NH R2NH Ar-NR2 Ar-NR2

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Strategic Considerations for this compound

The substrate, this compound, presents several key considerations for the successful application of the Buchwald-Hartwig amination:

  • Selectivity: The presence of two bromine atoms allows for either mono- or di-amination. Controlling the reaction to selectively yield one product over the other is a primary challenge. This can typically be achieved by carefully controlling the stoichiometry of the amine, the choice of ligand, and the reaction conditions.

  • Aldehyde Functionality: The aldehyde group is generally well-tolerated in Buchwald-Hartwig reactions. However, the choice of a strong base requires careful consideration to avoid potential side reactions such as aldol condensation, particularly at elevated temperatures. Weaker bases like cesium carbonate or potassium phosphate are often preferred in such cases.[3]

  • Electronic Effects: The electron-withdrawing nature of the aldehyde and the electron-donating effect of the methoxy group influence the reactivity of the C-Br bonds.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both the selective mono-amination and the di-amination of this compound.

Protocol 1: Selective Mono-amination

This protocol is designed to favor the formation of the mono-aminated product by using a limited amount of the amine nucleophile and a ligand known to promote mono-arylation.

Table 1: Reagents and Materials for Mono-amination

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
This compound295.91296 mg1.0
Amine (e.g., Morpholine)87.1296 µL1.1
Pd₂(dba)₃915.7223 mg0.025
BrettPhos536.6832 mg0.06
Sodium tert-butoxide (NaOtBu)96.10135 mg1.4
Toluene (anhydrous)-5 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (296 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), BrettPhos (32 mg, 0.06 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube, followed by the amine (e.g., morpholine, 96 µL, 1.1 mmol).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired mono-aminated product.

Rationale for Experimental Choices:

  • Ligand Selection: BrettPhos is a bulky, electron-rich biarylphosphine ligand that has been shown to be highly effective in promoting the mono-arylation of primary amines.

  • Stoichiometry: A slight excess of the amine (1.1 equivalents) is used to ensure complete consumption of the limiting reagent (in a mono-amination context), while minimizing the formation of the di-aminated product.

  • Base: Sodium tert-butoxide is a strong base that is effective in this transformation. For substrates with more sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ could be screened.[3]

Protocol 2: Di-amination

This protocol is designed to achieve the complete di-amination of the starting material by using a larger excess of the amine and a catalyst system that facilitates double C-N bond formation.

Table 2: Reagents and Materials for Di-amination

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
This compound295.91296 mg1.0
Amine (e.g., Morpholine)87.12262 µL3.0
Pd(OAc)₂224.5011 mg0.05
XPhos476.6548 mg0.10
Cesium Carbonate (Cs₂CO₃)325.82977 mg3.0
1,4-Dioxane (anhydrous)-5 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, charge a microwave vial with this compound (296 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), XPhos (48 mg, 0.10 mmol), and cesium carbonate (977 mg, 3.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (5 mL) and the amine (e.g., morpholine, 262 µL, 3.0 mmol).

  • Reaction Execution: Seal the vial and heat the reaction mixture in a microwave reactor to 120 °C for 1-2 hours.

  • Monitoring the Reaction: After the allotted time, cool the reaction to room temperature and check for completion using TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the di-aminated product.

Rationale for Experimental Choices:

  • Ligand Selection: XPhos is another bulky biarylphosphine ligand that is highly active and suitable for the amination of aryl halides.

  • Stoichiometry: A larger excess of the amine (3.0 equivalents) and base is used to drive the reaction to completion and ensure both bromine atoms are substituted.

  • Base: Cesium carbonate is a milder base than sodium tert-butoxide, which can be beneficial for substrates containing sensitive functional groups.[3]

  • Microwave Irradiation: Microwave heating can significantly accelerate the reaction rate, leading to shorter reaction times.

Workflow for Optimization and Scale-up

The successful implementation of a Buchwald-Hartwig amination often requires some degree of optimization. The following workflow provides a logical progression from initial screening to larger-scale synthesis.

Optimization_Workflow Start Start Small-Scale Screening Small-Scale Screening (Ligand, Base, Solvent) Start->Small-Scale Screening Condition Optimization Optimization of Reaction Parameters (Temp, Time, Conc.) Small-Scale Screening->Condition Optimization Substrate Scope Evaluation Evaluate with Different Amines Condition Optimization->Substrate Scope Evaluation Scale-up to Gram Scale Gram-Scale Synthesis Substrate Scope Evaluation->Scale-up to Gram Scale Purification and Characterization Purification and Full Characterization Scale-up to Gram Scale->Purification and Characterization End End Purification and Characterization->End

Figure 2: A logical workflow for the optimization and scale-up of the Buchwald-Hartwig amination.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a pre-catalyst; Screen different bases (e.g., NaOtBu, K₃PO₄); Increase reaction temperature.
Formation of Side Products Hydrodehalogenation; Aldol condensation.Use a more electron-rich ligand; Use a weaker base and lower temperature.
Poor Selectivity (Mono- vs. Di-amination) Incorrect stoichiometry; Inappropriate ligand.Carefully control the amount of amine; Screen ligands known to favor mono-arylation (e.g., BrettPhos).

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of aryl amines. By carefully selecting the appropriate catalyst system, base, and reaction conditions, the selective mono- or di-amination of this compound can be achieved in high yields. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully implement this powerful transformation in their own synthetic endeavors.

References

The Versatile Scaffold: 3,5-Dibromo-4-methoxybenzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. 3,5-Dibromo-4-methoxybenzaldehyde, a readily accessible and highly functionalized aromatic aldehyde, has emerged as a privileged scaffold in medicinal chemistry. Its unique substitution pattern—featuring two bromine atoms, a methoxy group, and a reactive aldehyde—offers a trifecta of opportunities for synthetic diversification and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The bromine atoms serve as versatile handles for cross-coupling reactions, enabling the construction of complex biaryl and heterocyclic systems. The methoxy group can influence solubility and metabolic stability, while the aldehyde functionality is a gateway to a vast array of chemical transformations, including the synthesis of chalcones, Schiff bases, and stilbenes, many of which exhibit potent biological activities. This guide provides an in-depth exploration of the utility of this compound as a key building block, complete with detailed synthetic protocols and application notes for the development of next-generation therapeutics.

Part 1: Synthetic Pathways from this compound

The reactivity of this compound allows for its elaboration into several classes of compounds with established medicinal importance. Below are detailed protocols for the synthesis of chalcones, Schiff bases, and stilbenes, which are notable for their potential as anticancer and antimicrobial agents.[1][2]

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone system, are well-documented precursors to flavonoids and exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] The Claisen-Schmidt condensation of this compound with an appropriate acetophenone derivative provides a straightforward route to this important class of compounds.

Reaction Scheme:

G A This compound C Chalcone Derivative A->C Base (e.g., NaOH or KOH), Ethanol, rt B Acetophenone Derivative B->C

A general Claisen-Schmidt condensation reaction.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4'-hydroxyacetophenone)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add the substituted acetophenone (1.0 eq) to the solution and stir until fully dissolved.

  • Prepare a solution of NaOH or KOH in ethanol and add it dropwise to the reaction mixture at room temperature.

  • Continue stirring the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone derivative.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified chalcone.

Protocol 2: Synthesis of Schiff Base Derivatives

Schiff bases, containing an imine or azomethine group, are another class of compounds with significant therapeutic potential, including antibacterial, antifungal, and antitumor activities.[4][5][6] They are readily synthesized by the condensation of an aldehyde with a primary amine.

Reaction Scheme:

G A This compound C Schiff Base Derivative A->C Ethanol, Reflux B Primary Amine B->C

General synthesis of a Schiff base derivative.

Materials:

  • This compound

  • Substituted primary amine (e.g., 4-aminophenol)

  • Ethanol

  • Reflux apparatus

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the primary amine (1.0 eq) to the solution.

  • Reflux the reaction mixture for 3-5 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature to allow the Schiff base to crystallize.

  • Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 3: Synthesis of Stilbene Derivatives via Wittig Reaction

Stilbenes are diarylethenes that have garnered significant attention for their anticancer properties. The Wittig reaction provides a reliable method for the synthesis of stilbenes from benzaldehydes and phosphonium ylides.

Reaction Scheme:

G A Benzyltriphenylphosphonium Ylide C Stilbene Derivative A->C Anhydrous THF, rt B This compound B->C

Wittig reaction for the synthesis of a stilbene derivative.

Materials:

  • This compound

  • Substituted benzyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (a color change is typically observed).

  • Stir the ylide solution at room temperature for 1 hour.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the stilbene derivative.

Part 2: Application Notes in Medicinal Chemistry

The derivatives synthesized from this compound are promising candidates for further investigation in several therapeutic areas.

Application Note 1: Anticancer Drug Discovery

Chalcone Derivatives: Chalcones derived from substituted benzaldehydes have demonstrated significant cytotoxicity against various cancer cell lines.[1][7] The presence of bromo and methoxy substituents on the aromatic ring can enhance lipophilicity and modulate electronic properties, potentially leading to improved anticancer activity. For instance, chalcones have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[7]

Stilbene Derivatives: Stilbenes are another class of compounds with well-established anticancer potential.[8] Analogs of resveratrol, a naturally occurring stilbene, have been synthesized and evaluated for their cytotoxic effects. Notably, brominated stilbene derivatives have shown potent activity. For example, 3,4,5-trimethoxy-4'-bromo-cis-stilbene was identified as a highly active cytotoxic agent in human lung and colon cancer cells.[8] This highlights the potential of incorporating the 3,5-dibromo-4-methoxyphenyl moiety into stilbene scaffolds.

Table 1: Cytotoxicity of a Representative Stilbene Analog [8]

CompoundCell LineIC50 (µM)
3,4,5-Trimethoxy-4'-bromo-cis-stilbeneHuman Lung CancerData not specified, but noted as most active
3,4,5-Trimethoxy-4'-bromo-cis-stilbeneHuman Colon CancerData not specified, but noted as most active
Application Note 2: Antimicrobial Agent Development

Schiff Base Derivatives: Schiff bases are known to possess a wide range of antimicrobial activities.[4][5][6] The imine linkage is crucial for their biological function, and the nature of the substituents on the aromatic rings can significantly influence their potency and spectrum of activity. The synthesis of Schiff bases from this compound and various amines can generate a library of compounds for screening against clinically relevant bacterial and fungal pathogens. The antibacterial activity of Schiff bases is often influenced by the substituents on the benzaldehyde ring, with electron-withdrawing groups sometimes enhancing activity.[5]

Part 3: Future Directions and Conclusion

This compound represents a strategic starting material for the synthesis of diverse compound libraries with high potential for hit and lead discovery in medicinal chemistry. The protocols and application notes presented herein provide a solid foundation for researchers to explore the synthesis of novel chalcones, Schiff bases, and stilbenes. Future work should focus on the systematic synthesis and biological evaluation of these derivatives to establish clear structure-activity relationships. Furthermore, the bromine atoms on the scaffold can be exploited for further diversification through palladium-catalyzed cross-coupling reactions, opening up avenues for the creation of even more complex and potentially more potent therapeutic agents. The versatility of this compound ensures its continued relevance as a valuable building block in the ongoing quest for new and effective medicines.

References

Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Versatile Building Block

3,5-Dibromo-4-methoxybenzaldehyde is an aromatic aldehyde that, owing to its unique substitution pattern, serves as a highly versatile building block in the synthesis of advanced functional materials. The presence of two bromine atoms offers sites for further functionalization or cross-coupling reactions, the methoxy group influences solubility and electronic properties, and the aldehyde functionality is a key reactive handle for polymerization and Schiff base condensation reactions. These structural features make it an attractive starting material for the development of novel polymers and organic materials with tailored properties for a range of applications in materials science.

This guide provides an in-depth exploration of the applications of this compound, with a focus on the synthesis of poly(azomethine)s for organic electronics and luminescent materials. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore potential future applications of this multifaceted compound.

Core Application: Synthesis of Poly(azomethine)s for Organic Electronics

Poly(azomethine)s, also known as polyimines or Schiff base polymers, are a class of conjugated polymers that are isoelectronic with poly(p-phenylene vinylene)s (PPVs), renowned for their electroluminescent properties. The synthesis of poly(azomethine)s from this compound and various aromatic diamines offers a straightforward route to obtaining processable, thermally stable, and optoelectronically active materials.[1][2]

Scientific Rationale: Why this compound?

The choice of this compound as a monomer is deliberate and strategic for several reasons:

  • Facile Polymerization: The aldehyde group readily undergoes condensation with primary amines to form the characteristic azomethine (-CH=N-) linkage, which forms the backbone of the polymer. This reaction is typically high-yielding and can often be performed under mild conditions.[1]

  • Tunable Electronic Properties: The electron-donating methoxy group and the electron-withdrawing bromine atoms on the benzaldehyde ring influence the electronic structure of the resulting polymer. This allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for applications in organic electronics.[2][3]

  • Enhanced Solubility: The presence of the methoxy group and the non-linear structure introduced by the bromine atoms can disrupt polymer chain packing, leading to improved solubility in common organic solvents.[4] This is a significant advantage for solution-based processing techniques used in the fabrication of organic electronic devices.

  • Post-Polymerization Modification: The bromine atoms on the polymer backbone serve as reactive sites for post-polymerization modification through reactions such as Suzuki or Stille coupling. This allows for the introduction of various functional groups to further tune the material's properties.

Experimental Workflow: Poly(azomethine) Synthesis

The following diagram illustrates the general workflow for the synthesis and characterization of poly(azomethine)s derived from this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application monomers Monomers: This compound + Aromatic Diamine solvent Solvent System (e.g., DMF, DMAc, Ethanol) monomers->solvent Dissolve catalyst Catalyst (optional) (e.g., Acetic Acid) solvent->catalyst Add reaction Polycondensation Reaction (Stirring, inert atmosphere, defined temp. & time) catalyst->reaction precipitation Precipitation & Washing (e.g., in Methanol/Water) reaction->precipitation Isolate Polymer drying Drying (Vacuum oven) precipitation->drying ftir FT-IR Spectroscopy (Confirm azomethine bond formation) drying->ftir nmr NMR Spectroscopy (¹H & ¹³C for structural elucidation) drying->nmr gpc Gel Permeation Chromatography (GPC) (Determine molecular weight & PDI) drying->gpc uv_vis UV-Vis Spectroscopy (Determine optical band gap) drying->uv_vis pl Photoluminescence Spectroscopy (Evaluate emission properties) drying->pl tga_dsc TGA/DSC (Assess thermal stability) drying->tga_dsc device Device Fabrication (e.g., Spin-coating for thin films) pl->device tga_dsc->device testing Performance Testing (e.g., I-V characteristics, EQE) device->testing

Caption: Workflow for Poly(azomethine) Synthesis and Characterization.

Detailed Protocol: Solution Polycondensation for Poly(azomethine) Synthesis

This protocol provides a general method for the synthesis of a poly(azomethine) from this compound and a generic aromatic diamine (e.g., p-phenylenediamine).

Materials:

  • This compound (1 equivalent)

  • Aromatic diamine (e.g., p-phenylenediamine) (1 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)

  • Glacial acetic acid (catalytic amount, a few drops)

  • Methanol or Ethanol

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Monomer Dissolution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the aromatic diamine (1 equivalent) in anhydrous DMF under a gentle stream of nitrogen.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the solution. The acid catalyzes the nucleophilic attack of the amine on the aldehyde's carbonyl carbon.

  • Aldehyde Addition: In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred diamine solution at room temperature.

  • Polycondensation: After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 24-48 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large excess of a non-solvent, such as methanol or water, with vigorous stirring. The polymer will precipitate as a solid.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then water to remove unreacted monomers and oligomers. Further purification can be achieved by redissolving the polymer in a suitable solvent (e.g., DMF) and reprecipitating it.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Characterization:

The synthesized polymer should be characterized using the following techniques:

  • FT-IR Spectroscopy: To confirm the formation of the azomethine (-CH=N-) bond, a characteristic stretching vibration should be observed around 1620-1630 cm⁻¹. The absence of the C=O stretching band from the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the amine (around 3300-3500 cm⁻¹) indicates a high degree of polymerization.[5][6]

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the polymer structure. The proton of the azomethine group typically appears as a singlet in the range of δ 8.0-9.0 ppm in the ¹H NMR spectrum.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[1][4][7]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and glass transition temperature (Tg) of the polymer.[1]

Application Note: Poly(azomethine)s in Organic Light-Emitting Diodes (OLEDs)

Poly(azomethine)s derived from this compound are promising candidates for use as emissive or charge-transporting layers in OLEDs.

  • Luminescent Properties: The extended π-conjugation along the polymer backbone allows for efficient photoluminescence. The emission color can be tuned by judiciously selecting the aromatic diamine co-monomer, thereby altering the polymer's electronic structure and band gap.[8]

  • Charge Transport: The HOMO and LUMO energy levels of these polymers can be engineered to facilitate efficient injection and transport of holes and electrons, respectively. The presence of the electron-rich methoxy group can enhance hole-transporting properties.

  • Device Fabrication: The good solubility of these polymers allows for the fabrication of thin films via simple and cost-effective solution-processing techniques like spin-coating.

Property Typical Range for Poly(azomethine)s Significance for OLEDs
Optical Band Gap (Eg) 2.0 - 3.0 eVDetermines the color of emitted light.
Photoluminescence (PL) Emission Varies (Blue to Red)Indicates the material's ability to emit light.
HOMO Level -5.0 to -6.0 eVAffects hole injection from the anode.
LUMO Level -2.5 to -3.5 eVAffects electron injection from the cathode.
Thermal Stability (TGA) > 300 °CEnsures device longevity and operational stability.

Emerging Application: Luminescent Materials and Sensors

The inherent fluorescence of poly(azomethine)s can be harnessed for applications beyond OLEDs, such as in chemical sensors and fluorescent probes.[8] The electron-rich aromatic rings and the lone pair of electrons on the nitrogen atom of the azomethine group can interact with various analytes, leading to a change in the polymer's fluorescence properties (e.g., intensity or wavelength). This "turn-on" or "turn-off" fluorescence response can be used for the sensitive and selective detection of ions or small molecules.

Future Outlook: A Precursor for Metal-Organic Frameworks (MOFs)

While the primary application of this compound has been in polymer synthesis, its structure also lends itself to the design of novel organic linkers for Metal-Organic Frameworks (MOFs).[9][10] MOFs are crystalline porous materials with a wide range of applications, including gas storage, separation, and catalysis.

Hypothetical Synthetic Pathway for a MOF Ligand

The aldehyde functionality of this compound can be oxidized to a carboxylic acid, and the bromine atoms can be used in a subsequent cross-coupling reaction to introduce additional coordinating groups. This would result in a multidentate ligand suitable for MOF synthesis.

Caption: Hypothetical synthesis of a MOF ligand.

This proposed synthetic route opens up new avenues for the application of this compound in the field of porous materials. The resulting MOFs could exhibit interesting properties due to the presence of the methoxy group and the potential for post-synthetic modification at the nitrogen atoms of the introduced coordinating groups.

Conclusion

This compound is a valuable and versatile building block in materials science. Its primary application lies in the synthesis of poly(azomethine)s, which are promising materials for organic electronics and luminescent applications due to their tunable optoelectronic properties, good thermal stability, and processability. The detailed protocols and application notes provided in this guide are intended to facilitate further research and development in this area. Furthermore, the potential for this compound to be used in the synthesis of novel MOF ligands highlights its untapped potential and opens up exciting new possibilities for the design of advanced functional materials.

References

derivatization of the aldehyde group in 3,5-Dibromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of the Aldehyde Moiety in 3,5-Dibromo-4-methoxybenzaldehyde

Abstract

This compound is a pivotal aromatic aldehyde, serving as a versatile scaffold in the synthesis of complex molecules for pharmaceutical and materials science applications. The strategic manipulation of its aldehyde functional group opens a gateway to a diverse array of chemical entities. This document provides an in-depth guide for researchers, detailing validated protocols for key derivatization reactions including Knoevenagel condensation, Wittig olefination, reductive amination, and acetal protection. Each section elucidates the underlying chemical principles, offers step-by-step experimental procedures, and presents expected analytical outcomes, empowering scientists to leverage this valuable building block in their synthetic endeavors.

Introduction: The Synthetic Versatility of this compound

The chemical architecture of this compound—featuring an electrophilic aldehyde, a methoxy group, and two bromine atoms on an aromatic ring—makes it a highly valuable intermediate. The bromine atoms provide handles for subsequent cross-coupling reactions, while the aldehyde group is a prime site for carbon-carbon and carbon-nitrogen bond formation. Derivatives of this compound and structurally similar molecules have been investigated for a range of biological activities, including potential anticancer properties by acting as tubulin inhibitors.[1] This guide focuses on the practical application of four fundamental transformations of the aldehyde group, providing a robust starting point for analog synthesis and library development.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful method for forming carbon-carbon bonds, reacting an aldehyde with an active methylene compound to yield an α,β-unsaturated product.[2] This reaction is typically catalyzed by a weak base, such as an amine, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[2][3] The resulting conjugated system is a common motif in pharmacologically active molecules.

Mechanism and Rationale

The reaction proceeds via a three-step mechanism:

  • Enolate Formation: The basic catalyst (e.g., piperidine) abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized enolate.

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of this compound.

  • Dehydration: The resulting aldol-type intermediate undergoes dehydration (elimination of a water molecule) to produce the stable, conjugated α,β-unsaturated final product.

G cluster_1 Workup & Purification E E F F E->F G G F->G H H G->H

Caption: Experimental workflow for Knoevenagel condensation.

Protocol 2.1: Synthesis of 2-(3,5-dibromo-4-methoxybenzylidene)malononitrile
  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.96 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of absolute ethanol to the flask, followed by a catalytic amount of piperidine (0.1 mL, approx. 1 mmol).

  • Reaction: Heat the mixture to reflux with constant stirring for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) eluent system.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol to remove residual reactants, and dry it in a vacuum oven. Further purification can be achieved by recrystallization from ethanol if necessary.

Table 1: Expected Data for Knoevenagel Product
ParameterExpected Value
Product Name 2-(3,5-dibromo-4-methoxybenzylidene)malononitrile
Molecular Formula C₁₁H₆Br₂N₂O
Molecular Weight 345.99 g/mol
Yield >90%
Appearance White to pale yellow solid
¹H NMR (CDCl₃, δ) ~8.20 (s, 2H, Ar-H), ~7.80 (s, 1H, =CH), ~4.00 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, δ) ~160 (C=CH), ~158 (C-OMe), ~135 (Ar-C), ~130 (Ar-CH), ~115 (Ar-C-Br), ~113 (CN), ~85 (=C(CN)₂), ~61 (OCH₃)
IR (KBr, cm⁻¹) ~2220 (C≡N stretch), ~1600 (C=C stretch), ~1250 (C-O stretch)

Wittig Reaction: Conversion to Alkenes

The Wittig reaction is a Nobel Prize-winning method for synthesizing alkenes from aldehydes or ketones.[4] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent), which replaces the carbonyl oxygen with the carbon moiety from the ylide.[5][6] This reaction is highly reliable for creating a C=C double bond at a specific position.

Mechanism and Rationale

The reaction mechanism is thought to proceed through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[6][7] This intermediate rapidly collapses to yield the final alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[4] The ylide itself is prepared in a two-step sequence: an Sₙ2 reaction of triphenylphosphine with an alkyl halide to form a phosphonium salt, followed by deprotonation with a strong base.[5][8]

G

Caption: Simplified mechanism of the Wittig reaction.

Protocol 3.1: Synthesis of 3,5-Dibromo-4-methoxy-1-vinylbenzene

Part A: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • Safety Note: This procedure uses n-butyllithium (n-BuLi), which is pyrophoric. Handle under an inert atmosphere (Nitrogen or Argon) and use appropriate personal protective equipment.

  • Setup: In an oven-dried, three-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (4.28 g, 12 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add n-BuLi (4.8 mL of a 2.5 M solution in hexanes, 12 mmol) dropwise via syringe. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation. Stir for 1 hour at 0 °C.

Part B: The Wittig Reaction

  • Aldehyde Addition: Dissolve this compound (2.96 g, 10 mmol) in 20 mL of anhydrous THF. Cool the previously prepared ylide solution to -78 °C (dry ice/acetone bath). Add the aldehyde solution dropwise to the ylide.

  • Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The color of the ylide will fade as it is consumed.

  • Quenching and Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield the pure alkene.

Table 2: Expected Data for Wittig Product
ParameterExpected Value
Product Name 3,5-Dibromo-4-methoxy-1-vinylbenzene
Molecular Formula C₉H₈Br₂O
Molecular Weight 295.97 g/mol
Yield 70-85%
Appearance Colorless oil or low-melting solid
¹H NMR (CDCl₃, δ) ~7.50 (s, 2H, Ar-H), ~6.70 (dd, 1H, -CH=), ~5.80 (d, 1H, =CH₂ trans), ~5.40 (d, 1H, =CH₂ cis), ~3.90 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, δ) ~155 (C-OMe), ~137 (-CH=), ~135 (Ar-C), ~130 (Ar-CH), ~118 (=CH₂), ~116 (Ar-C-Br), ~61 (OCH₃)
IR (thin film, cm⁻¹) ~3080 (=C-H stretch), ~1630 (C=C stretch), ~1250 (C-O stretch)

Reductive Amination: Synthesis of Amines

Reductive amination is one of the most effective methods for synthesizing amines. It involves the reaction of an aldehyde with an amine to form an intermediate imine (or enamine), which is then reduced in situ to the target amine.[9][10] Using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous because it is selective for the protonated imine intermediate over the starting aldehyde, allowing for a convenient one-pot procedure.[9][11]

Mechanism and Rationale

The process begins with the formation of a hemiaminal, which then dehydrates to form a positively charged iminium ion. The hydride reagent, NaBH(OAc)₃, selectively delivers a hydride to the electrophilic iminium carbon to generate the final amine product. Acetic acid can be used to catalyze iminium ion formation.[11]

G

Caption: One-pot reductive amination workflow.

Protocol 4.1: Synthesis of N-(3,5-dibromo-4-methoxybenzyl)aniline
  • Setup: To a solution of this compound (1.48 g, 5 mmol) in 25 mL of 1,2-dichloroethane (DCE), add aniline (0.46 mL, 5 mmol).

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.60 g, 7.5 mmol) to the mixture in one portion. If the amine is an HCl salt, a stoichiometric amount of a non-nucleophilic base like triethylamine should be added first.

  • Reaction: Stir the reaction mixture under a nitrogen atmosphere at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1 to 24 hours.[11]

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (DCM) (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography (silica gel, gradient elution with hexane/ethyl acetate).

Table 3: Expected Data for Reductive Amination Product
ParameterExpected Value
Product Name N-(3,5-dibromo-4-methoxybenzyl)aniline
Molecular Formula C₁₄H₁₃Br₂NO
Molecular Weight 375.07 g/mol
Yield 80-95%
Appearance Off-white to tan solid
¹H NMR (CDCl₃, δ) ~7.40 (s, 2H, dibromo-Ar-H), ~7.20 (m, 2H, aniline-H), ~6.75 (m, 3H, aniline-H), ~4.30 (s, 2H, CH₂), ~3.90 (s, 3H, OCH₃), ~3.80 (br s, 1H, NH)
¹³C NMR (CDCl₃, δ) ~154 (C-OMe), ~148 (Aniline C-N), ~135 (Ar-C), ~131 (Ar-CH), ~129 (Aniline CH), ~118 (Aniline CH), ~116 (Ar-C-Br), ~113 (Aniline CH), ~61 (OCH₃), ~48 (CH₂)
MS (ESI) m/z 376 [M+H]⁺

Acetal Formation: Aldehyde Protection

Acetal formation is a crucial strategy for protecting the aldehyde group from nucleophiles or basic conditions during multi-step synthesis.[12] The reaction involves treating the aldehyde with two equivalents of an alcohol (or one equivalent of a diol) under acidic catalysis. The reaction is an equilibrium, so water must be removed to drive it to completion.[12][13]

Mechanism and Rationale

The acid catalyst protonates the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by an alcohol molecule to form a hemiacetal.[13] Subsequent protonation of the hemiacetal's hydroxyl group creates a good leaving group (water), which departs to form a resonance-stabilized oxocarbenium ion. A second alcohol molecule attacks this electrophile, and final deprotonation yields the stable acetal product.

G

Caption: Acid-catalyzed mechanism for acetal formation.

Protocol 5.1: Synthesis of 1,3-Dibromo-5-(dimethoxymethyl)-2-methoxybenzene
  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine this compound (2.96 g, 10 mmol), trimethyl orthoformate (2.2 mL, 20 mmol), and 30 mL of anhydrous methanol.

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (approx. 50 mg).

  • Reaction: Heat the mixture to reflux. The formation of methyl formate as a byproduct of the reaction between trimethyl orthoformate and water will help drive the equilibrium.[12] Reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting aldehyde.

  • Workup: Cool the reaction to room temperature and quench the catalyst by adding a few drops of triethylamine until the solution is neutral.

  • Isolation: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether (40 mL) and wash with saturated aqueous NaHCO₃ solution (20 mL) and then brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude acetal, which is often pure enough for subsequent steps. If needed, purification can be done by column chromatography.

Table 4: Expected Data for Dimethyl Acetal Product
ParameterExpected Value
Product Name 1,3-Dibromo-5-(dimethoxymethyl)-2-methoxybenzene
Molecular Formula C₁₀H₁₂Br₂O₃
Molecular Weight 344.01 g/mol
Yield >95%
Appearance White solid or colorless oil
¹H NMR (CDCl₃, δ) ~7.60 (s, 2H, Ar-H), ~5.35 (s, 1H, CH(OMe)₂), ~3.90 (s, 3H, Ar-OCH₃), ~3.35 (s, 6H, CH(OCH₃)₂)
¹³C NMR (CDCl₃, δ) ~155 (C-OMe), ~138 (Ar-C), ~130 (Ar-CH), ~116 (Ar-C-Br), ~102 (CH(OMe)₂), ~61 (Ar-OCH₃), ~53 (CH(OCH₃)₂)
Key Spectroscopic Change Disappearance of aldehyde proton (~9.8 ppm) and C=O stretch (~1690 cm⁻¹)

Conclusion

The aldehyde group of this compound is a versatile functional handle that enables a wide range of synthetic transformations. The protocols detailed in this guide for Knoevenagel condensation, Wittig reaction, reductive amination, and acetal protection provide reliable and reproducible methods for generating diverse molecular scaffolds. By applying these fundamental reactions, researchers can efficiently synthesize libraries of compounds for screening in drug discovery and for the development of novel materials, underscoring the strategic importance of this substituted benzaldehyde in modern organic synthesis.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

3,5-Dibromo-4-methoxybenzaldehyde is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its strategic substitution pattern, featuring two reactive bromine atoms ortho to a directing methoxy group and para to an aldehyde, offers a powerful platform for the sequential and selective introduction of diverse molecular fragments. The electron-donating methoxy group and the electron-withdrawing aldehyde moiety modulate the reactivity of the C-Br bonds, allowing for controlled, stepwise functionalization through various palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions as applied to this versatile substrate. Beyond mere procedural lists, this document elucidates the underlying mechanistic principles and the rationale behind the selection of specific reagents and conditions, empowering researchers to not only replicate but also rationally adapt these protocols for their unique synthetic challenges.

The Foundation: Understanding the Palladium Catalytic Cycle

The remarkable success of palladium-catalyzed cross-coupling reactions lies in a well-defined catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[1][2] A general understanding of this cycle is paramount for troubleshooting and optimizing reactions.

Palladium Catalytic Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)(X)Ln B->C D Transmetalation (R-M) C->D E Ar-Pd(II)(R)Ln D->E H [M-X] D->H Byproduct F Reductive Elimination E->F F->A Regeneration G Ar-R F->G Product

Figure 1: Generalized Palladium Cross-Coupling Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: An organometallic reagent (R-M, e.g., an organoboron compound in Suzuki coupling) exchanges its organic group with the halide on the palladium center.

  • Reductive Elimination: The two organic fragments (Ar and R) are coupled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.

The choice of ligands (L), base, and solvent profoundly influences the efficiency of each step, and consequently, the overall outcome of the reaction.

I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely utilized method for the synthesis of biaryl compounds, a common motif in pharmacologically active molecules.[3][4] With this compound, this reaction allows for the introduction of one or two new aryl or vinyl groups.

Scientific Rationale and Key Considerations
  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically employed. For sterically hindered or electron-rich aryl bromides, bulky and electron-rich phosphine ligands like SPhos or XPhos are often beneficial as they promote the oxidative addition and reductive elimination steps.[3]

  • Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[5] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and selectivity, especially in cases of base-sensitive functional groups.

  • Solvent System: Often, a mixture of an organic solvent (e.g., toluene, dioxane) and water is used. The aqueous phase is essential for dissolving the inorganic base, while the organic phase solubilizes the aryl halide and the catalyst.

  • Selective Mono-Coupling: Due to the electronic environment, the two bromine atoms on the starting material have similar reactivity. Achieving selective mono-arylation can be challenging but may be accomplished by using a substoichiometric amount of the boronic acid and carefully controlling reaction time and temperature.

Experimental Protocol: Synthesis of 3-Aryl-5-bromo-4-methoxybenzaldehyde

This protocol is adapted from established procedures for similar dibromoaromatic compounds.[3]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound (1.0 eq) - Arylboronic acid (1.1 eq) - Base (e.g., K₂CO₃, 2.0 eq) B Add Catalyst System: - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) A->B C Add Degassed Solvents: - Toluene - Water B->C D Heat under Inert Atmosphere (e.g., 80-100 °C) C->D E Monitor by TLC/LC-MS D->E F Cool to RT & Dilute (e.g., Ethyl Acetate) E->F Upon Completion G Aqueous Wash F->G H Dry & Concentrate G->H I Purify (e.g., Column Chromatography) H->I

Figure 2: Workflow for Suzuki-Miyaura Mono-arylation.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of toluene.

  • Add the catalyst premix to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (or desired conversion for mono-coupling), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012[Data not available in provided search results]
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O9016[Data not available in provided search results]
3-Thiopheneboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene/H₂O808[Data not available in provided search results]
Note: Yields are hypothetical and serve as a guide. Actual yields will depend on specific reaction conditions and optimization.

II. Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[6][7] This reaction provides a direct method to form C-N bonds, often under milder conditions than classical methods.

Scientific Rationale and Key Considerations
  • Catalyst and Ligand: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) are highly effective, as they facilitate both the oxidative addition of the aryl bromide and the final reductive elimination to form the C-N bond.[7] Pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) are often used for their high activity and air stability.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[8] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base and interference with the catalytic cycle.

Experimental Protocol: Synthesis of 3-Amino-5-bromo-4-methoxybenzaldehyde Derivatives

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[3][6]

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine: - Pd precatalyst (e.g., XPhos-G3, 2 mol%) - Ligand (e.g., XPhos, 4 mol%) - Base (e.g., NaOtBu, 1.5 eq) B Add: - this compound (1.0 eq) - Anhydrous Solvent (e.g., Toluene) A->B C Add Amine (1.2 eq) B->C D Heat under Inert Atmosphere (e.g., 80-110 °C) C->D E Monitor by TLC/LC-MS D->E F Cool to RT & Quench (e.g., sat. aq. NH₄Cl) E->F Upon Completion G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Purify (e.g., Column Chromatography) H->I

Figure 3: Workflow for Buchwald-Hartwig Amination.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., XPhos-G3)

  • XPhos ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (0.02 eq), the phosphine ligand (0.04 eq), and NaOtBu (1.5 eq) to an oven-dried reaction vessel.

  • Add this compound (1.0 eq) and anhydrous toluene.

  • Add the amine (1.2 eq) to the mixture.

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Aminations
AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
AnilineXPhos-G3 / XPhosNaOtBuToluene10016[Data not available in provided search results]
MorpholinePd₂(dba)₃ / BrettPhosLHMDSDioxane9012[Data not available in provided search results]
n-ButylaminePd(OAc)₂ / RuPhosCs₂CO₃Toluene11024[Data not available in provided search results]
Note: Yields are hypothetical and serve as a guide. Actual yields will depend on specific reaction conditions and optimization.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of arylalkynes, providing a direct linkage between a terminal alkyne and an aryl halide.[9] This reaction is particularly valuable for the synthesis of conjugated systems found in natural products and organic electronics.

Scientific Rationale and Key Considerations
  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (typically CuI). The palladium catalyst follows the general cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves a dual purpose: it deprotonates the terminal alkyne and acts as a solvent.

  • Copper-Free Conditions: Concerns about homocoupling of the alkyne (Glaser coupling) catalyzed by copper have led to the development of copper-free Sonogashira protocols. These often require a stronger base and specific ligand systems to facilitate the direct reaction of the palladium acetylide.

  • Selective Coupling: The reactivity difference between aryl iodides and bromides (I > Br) can be exploited for selective couplings. However, with two identical bromine atoms, achieving mono-alkynylation requires careful control of stoichiometry and reaction conditions, similar to the Suzuki coupling.

Experimental Protocol: Synthesis of 3-Alkynyl-5-bromo-4-methoxybenzaldehyde

This protocol is based on standard Sonogashira conditions for aryl bromides.[3]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine in Schlenk Flask: - this compound (1.0 eq) - Pd(PPh₃)₂Cl₂ (2 mol%) - CuI (4 mol%) B Evacuate & Backfill with Inert Gas A->B C Add: - Anhydrous Solvent (e.g., THF) - Amine Base (e.g., Et₃N, 3.0 eq) B->C D Add Terminal Alkyne (1.1 eq) Dropwise C->D E Stir at RT or Heat (40-80 °C) D->E F Monitor by TLC/GC-MS E->F G Cool to RT & Filter F->G Upon Completion H Concentrate Filtrate G->H I Purify (e.g., Column Chromatography) H->I

Figure 4: Workflow for Sonogashira Coupling.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF and Et₃N (3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1 eq) to the reaction mixture dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat (typically 40-80 °C) and monitor by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Presentation: Representative Sonogashira Couplings
AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF608[Data not available in provided search results]
TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene7012[Data not available in provided search results]
1-HexynePd(OAc)₂ / XPhos (Cu-free)Cs₂CO₃Dioxane8010[Data not available in provided search results]
Note: Yields are hypothetical and serve as a guide. Actual yields will depend on specific reaction conditions and optimization.

Conclusion and Future Directions

This compound stands as a privileged starting material for the construction of complex, multi-substituted aromatic compounds. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and versatile pathways for its functionalization. The potential for sequential, site-selective coupling by leveraging subtle differences in reaction conditions or catalyst systems opens up avenues for the rapid synthesis of molecular libraries for drug discovery and materials science. Future work should focus on the development of highly selective mono-functionalization protocols and the application of these methods in the synthesis of biologically active targets, such as combretastatin analogues and other natural product derivatives.[1][8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the synthesis of 3,5-Dibromo-4-methoxybenzaldehyde, designed for chemistry professionals.

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile intermediate. Here, we address common experimental challenges, provide evidence-based solutions, and detail optimized protocols to help you improve reaction yields and product purity.

The primary and most direct route to synthesizing this compound is through the electrophilic aromatic substitution of 4-methoxybenzaldehyde (p-anisaldehyde). The electron-donating methoxy group is a strong ortho-, para-director and activator, while the aldehyde group is a meta-director and deactivator. The concerted effect strongly favors bromination at the positions ortho to the methoxy group (positions 3 and 5), making this a theoretically straightforward transformation. However, practical execution often presents challenges ranging from incomplete reactions to byproduct formation.

Synthetic Overview: Electrophilic Bromination

The core of this synthesis involves the dibromination of p-anisaldehyde. Understanding the workflow is the first step to troubleshooting it.

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification & Analysis A 4-Methoxybenzaldehyde D Controlled Addition (0°C to RT) A->D B Solvent (e.g., Acetic Acid) B->D C Brominating Agent (e.g., Br2) C->D E Reaction Monitoring (TLC) D->E F Quenching (e.g., Na2S2O3) E->F G Precipitation/Extraction F->G H Crude Product G->H I Recrystallization or Column Chromatography H->I J Pure 3,5-Dibromo-4- methoxybenzaldehyde I->J K Characterization (NMR, MP, MS) J->K

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is disappointingly low, and TLC analysis shows a significant amount of unreacted starting material. What's going wrong?

Answer: This is a classic issue of incomplete reaction, which can stem from several factors.

  • Causality: The methoxy group on p-anisaldehyde is strongly activating, but the introduction of the first bromine atom deactivates the ring slightly due to its inductive electron-withdrawing effect. This makes the second bromination slower than the first. If reaction conditions are not optimal, the reaction can stall after the mono-bromination stage.

  • Solutions & Probes:

    • Stoichiometry of Brominating Agent: Ensure you are using at least 2.0 equivalents of the brominating agent. Often, a slight excess (e.g., 2.1-2.2 equivalents of Br₂) is beneficial to drive the reaction to completion.[1]

    • Reaction Time and Temperature: Are you monitoring the reaction to completion? These reactions can take several hours.[1] If the reaction has stalled at room temperature, a gentle increase in temperature (e.g., to 40-50°C) can often provide the necessary activation energy for the second bromination. Always track progress with TLC.

    • Reagent Purity: Verify the purity of your p-anisaldehyde. Impurities can interfere with the reaction. Similarly, ensure your brominating agent has not degraded. For instance, N-Bromosuccinimide (NBS) should be recrystallized if it appears yellow and impure.

Question 2: My main impurity is a new spot on the TLC plate, more polar than the product, and soluble in aqueous bicarbonate. What is it and how can I prevent it?

Answer: You are likely observing the formation of 3,5-Dibromo-4-methoxybenzoic acid .

  • Causality: Bromine (Br₂) is a moderate oxidizing agent. The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially at elevated temperatures, in the presence of water, or during prolonged reaction times. This byproduct is more polar due to the carboxylic acid group and will react with a base like sodium bicarbonate.

  • Solutions & Probes:

    • Temperature Control: Avoid excessive heating. Perform the bromine addition at a low temperature (0-5°C) and then allow the reaction to proceed at room temperature. Only heat gently if the reaction stalls.

    • Anhydrous Conditions: While glacial acetic acid is a common solvent, ensure your glassware is dry and minimize exposure to atmospheric moisture.

    • Alternative Brominating Agents: Consider using N-Bromosuccinimide (NBS). NBS is a milder source of electrophilic bromine and can sometimes reduce the incidence of oxidation side reactions.[2][3]

    • Work-up Modification: This impurity is easily removed. During the work-up, dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer, effectively separating it from your desired aldehyde product.

Question 3: I'm getting a mixture of mono- and di-brominated products. How can I improve the selectivity for the di-bromo product and how do I separate them?

Answer: Achieving full di-bromination without side reactions is the primary optimization challenge.

  • Causality: As mentioned, the second bromination is slower than the first. Insufficient reaction time or a non-optimal temperature profile is the most common cause for a product mixture.

  • Solutions & Probes:

    • Controlled Conditions: Add the brominating agent slowly at a low temperature to control the initial, fast mono-bromination. Then, let the reaction stir at room temperature or with gentle heat for a sufficient duration to ensure the second bromination completes. A typical procedure involves refluxing for 4-6 hours.[1]

    • Solvent Choice: Glacial acetic acid is an excellent solvent as it readily dissolves the starting material and facilitates the electrophilic substitution.[2]

    • Purification: Separating p-anisaldehyde, 3-bromo-4-methoxybenzaldehyde[4], and this compound can be achieved with silica gel column chromatography. The polarity order is:

      • This compound (least polar)

      • 3-bromo-4-methoxybenzaldehyde

      • 4-methoxybenzaldehyde (most polar of the three) A gradient elution with a hexane/ethyl acetate solvent system will effectively separate the components. Recrystallization from a solvent like ethanol/water can also be effective if the crude product is relatively pure.[1]

Frequently Asked Questions (FAQs)

Q: Is a Lewis acid catalyst (e.g., FeBr₃) necessary for this reaction? A: Generally, no. The methoxy group is a powerful activating group, making the aromatic ring electron-rich enough to react with bromine directly.[2] Adding a strong Lewis acid can actually be detrimental, potentially leading to decomposition, polymerization, or demethylation of the ether.

Q: What are the pros and cons of using Br₂ versus NBS as the brominating agent? A: This choice depends on reaction scale, desired conditions, and safety considerations.

FeatureBromine (Br₂)N-Bromosuccinimide (NBS)
Reactivity Highly reactive, effective for full di-bromination.Milder, can be more selective and reduce side reactions.[2]
Handling Corrosive, volatile, and toxic liquid. Requires a fume hood and careful handling.Crystalline solid, easier and safer to handle.[3]
Byproducts HBr is generated, making the reaction acidic.Succinimide is the main byproduct, which is water-soluble and easily removed.
Cost Generally less expensive for large-scale synthesis.More expensive than elemental bromine.

Q: Are there viable alternative synthetic routes to this molecule? A: Yes, two other common routes are:

  • Vilsmeier-Haack Formylation: This reaction introduces an aldehyde group onto an electron-rich aromatic ring.[5][6] One could start with 3,5-dibromoanisole and formylate it using a Vilsmeier reagent (generated from POCl₃ and DMF) to obtain the target molecule. This is an excellent alternative if the starting anisole is readily available.[5][7]

  • Methylation: One can start with 3,5-Dibromo-4-hydroxybenzaldehyde and methylate the phenolic hydroxyl group using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).[8][9] This route is very efficient if the hydroxybenzaldehyde precursor is your starting point.

Optimized Experimental Protocol: Bromination with Br₂

This protocol is a robust method for the laboratory-scale synthesis of this compound.

Materials:

  • 4-Methoxybenzaldehyde (p-anisaldehyde)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-methoxybenzaldehyde (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material). Cool the flask in an ice-water bath to 0-5°C.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (2.1 eq) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction's progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate), checking for the consumption of starting material and the mono-bromo intermediate.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker of cold water with stirring. A precipitate should form. Cautiously add saturated sodium thiosulfate solution portion-wise until the orange/red color of excess bromine disappears.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a wash with cold saturated sodium bicarbonate solution to remove any acidic byproducts.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethanol. Slowly add water until the solution becomes cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry under vacuum.[1]

  • Characterization: Confirm the product identity and purity by measuring the melting point (expected: 90-91°C) and acquiring an NMR spectrum.

Troubleshooting and Decision Workflow

This flowchart provides a logical path for diagnosing and solving common issues during the synthesis.

G start Start Synthesis tlc_check Monitor Reaction by TLC start->tlc_check sm_present Starting Material Still Present? tlc_check->sm_present After 2-3h prolong_rxn Increase Reaction Time or Gently Heat (to ~40°C) sm_present->prolong_rxn Yes workup Proceed to Work-up & Quenching sm_present->workup No check_reagents Check Reagent Stoichiometry (Need >2.0 eq Br2) prolong_rxn->check_reagents check_reagents->tlc_check Re-check crude_product Isolate Crude Product workup->crude_product purity_check Check Purity (TLC, Crude NMR) crude_product->purity_check acid_impurity Polar Impurity Present? (Streaking on TLC) purity_check->acid_impurity Impure final_product Pure Product purity_check->final_product Pure bicarb_wash Wash with Saturated NaHCO3 During Extraction acid_impurity->bicarb_wash Yes purify Purify by Recrystallization or Column Chromatography acid_impurity->purify No bicarb_wash->purify purify->final_product

Caption: A decision tree for troubleshooting the synthesis of this compound.

Characterization Data

Properly identifying your final product and key intermediates is crucial.

CompoundFormulaMW ( g/mol )M.P. (°C)Key ¹H NMR Signals (CDCl₃, δ ppm)
4-Methoxybenzaldehyde C₈H₈O₂136.15-19.88 (s, 1H, CHO), 7.85 (d, 2H, Ar-H), 6.99 (d, 2H, Ar-H), 3.88 (s, 3H, OCH₃)[10]
This compound C₈H₆Br₂O₂293.9490-91~9.8 (s, 1H, CHO), ~7.9 (s, 2H, Ar-H), ~4.0 (s, 3H, OCH₃)

References

Technical Support Center: Purification of Crude 3,5-Dibromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,5-Dibromo-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this important synthetic intermediate. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most effective starting solvent for the recrystallization of this compound?

An ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures, ensuring high recovery upon cooling.[1] For aromatic aldehydes like this compound, a good starting point is a polar protic solvent.

  • Primary Recommendation: Ethanol or Isopropanol . Alcohols are often effective for aromatic compounds.[2] They provide a good solubility gradient across a workable temperature range.

  • Alternative: Mixed Solvent System: If the compound is too soluble in hot ethanol for good recovery, or not soluble enough, a mixed solvent system like Ethanol/Water or Hexane/Ethyl Acetate can be highly effective.[3] In an ethanol/water system, you would dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Adding a few more drops of hot ethanol will clarify the solution, which is then ready for slow cooling.

The choice is guided by the principle that solvents with functional groups similar to the compound often work well.[3]

Q2: What are the likely impurities in my crude this compound, and how do they affect purification?

Understanding potential impurities is critical for designing an effective purification strategy. The most common synthesis involves the electrophilic bromination of 4-methoxybenzaldehyde.[4]

Potential Impurity Structure Origin Impact on Recrystallization
4-MethoxybenzaldehydeC₈H₈O₂Unreacted starting materialHighly soluble in common organic solvents, may remain in the mother liquor.[5]
3-Bromo-4-methoxybenzaldehydeC₈H₇BrO₂Incomplete bromination (mono-brominated side product)Similar polarity to the desired product, may co-crystallize if not carefully separated.
3,5-Dibromo-4-methoxybenzoic acidC₈H₆Br₂O₃Oxidation of the aldehyde groupCan inhibit crystallization. Can be removed with a pre-recrystallization wash using a weak base like saturated sodium bicarbonate solution.[6]
3,5-Dibromo-4-hydroxybenzaldehydeC₇H₄Br₂O₂Cleavage of the methyl ether during synthesisHas a significantly different melting point (~182-186 °C) and polarity, which can aid in separation.[7]
Q3: How can I definitively assess the purity of my final product?

A successful recrystallization should yield a product with improved purity, which can be verified by several methods.[8]

  • Melting Point Analysis: This is the most straightforward method. The purified product should exhibit a sharp melting point range that is elevated compared to the crude starting material.[8] Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product on a TLC plate. The purified sample should ideally show a single spot with a higher Rf value than more polar impurities (like the corresponding carboxylic acid) and a different Rf from less polar impurities (like the starting material).

  • Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, ¹H NMR and ¹³C NMR are invaluable. The spectra of the purified product should show clean signals corresponding to this compound without peaks attributable to the impurities listed above.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the experiment and provides logical, step-by-step solutions.

Problem: My compound will not fully dissolve, even in a large volume of boiling solvent.
  • Underlying Cause: This typically points to one of two scenarios: either you have an insoluble mechanical impurity (e.g., dust, inorganic salts), or the chosen solvent is simply inappropriate for your compound.

  • Immediate Solution:

    • Check for Insoluble Impurities: If the bulk of your compound has dissolved but a small amount of solid remains, it is likely an insoluble impurity.[8] In this case, perform a hot gravity filtration . Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes the insoluble material before the cooling and crystallization phase.

    • Re-evaluate the Solvent: If the entire sample shows poor solubility, the solvent is not suitable. Recover your crude solid by removing the solvent via rotary evaporation and attempt the recrystallization with a different, more polar solvent system.[9]

Problem: No crystals form after the solution has cooled to room temperature.
  • Underlying Cause: This is the most common issue in recrystallization and is almost always due to using an excessive amount of solvent.[10] The solution is not supersaturated at room temperature, so the compound remains dissolved.

  • Immediate Solution:

    • Reduce Solvent Volume: Gently heat the flask to boil off a portion of the solvent in a fume hood.[9] Reduce the volume by about 15-20% and then allow the solution to cool again.

    • Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, you can provide nucleation sites.

      • Scratching Method: Gently scratch the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a surface for the first crystals to form.[2]

      • Seeding Method: If you have a small crystal of pure product, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[10]

    • Utilize an Ice Bath: Once the solution has cooled to room temperature, placing it in an ice-water bath will further decrease the compound's solubility and can promote crystallization.[8]

Problem: An oil has formed instead of solid crystals ("oiling out").
  • Underlying Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[9] This is often caused by:

    • A high concentration of impurities, which significantly depresses the melting point of the crude mixture.

    • The solution cooling too rapidly ("shock cooling").[8]

    • The boiling point of the solvent being higher than the melting point of the solute.

  • Immediate Solution:

    • Re-dissolve and Dilute: Heat the solution until the oil completely redissolves.

    • Add More Solvent: Add a small amount of additional hot solvent (10-15% more) to ensure the saturation temperature is lower than the compound's melting point.[10]

    • Ensure Slow Cooling: This is critical. Do not place the hot flask directly on a cold benchtop or in an ice bath. Allow it to cool slowly on a surface that does not act as a heat sink (e.g., a cork ring or a folded towel). Insulating the flask with glass wool can also promote the necessary slow cooling for proper crystal lattice formation.[10]

Problem: The final yield of crystals is very low.
  • Underlying Cause: A poor yield (<50%) can result from several factors:

    • Using far too much solvent, leaving a significant portion of the product in the mother liquor.[9]

    • Premature filtration before the solution has been thoroughly cooled.

    • Using an excessive amount of cold solvent to wash the collected crystals, which can redissolve some of the product.

  • Immediate Solution:

    • Recover a Second Crop: Do not discard the mother liquor (the filtrate). Transfer it to a beaker, reduce its volume by heating, and cool it again. You can often recover a "second crop" of crystals. Note that this second crop may be less pure than the first.

    • Optimize Washing: When washing the filtered crystals, always use a minimal amount of ice-cold solvent. The colder the solvent, the less product will be lost to dissolution.

    • Review Solvent Choice: If the yield remains poor even after optimization, your compound may have significant solubility in the cold solvent. Consider testing a different solvent system where the solubility at low temperatures is lower.

Standard Recrystallization Protocol

This protocol provides a detailed, step-by-step methodology for the purification of this compound using ethanol.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7][11]

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar.

    • In a separate beaker, heat the recrystallization solvent (ethanol) to its boiling point.

    • Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating until the solid just dissolves. Avoid adding a large excess of solvent.[2]

  • Hot Filtration (Optional):

    • If insoluble impurities are present after dissolution, perform a hot gravity filtration as described in the troubleshooting guide. Ensure all glassware is pre-heated to prevent premature crystallization in the funnel.[12]

  • Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[8]

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the recovery of the product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the crystal surfaces.

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Transfer the crystals to a watch glass and allow them to air-dry in the fume hood.

    • For complete drying, place the crystals in a vacuum desiccator or a vacuum oven at a mild temperature until a constant weight is achieved.

Visual Workflow and Logic Diagrams

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Dissolve Crude Solid in Minimal Hot Solvent B Insoluble Impurities Present? A->B  Check   C Hot Gravity Filtration B->C Yes D Cool Solution Slowly to Room Temperature B->D No C->D E Cool in Ice Bath D->E F Vacuum Filter Crystals E->F G Wash with Minimal Ice-Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: General workflow for the recrystallization process.

Troubleshooting_Logic cluster_crystals No Crystals Forming cluster_oil Product 'Oiled Out' Start Problem Encountered During Cooling Q1 Is solution clear at room temp? Start->Q1 Q2 Liquid layer formed? Start->Q2 A1 Cause: Too much solvent Q1->A1 Yes A2 Cause: Supersaturation Q1->A2 No, but no crystals S1 Solution: 1. Boil off excess solvent. 2. Re-cool solution. A1->S1 S2 Solution: 1. Scratch flask with glass rod. 2. Add a seed crystal. A2->S2 A3 Cause: Cooled too quickly or high impurity level Q2->A3 Yes S3 Solution: 1. Re-heat to dissolve oil. 2. Add more hot solvent. 3. Cool very slowly. A3->S3

References

Technical Support Center: Purification of 3,5-Dibromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dibromo-4-methoxybenzaldehyde. This guide provides in-depth troubleshooting and purification protocols for researchers, scientists, and drug development professionals. Our focus is on diagnosing common purity issues and implementing robust, validated purification strategies.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound has a low or broad melting point. What does this indicate?

A low or broad melting point range is a classic indicator of impurities. The pure compound should have a sharp melting point around 90-91°C[1]. Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range. Common culprits include unreacted starting materials, mono-brominated intermediates, or over-brominated byproducts.

Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the likely impurities?

First, compare your spectrum to the known shifts for the pure product. The primary signals for this compound are the aldehyde proton (-CHO) around 9.8 ppm, the two aromatic protons (Ar-H) as a singlet around 7.9-8.0 ppm, and the methoxy protons (-OCH₃) as a singlet around 4.0 ppm.

Common impurities to look for include:

  • Starting Material (4-Methoxybenzaldehyde): Look for characteristic aromatic signals that are not a singlet, typically two doublets between 6.9 and 7.8 ppm, and a methoxy singlet around 3.8-3.9 ppm[2][3][4].

  • Mono-brominated Intermediate (3-Bromo-4-methoxybenzaldehyde): This will present a more complex aromatic region with multiple distinct peaks instead of a single sharp singlet for the aromatic protons of the desired dibromo product[5][6].

  • Acidic Impurity (3,5-Dibromo-4-methoxybenzoic acid): The most telling sign is the disappearance of the aldehyde proton signal and the appearance of a broad carboxylic acid proton signal, typically downfield (>10 ppm). This results from over-oxidation of the aldehyde.

Q3: What is the most effective general-purpose purification method for this compound?

For general purification to remove a range of different impurities, recrystallization is often the most effective and scalable first step. If recrystallization fails to yield a product of sufficient purity, silica gel column chromatography offers higher resolving power to separate compounds with very similar properties.

Troubleshooting and Purification Protocols

This section provides detailed, step-by-step guides for resolving specific purity issues encountered during the synthesis and handling of this compound.

Issue 1: Presence of Acidic Impurities (e.g., 3,5-Dibromo-4-methoxybenzoic acid)

Oxidation of the aldehyde functional group is a common side reaction, leading to the formation of the corresponding carboxylic acid. This impurity is easily removed due to its acidic nature.

Causality: The aldehyde group is susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures or if oxidizing agents are present.

Solution: Acid-Base Liquid-Liquid Extraction

This technique exploits the different solubilities of the neutral aldehyde and the ionized carboxylate salt. The acidic impurity is converted into its water-soluble salt form by a weak base, allowing it to be washed away from the organic solution containing the desired aldehyde[7][8].

Protocol 1: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate in a separatory funnel.

  • Aqueous Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup (from CO₂ evolution).

  • Separation: Allow the layers to separate fully. The organic layer contains your desired aldehyde, while the aqueous layer now contains the sodium salt of the acidic impurity.

  • Extraction: Drain the lower aqueous layer. Repeat the wash (steps 2-3) one more time to ensure complete removal of the acid.

  • Final Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.

Validation:

  • TLC Analysis: Spot the crude material and the purified material on a TLC plate. The acidic impurity should remain at the baseline, and its spot should be absent in the purified sample.

  • ¹H NMR: Confirm the absence of the broad carboxylic acid peak in the spectrum of the purified product.

Issue 2: Presence of Non-Polar/Less-Polar Impurities (e.g., Starting Material, Mono-brominated Species)

These impurities often have polarities very close to the desired product, making simple extraction or recrystallization challenging.

Causality: Incomplete bromination reactions are a common source of these impurities. The starting material, 4-methoxybenzaldehyde, and the intermediate, 3-bromo-4-methoxybenzaldehyde, are less polar than the final dibrominated product.

Solution: Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (solvent)[9][10]. More polar compounds adsorb more strongly to the silica and elute later.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will show clear separation between your desired product and the impurities, with the desired product having an Rf value of approximately 0.25-0.35. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 Hexane:EtOAc)[11][12].

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (wet packing is recommended to avoid air bubbles)[10].

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system, collecting fractions in separate test tubes. The less polar impurities (starting material, mono-bromo species) will elute from the column first, followed by the more polar desired product, this compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Validation:

  • TLC: A single spot should be observed for the combined, purified fractions.

  • ¹H NMR & Melting Point: Confirm the identity and purity of the final product. The melting point should be sharp and within the expected range (90-91°C)[1].

Issue 3: General Discoloration and Minor Impurities

For removing minor colored impurities or when a final "polishing" step is needed after another purification method.

Causality: Minor side reactions or residual reagents can lead to discoloration (often yellowish or brownish) and the presence of small amounts of various impurities.

Solution: Recrystallization

Recrystallization purifies compounds based on differences in solubility. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures or are insoluble even at high temperatures[13].

Protocol 3: Recrystallization

  • Solvent Selection: Based on solubility data for similar compounds, a mixture of ethanol and water is a good starting point. Ethanol is known to be a good solvent for the related compound 3,5-Dibromo-4-methoxybenzoic acid when hot[14].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.

  • Crystallization Induction: Slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point). If too much water is added, clarify the solution by adding a small amount of hot ethanol.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of well-defined crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture. Dry the crystals under vacuum to remove all residual solvent.

Validation:

  • Visual Inspection: The purified crystals should be significantly lighter in color (white to off-white).

  • Melting Point: A sharp melting point close to the literature value should be observed.

  • HPLC/GC Analysis: For quantitative assessment, chromatographic analysis should show a significant increase in the purity percentage.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for selecting the appropriate purification strategy.

Purification_Workflow start Crude this compound check_impurity Identify Primary Impurity (via NMR, TLC) start->check_impurity acid_impurity Acidic Impurity Suspected (e.g., Carboxylic Acid) check_impurity->acid_impurity Broad -OH peak in NMR polar_impurity Non-polar/Similar Polarity Impurity (e.g., Starting Material) check_impurity->polar_impurity Extra Ar-H peaks in NMR minor_impurities Minor Impurities / Discoloration check_impurity->minor_impurities Off-color / General impurity method_extraction Perform Acid-Base Extraction acid_impurity->method_extraction method_column Perform Silica Gel Chromatography polar_impurity->method_column method_recrystallize Perform Recrystallization minor_impurities->method_recrystallize validation Validate Purity (TLC, NMR, MP) method_extraction->validation method_column->validation method_recrystallize->validation pure_product Pure Product validation->pure_product Purity Confirmed repurify Purity Not Sufficient validation->repurify Fails repurify->method_column

Caption: Decision tree for selecting a purification method.

Data Summary Table

PropertyValueSource
Molecular Formula C₈H₆Br₂O₂[6]
Molecular Weight 293.94 g/mol
CAS Number 108940-96-1
Appearance Solid[1]
Melting Point 90-91 °C[1]
Boiling Point 332.0 ± 37.0 °C at 760 mmHg[1]

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 3,5-Dibromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 3,5-Dibromo-4-methoxybenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. This compound presents a unique set of obstacles due to its steric hindrance, the presence of two reactive bromine atoms, and an electron-rich aromatic core. This guide provides field-proven insights, detailed protocols, and a systematic troubleshooting framework to help you navigate these complexities and achieve optimal reaction outcomes.

Understanding the Challenges

The structure of this compound introduces several key hurdles for a successful Suzuki-Miyaura coupling:

  • Steric Hindrance: The two bromine atoms ortho to the methoxy group and meta to the aldehyde create a sterically congested environment around the reaction centers. This can significantly slow down the rate-limiting oxidative addition step of the palladium catalyst.[1][2]

  • Selectivity (Mono- vs. Di-coupling): As a di-halogenated arene, the reaction can yield either the mono- or di-arylated product. Controlling this selectivity is crucial and depends heavily on reaction parameters.[3][4]

  • Electron-Rich Nature: The electron-donating methoxy group increases the electron density of the aromatic ring, which can also impede the oxidative addition of the Pd(0) catalyst.[5][6]

  • Aldehyde Functionality: The aldehyde group is generally tolerant of Suzuki conditions, but under certain harsh basic conditions, it could potentially participate in side reactions like aldol condensations.

This guide is structured to address these challenges head-on, starting with a robust baseline protocol and then moving into a detailed troubleshooting Q&A section.

Recommended Starting Protocol: General Conditions

This protocol is designed as a reliable starting point for the coupling of this compound with a generic arylboronic acid. It employs a modern catalyst system known for its effectiveness with sterically hindered substrates.[7][8][9]

Step-by-Step Methodology
  • Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if required. Add this solid mixture to the reaction flask.

  • Degassing: Seal the flask with a septum, and rigorously degas the system by alternating between vacuum and backfilling with an inert gas (Argon or Nitrogen) for at least three cycles. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[5][10]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90-110 °C and stir vigorously. Vigorous stirring is essential for biphasic reactions to ensure efficient mixing and mass transfer.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and brine.[11][12][13]

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography on silica gel.[14]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with this compound in a question-and-answer format.

Q1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?

Low conversion is typically due to an issue with one of the core steps in the catalytic cycle: oxidative addition or transmetalation.[15][16]

Root Cause Analysis & Solutions:
  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating.

    • Solution: Ensure your degassing procedure is flawless. Oxygen can oxidize the active catalyst.[5] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable palladacycle precatalyst (e.g., G3 or G4 precatalysts) which are designed for robust generation of the active catalyst.[5]

  • Inefficient Oxidative Addition: This is a common problem for sterically hindered and electron-rich substrates like this one.[17][18]

    • Solution 1 (Ligand Choice): The ligand is the most critical parameter. Standard ligands like PPh₃ are often ineffective. You must use bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) that are designed to promote oxidative addition and subsequent reductive elimination.[1][7][8][19]

    • Solution 2 (Temperature): Increase the reaction temperature in 10 °C increments. Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. Microwave heating can also be highly effective for accelerating sluggish reactions.[9][20]

Table 1: Recommended Catalyst Systems for Hindered Substrates
Catalyst/Ligand SystemKey FeaturesTypical Loading (mol%)Reference
XPhos Pd G3 / XPhos Excellent for sterically demanding aryl bromides. High activity and stability.1-3[19]
SPhos Pd G3 / SPhos Similar to XPhos, often used for a broad range of substrates.1-3[21]
Pd₂(dba)₃ + P(t-Bu)₃ A powerful system for electron-rich aryl halides, including chlorides.1-4 (Pd), 2-8 (Ligand)[22]
PEPPSI™-IPr An NHC-based catalyst, highly effective and stable, good for challenging couplings.1-3[3]
Q2: I'm getting a mixture of mono- and di-arylated products. How can I control the selectivity?

Controlling selectivity is a primary challenge with dihaloarenes. The preference for multi-coupling over mono-coupling is often kinetically favored because after the first coupling, the regenerated catalyst is in close proximity to the newly formed mono-coupled intermediate.[3][4] However, you can steer the reaction toward your desired product.

Strategies for Selective Mono-Coupling:
  • Stoichiometry: This is the most straightforward control lever. Use a slight deficiency or stoichiometric amount of the boronic acid (0.9-1.0 equivalents).

  • Lower Temperature & Shorter Time: Run the reaction at a lower temperature (e.g., 60-80 °C) and monitor it closely, stopping the reaction as soon as the starting dibromide is consumed to prevent the second coupling from proceeding.

  • Slower Catalyst System: A less active catalyst system might allow for better temporal separation between the first and second coupling events.

Strategies for Complete Di-Coupling:
  • Excess Boronic Acid: Use a slight excess of the boronic acid (2.2-2.5 equivalents) to ensure the reaction goes to completion.

  • Forcing Conditions: Employ higher temperatures (100-120 °C) and longer reaction times to drive the second, more sterically hindered coupling.

  • Highly Active Catalyst: Use a highly active catalyst system from Table 1 (e.g., XPhos or SPhos-based systems) at a sufficient loading (2-4 mol%) to overcome the increased steric hindrance of the mono-coupled intermediate.

G cluster_0 Reaction Pathway cluster_1 Control Points Start 3,5-Dibromo-4- methoxybenzaldehyde Mono Mono-Coupled Intermediate Start->Mono + 1 eq. ArB(OH)₂ (Coupling 1) Di Di-Coupled Product Mono->Di + 1 eq. ArB(OH)₂ (Coupling 2, Slower) ControlMono Stop Reaction Here (Use ≤1 eq. ArB(OH)₂) Mono->ControlMono ControlDi Drive to Completion (Use >2 eq. ArB(OH)₂) Di->ControlDi

Caption: Controlling mono- vs. di-coupling selectivity.
Q3: I'm observing significant dehalogenation (hydrodebromination). How can I minimize this side reaction?

Dehalogenation is a common side reaction where the aryl halide is reduced to an arene, replacing the bromine with a hydrogen atom. This typically occurs when a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl group.[23]

Sources of Hydride & Mitigation Strategies:
  • Solvents: Alcohols (e.g., MeOH, EtOH) or even THF can act as hydride donors.

    • Solution: Switch to a non-hydride donating solvent like 1,4-dioxane or toluene .[5][23]

  • Base: Some bases or their hydrates can be a source of hydride.

    • Solution: Use a non-nucleophilic, rigorously dried base like K₃PO₄ or Cs₂CO₃ . Ensure the base is a fine powder for better reactivity.[24][25]

  • Water: While often beneficial, excess water can sometimes contribute to side reactions.

    • Solution: Carefully control the amount of water in the solvent system. For highly sensitive reactions, consider running under anhydrous conditions, though this can slow transmetalation.

Q4: My boronic acid is decomposing (protodeboronation). What's the cause and solution?

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is particularly problematic for electron-deficient or heteroaromatic boronic acids.[26]

Causes & Prevention:
  • Harsh Conditions: High temperatures and strongly basic aqueous conditions accelerate this decomposition pathway.[26]

    • Solution 1 (Milder Base): Switch to a milder base like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃), although this may require higher temperatures to achieve good conversion.[5][26]

    • Solution 2 (Lower Temperature): Run the reaction at the lowest possible temperature that affords a reasonable reaction rate.

  • Boronic Acid Instability: Some boronic acids are inherently unstable.

    • Solution 3 (Protect the Boronic Acid): Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K) . These are generally more robust to the reaction conditions and release the active boron species more slowly.

G Start Start Reaction (Low Conversion?) CheckCatalyst 1. Check Catalyst System - Use Bulky, e⁻-rich Ligand (XPhos, SPhos) - Ensure Degassing is Perfect Start->CheckCatalyst Yes CheckTemp 2. Increase Temperature (e.g., 80°C -> 110°C) Consider Microwave CheckCatalyst->CheckTemp CheckSelectivity Selectivity Issue? (Mono/Di Mixture) CheckTemp->CheckSelectivity ControlStoich 3. Adjust Stoichiometry - Mono: ≤1.0 eq. ArB(OH)₂ - Di: >2.1 eq. ArB(OH)₂ CheckSelectivity->ControlStoich Yes CheckSideReactions Side Reactions? (Dehalogenation, Protodeboronation) CheckSelectivity->CheckSideReactions No ControlStoich->CheckSideReactions ChangeSolventBase 4. Change Conditions - Dehalogenation: Use Dioxane/Toluene + K₃PO₄ - Protodeboronation: Use Milder Base (KF) or BPin Ester CheckSideReactions->ChangeSolventBase Yes Success Optimized Reaction CheckSideReactions->Success No ChangeSolventBase->Success

Caption: Troubleshooting workflow for the Suzuki coupling.

References

Technical Support Center: Scale-Up Synthesis of 3,5-Dibromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dibromo-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the successful and efficient production of this compound.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Problem 1: Low Yield of this compound

Question: We are experiencing significantly lower than expected yields of the final product during our scale-up synthesis. What are the potential causes and how can we optimize the reaction to improve the yield?

Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to incomplete reactions or product loss during workup and purification.

Potential Causes & Rec[1]ommended Solutions:

  • Incomplete Bromination: The methoxy group on the starting material, 4-methoxybenzaldehyde, is a strong activating group, directing the electrophilic bromine to the ortho positions (3 and 5). However, incomplete reaction can lead to the presence of monobrominated intermediates (primarily 3-Bromo-4-methoxybenzaldehyde) and unreacted starting material.

    • Solution: [1] * Stoichiometry of Brominating Agent: Ensure at least two equivalents of the brominating agent are used for the dibromination. Using a milder brominating agent like N-Bromosuccinimide (NBS) can offer better control.

      • Reaction Ti[1]me and Temperature: Increase the reaction time to allow for the second bromination to occur. Careful control over the reaction temperature is also crucial to prevent side reactions. Monitoring the reaction p[1]rogress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.

  • Product Loss Durin[1]g Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.

    • Solution: Optimize these steps by ensuring proper phase separation during extraction and minimizing the number of transfer steps. Recrystallization is a common purification method for the crude product. Dissolving the crude prod[2]uct in a minimal amount of a hot solvent like ethanol and allowing it to cool slowly can yield pure crystals.

  • Side Reactions: [2]Over-bromination or oxidation of the aromatic ring can lead to the formation of undesired byproducts, thus reducing the yield of the desired product.

    • Solution: Emp[1]loying milder reaction conditions and controlling the addition rate of the brominating agent can minimize these side reactions.

Problem 2: Formation of Significant Side Products

Question: Our final product is contaminated with significant amounts of side products. What are the most common side products in this synthesis and how can we minimize their formation?

Answer: The high reactivity of the starting material can lead to the formation of several side products. Understanding these impurities is key to developing a robust purification strategy.

Common Side Products and Mitigation Strategies:

Side ProductPotential CauseRecommended Solution
Monobrominated Products (e.g., 3-Bromo-4-methoxybenzaldehyde)Insufficient brominatin[1][3]g agent or short reaction time.Use at least two equiva[1]lents of the brominating agent and increase the reaction time. Monitor the reaction progress closely.
Over-brominated Pro[1]ducts Excess of a strong brominating agent or harsh reaction conditions.Use a milder brominating agent like N-Bromosuccinimide (NBS) and maintain careful control over the reaction temperature.
Oxidation Products[1]Use of a strong oxidizing brominating agent or harsh reaction conditions.Employ a milder bromina[1]ting agent and control the reaction temperature.
Isomeric Products (e.g., 2-Bromo-4-methoxybenzaldehyde)While the 3,5-isomer is sterically favored, small amounts of the ortho-isomer can form.Purification by recryst[1]allization or column chromatography is necessary to separate the isomers.
Problem 3: Diff[1]iculties in Purification

Question: We are struggling to purify the crude this compound to the desired purity level. What are the most effective purification techniques?

Answer: Effective purification is crucial for obtaining a high-purity final product. A combination of techniques is often necessary.

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction is complete, pour the reaction mixture into cold water. To quench any excess bromine, add a 10% sodium thiosulfate solution until the orange color disappears. The precipitated solid ca[2]n be collected by vacuum filtration and washed with cold water.

  • **Recrystallization:[2] This is a highly effective method for purifying the crude product.

    • Protocol: Dis[2]solve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol. Dry the crystals under vacuum.

  • Column Chromatograp[2]hy: If recrystallization does not provide the desired purity, column chromatography on silica gel can be employed. A mixture of hexane and ethyl acetate is a common eluent system.

II. Frequently Asked[1] Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

The most common method is the direct bromination of 4-methoxybenzaldehyde. The methoxy group is a strong activating group that directs the electrophilic bromine to the ortho and para positions. Due to steric hindrance from the methoxy group, the bromine atoms are preferentially added to the 3 and 5 positions.

Q2: What are the key s[1]afety precautions to consider during the scale-up of this synthesis?

The scale-up of any chemical process introduces potential hazards that must be carefully managed.

  • Handling of Bromin[4]e: Bromine is a toxic, corrosive, and hazardous chemical.

    • Always handle bro[5][6][7]mine in a well-ventilated fume hood.

    • Wear appropriate [5][6][7]personal protective equipment (PPE), including heavy-duty, chemically resistant gloves (e.g., nitrile), and chemical splash goggles or a face shield.

    • Have a solution o[6][7]f sodium thiosulfate readily available to neutralize any spills.

  • Exothermic Reaction[7][8]s: The bromination reaction can be exothermic.

    • The rate of addit[5]ion of the brominating agent should be carefully controlled to manage the reaction temperature.

    • External cooling [5]may be necessary, especially during scale-up.

    • It is crucial to [5]ensure that the heat of reaction can be effectively removed to prevent thermal runaway.

Q3: Can you provide a [4]detailed experimental protocol for the synthesis?

The following protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Protocol: Synthesis of this compound

  • Materials:

    • 4-methoxybenzaldehyde

    • N-Bromosuccinimide (NBS) or Bromine

    • A suitable solvent such as Dimethylformamide (DMF) or Acetic Acid

    • Dichloromethane ([1]DCM) for extraction

    • Saturated aqueous[1] sodium bicarbonate solution

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate for elution

  • Procedure:

    • Dissolve 4-methoxybenzaldehyde (1 equivalent) in the chosen solvent in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add NBS (2.1 equivalents for dibromination) or a solution of bromine (2.2 equivalents) in the same solvent dropwise to the solution while stirring.

    • Allow the reactio[1][2]n to warm to room temperature and stir for several hours, monitoring the progress by TLC.

    • Upon completion, [1]pour the reaction mixture into water and extract with DCM.

    • Wash the organic [1]layer with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic l[1]ayer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude [1]product by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

III. Visualizing the[1][2] Process

To further aid in understanding the synthesis and potential challenges, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.

Reaction Pathway

Synthesis of this compound 4-methoxybenzaldehyde 4-methoxybenzaldehyde Monobrominated Intermediate Monobrominated Intermediate 4-methoxybenzaldehyde->Monobrominated Intermediate + Br+ This compound This compound Monobrominated Intermediate->this compound + Br+ Side Products Side Products Monobrominated Intermediate->Side Products Over-bromination/ Oxidation

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting Workflow start Low Yield or Impure Product check_reaction Analyze Crude Product (TLC, GC-MS) start->check_reaction incomplete_reaction Incomplete Reaction Detected check_reaction->incomplete_reaction Yes side_products Significant Side Products Detected check_reaction->side_products Yes purification_issue Difficulty in Purification check_reaction->purification_issue No (product is single spot but low yield) optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temp - Adjust stoichiometry incomplete_reaction->optimize_conditions modify_conditions Modify Reaction Conditions: - Use milder brominating agent - Control temperature side_products->modify_conditions refine_purification Refine Purification Method: - Optimize recrystallization - Use column chromatography purification_issue->refine_purification success High Yield, Pure Product optimize_conditions->success modify_conditions->success refine_purification->success

Caption: Decision tree for troubleshooting synthesis issues.

IV. References

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from --INVALID-LINK--

  • Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Heijnen, D., Helbert, H., Luurtsema, G., & Elsinga, P. H. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4049–4053. --INVALID-LINK--

  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved from --INVALID-LINK--

  • Standard Operating Procedure_Bromine.docx. (n.d.). Retrieved from --INVALID-LINK--

  • A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Handling liquid bromine and preparing bromine water | Demonstration | RSC Education. (n.d.). Retrieved from --INVALID-LINK--

  • The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • LeBlond, C. R., & Blackmond, D. G. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. In Comprehensive Organic Synthesis II (Second Edition) (pp. 1033-1050). Elsevier. --INVALID-LINK--

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--

  • Heijnen, D., Helbert, H., Luurtsema, G., & Elsinga, P. H. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4049–4053. --INVALID-LINK--

  • An efficient process for the synthesis of alkoxy substituted benzaldehydes. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025, March 22). Retrieved from --INVALID-LINK--

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from --INVALID-LINK--

  • Process for the preparation of substituted benzaldehydes. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Vilsmeier (‐Haack) reaction - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3,5-Dibromo-4-methoxybenzoic Acid - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Safely handling a liter of Bromine? : r/chemistry - Reddit. (2017, September 16). Retrieved from --INVALID-LINK--

  • Bromination of aromatic compounds by using I 2 O 5 -KBr in water a - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Preparation method of 3, 4, 5-trimethoxy benzaldehyde. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] - Erowid. (n.d.). Retrieved from --INVALID-LINK--

  • Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Manchand, P. S., Belica, P. S., & Wong, H. S. (2006). Synthesis of 3,4,5-Trimethoxybenzaldehyde. Synthetic Communications, 13(10), 849-854. --INVALID-LINK--

  • Improved process for producing high purity 3,4,5-trimethoxy benzaldehyde. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Processes for producing 4-bromo-2-methoxybenzaldehyde. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ - SunanKalijaga.org. (n.d.). Retrieved from --INVALID-LINK--

  • Supporting Information For - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK--

  • 3-Bromo-4-methoxybenzaldehyde - the NIST WebBook. (n.d.). Retrieved from --INVALID-LINK--

  • Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • aldehydes from acid chlorides by modified rosenmund reduction - Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--

  • 4-Bromo-3-methoxybenzaldehyde | C8H7BrO2 | CID 12187207 - PubChem. (n.d.). Retrieved from --INVALID-LINK--

  • This compound | 108940-96-1 | IEA94096 - Biosynth. (n.d.). Retrieved from --INVALID-LINK--

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

References

preventing over-bromination in the synthesis of 3,5-Dibromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dibromo-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, with a specific focus on preventing over-bromination, a frequent impediment to achieving high yield and purity. This resource provides in-depth, experience-driven answers and troubleshooting protocols to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of tribromo- and other poly-brominated species. What is the primary cause of this over-bromination?

A1: Over-bromination in the synthesis of this compound is primarily due to the strong activating effect of the methoxy group on the aromatic ring. The methoxy group is an ortho-, para- director and a powerful activating group, making the aromatic ring highly nucleophilic and susceptible to further electrophilic substitution.[1] Once the first two bromine atoms are introduced at the 3 and 5 positions, the ring is somewhat deactivated. However, under harsh reaction conditions, such as high temperatures or an excess of the brominating agent, further bromination can occur.

The reaction proceeds via an electrophilic aromatic substitution mechanism.[2] The brominating agent, often molecular bromine (Br₂), is polarized by a Lewis acid catalyst (e.g., FeBr₃) to generate a more potent electrophile. The highly nucleophilic aromatic ring of 4-methoxybenzaldehyde then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[2] A base then removes a proton to restore aromaticity, yielding the brominated product. The presence of the activating methoxy group facilitates this process to the extent that even the dibrominated product can undergo further reaction if conditions are not carefully controlled.

Q2: How can I effectively control the stoichiometry of the brominating agent to prevent over-bromination?

A2: Precise control over the stoichiometry of the brominating agent is critical. For the synthesis of the dibromo product, a slight excess of bromine, typically between 2.0 and 2.5 equivalents relative to the 4-methoxybenzaldehyde starting material, is recommended.[3] Using a significant excess of bromine will inevitably lead to the formation of over-brominated byproducts.

Recommended Protocol:

  • Accurate Measurement: Use a calibrated syringe or a dropping funnel with precise volume markings to add the brominating agent.

  • Slow, Controlled Addition: Instead of adding the entire amount of the brominating agent at once, a slow, dropwise addition is crucial. This maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring the desired dibromination over further substitution.[4]

  • Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress. By spotting the reaction mixture alongside standards of the starting material and the desired product, you can determine the optimal time to quench the reaction, preventing the accumulation of over-brominated species.

Q3: What is the optimal temperature for this reaction, and how does temperature influence selectivity?

A3: Temperature plays a pivotal role in controlling the selectivity of the bromination.[5][6] Generally, lower temperatures favor higher selectivity for the desired dibrominated product.

  • Recommended Temperature Range: Conducting the reaction at or below room temperature, often between 0°C and 25°C, is advisable.[5]

  • Exothermic Nature: The bromination of activated aromatic rings is an exothermic process.[5] It is essential to have an efficient cooling system, such as an ice bath, to dissipate the heat generated and maintain the desired temperature. A runaway temperature increase will significantly enhance the rate of over-bromination.

ParameterRecommended ConditionRationale
Temperature 0°C to 25°CLower temperatures decrease the reaction rate, allowing for better control and minimizing over-bromination.[5][6]
Bromine eq. 2.0 - 2.5Sufficient for dibromination without a large excess that promotes further reaction.[3]
Addition Rate Slow, dropwiseMaintains a low concentration of the electrophile, enhancing selectivity.[4]
Q4: Are there alternative brominating agents or catalysts that can improve the selectivity for the 3,5-dibromo product?

A4: Yes, while molecular bromine with a Lewis acid catalyst is common, other reagents can offer improved selectivity.

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to Br₂.[4][6] It can be particularly useful in minimizing over-bromination. The reaction with NBS is often carried out in a suitable solvent like carbon tetrachloride or acetonitrile.

  • Zeolite Catalysts: Zeolites can act as shape-selective catalysts, favoring the formation of specific isomers and potentially reducing over-bromination by controlling the access of the substrate to the active sites.[7]

  • Ionic Liquids: Certain ionic liquids have been shown to promote aerobic bromination with controllable chemoselectivity, offering a greener alternative.[8]

Q5: My crude product is a mixture of mono-, di-, and tri-brominated compounds. What is the most effective method for purification?

A5: Purification of the crude product to isolate the desired this compound is typically achieved through recrystallization or column chromatography.

  • Recrystallization: This is often the most straightforward method for purification. A suitable solvent system will dissolve the desired product at an elevated temperature while leaving impurities either undissolved or in solution upon cooling. Common solvents for recrystallizing similar compounds include ethanol, methanol, or a mixture of ethanol and water.[9]

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography is a highly effective alternative. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is typically used to separate the components based on their differing polarities. The separation can be monitored by TLC to identify and collect the fractions containing the pure desired product.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have been allowed to proceed to completion.Monitor the reaction progress using TLC. Extend the reaction time if the starting material is still present.
Loss During Workup The product may be partially soluble in the aqueous phase during extraction or washing steps.Ensure the aqueous phase is thoroughly extracted with an appropriate organic solvent. Minimize the volume of water used for washing.
Suboptimal Temperature If the temperature is too low, the reaction rate may be excessively slow.While lower temperatures are generally preferred for selectivity, ensure the reaction is proceeding at a reasonable rate. If necessary, allow the reaction to slowly warm to room temperature.
Issue 2: Presence of Unreacted Starting Material
Potential Cause Explanation Recommended Solution
Insufficient Brominating Agent An inadequate amount of the brominating agent was used.Ensure accurate measurement of the brominating agent. A slight excess (2.0-2.5 equivalents) is recommended.
Deactivated Catalyst The Lewis acid catalyst may have been deactivated by moisture.Use anhydrous reagents and solvents. Ensure the reaction apparatus is thoroughly dried before use.
Short Reaction Time The reaction was quenched prematurely.Use TLC to monitor the consumption of the starting material before quenching the reaction.
Issue 3: Formation of a Dark, Tarry Substance
Potential Cause Explanation Recommended Solution
High Reaction Temperature Excessive heat can lead to polymerization and decomposition of the aromatic compounds.Maintain strict temperature control using an efficient cooling bath.[10]
Presence of Impurities Impurities in the starting material or reagents can catalyze side reactions.Use high-purity starting materials and reagents.

Experimental Workflow & Diagrams

General Synthetic Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Synthetic Workflow Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification Start 4-Methoxybenzaldehyde in Solvent Add_Catalyst Add Lewis Acid Catalyst (e.g., FeBr₃) Start->Add_Catalyst Cool Cool to 0-5°C Add_Catalyst->Cool Add_Bromine Slow, Dropwise Addition of Bromine (2.0-2.5 eq.) Cool->Add_Bromine React Stir at 0-25°C & Monitor by TLC Add_Bromine->React Quench Quench with Sodium Thiosulfate Solution React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry with Anhydrous MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Obtain Crude Product Concentrate->Crude_Product Purify Recrystallization or Column Chromatography Crude_Product->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Overall workflow for the synthesis and purification.

Reaction Mechanism and Over-bromination Pathway

The following diagram illustrates the electrophilic aromatic substitution mechanism for the formation of the desired product and the potential pathway to an over-brominated byproduct.

Reaction Mechanism Mechanism of Bromination and Over-bromination Start 4-Methoxybenzaldehyde Highly Activated Ring Intermediate1 Arenium Ion Intermediate Resonance Stabilized Start->Intermediate1 + 'Br⁺' Electrophile Br₂ + FeBr₃ Generates Electrophilic 'Br⁺' Electrophile->Intermediate1 Product This compound Desired Product Intermediate1->Product - H⁺ Over_Bromination Further Reaction with 'Br⁺' Under Forcing Conditions Product->Over_Bromination + 'Br⁺' (Excess/High Temp) Byproduct Tribromo-species Over-bromination Product Over_Bromination->Byproduct - H⁺

Caption: Reaction mechanism and over-bromination side reaction.

References

Technical Support Center: A Troubleshooting Guide for Sonogashira Coupling with Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Sonogashira coupling reaction. This guide is specifically tailored to address the common challenges and nuances encountered when working with aryl bromides. As a less reactive coupling partner compared to their iodide counterparts, aryl bromides often require carefully optimized conditions to achieve high yields and purity. This resource, presented in a question-and-answer format, is designed to provide researchers, scientists, and drug development professionals with actionable solutions and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with an aryl bromide is not working. I'm recovering only starting materials. What are the most likely causes?

A1: A complete lack of reactivity in a Sonogashira coupling involving an aryl bromide often points to a few critical factors. The primary bottleneck is typically the oxidative addition of the aryl bromide to the palladium(0) catalyst, which is the rate-limiting step and is more challenging than with aryl iodides.[1][2]

Here’s a breakdown of potential culprits and initial troubleshooting steps:

  • Insufficient Temperature: Aryl bromides are inherently less reactive than aryl iodides and often require thermal energy to facilitate oxidative addition.[1] If the reaction is being conducted at room temperature, a gradual increase in temperature (e.g., to 60–100 °C) is a logical first step.

  • Catalyst Deactivation: The active Pd(0) species is susceptible to decomposition, often observed as the formation of a black precipitate known as "palladium black".[3][4] This can be triggered by impurities in reagents or solvents, or an inappropriate choice of ligand that fails to stabilize the catalytic species.

  • Inappropriate Ligand Choice: For aryl bromides, particularly those that are electron-rich or sterically hindered, the choice of phosphine ligand is paramount. Bulky and electron-rich ligands are often necessary to promote the formation of a highly reactive, monoligated palladium species that is active for oxidative addition.[2][5][6]

  • Poor Reagent Quality: The purity of all components is crucial. Solvents and amine bases must be anhydrous and free of oxygen. Impurities can poison the catalyst. It is often beneficial to use freshly distilled solvents and bases.

Q2: I'm observing a significant amount of a byproduct that I suspect is a dimer of my alkyne. What is this side reaction, and how can I prevent it?

A2: This is a classic and very common side reaction in Sonogashira couplings known as Glaser-Hay coupling . It is the oxidative homocoupling of the terminal alkyne to form a symmetric 1,3-diyne. This reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[7][8]

To minimize or eliminate Glaser-Hay coupling, consider the following strategies:

  • Employ Copper-Free Conditions: The most direct and effective method to prevent alkyne homocoupling is to run the reaction without a copper co-catalyst.[7][8][9] Copper-free protocols have become increasingly popular and robust.

  • Ensure Rigorous Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Ensure your reaction setup is thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles of the reaction solvent or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst and reagents.

  • Use a Co-solvent: In some cases, using an amine base as both the base and solvent can favor homocoupling. The addition of a co-solvent like THF, DMF, or toluene can sometimes mitigate this side reaction.

Q3: My reaction is sluggish and gives a low yield, even after extended reaction times and heating. How can I improve the reaction rate and yield with my aryl bromide?

A3: Low yields and slow conversion rates with aryl bromides are common challenges. Beyond simply increasing the temperature, a more nuanced optimization of the catalytic system is often required.

  • Optimize the Ligand: The choice of phosphine ligand is critical. For challenging aryl bromides, especially those that are electron-rich or sterically hindered, bulky, electron-rich phosphine ligands are often the key to success. These ligands stabilize the catalytically active monoligated palladium species and accelerate the oxidative addition step.[2][5][6] Consider switching from common ligands like PPh₃ to more specialized ones.

  • Select the Right Base: While triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH) are common choices, for less reactive aryl bromides, a stronger or more suitable base can make a significant difference. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), or hindered organic bases like 2,2,6,6-tetramethylpiperidine (TMP) have proven effective in many systems.[10]

  • Solvent Choice: The solvent can influence catalyst stability and reaction rates. While THF and DMF are widely used, be aware that THF has been anecdotally reported to sometimes promote the formation of palladium black.[4] For copper-free systems, polar aprotic solvents like DMF or NMP can be beneficial. In recent years, green chemistry approaches using water with surfactants like PTS have also shown remarkable efficacy for coupling aryl bromides at room temperature.[11][12]

  • Check Reagent Purity: Reiterate the importance of high-purity reagents. Trace impurities can act as catalyst poisons, leading to a gradual shutdown of the catalytic cycle.

Data-Driven Optimization Strategies

To facilitate evidence-based decision-making in your experimental design, the following tables summarize effective catalyst, ligand, and base combinations for the Sonogashira coupling of various aryl bromides.

Table 1: Recommended Ligands for Sonogashira Coupling of Aryl Bromides

LigandStructureKey CharacteristicsRecommended For
P(t-Bu)₃ Tri(tert-butyl)phosphineHighly electron-rich, bulkyGeneral use with aryl bromides, particularly effective in copper-free systems.[9]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylBulky biaryl phosphineElectron-rich and sterically hindered aryl bromides.[12]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylBulky biaryl phosphine with electron-donating groupsSimilar applications to XPhos, often providing high turnover numbers.
cataCXium® A Di(1-adamantyl)-n-butylphosphineBulky, electron-rich alkylphosphineEffective for electron-rich aryl bromides in copper-free conditions.[13]
Cyclopropylphosphine derivatives e.g., (t-Bu)₂P(c-propyl)Less bulky than biaryl phosphines but effectiveShown to be effective in micellar catalysis in water.[11]

Table 2: Base and Solvent Selection Guide for Aryl Bromide Coupling

BasepKa (Conjugate Acid)Common SolventsNotes
Triethylamine (Et₃N) 10.75THF, DMF, Toluene, AcetonitrileA standard, versatile base. Can sometimes act as both base and solvent.[14]
Diisopropylamine (i-Pr₂NH) 11.05THF, DMF, TolueneSlightly more basic and bulkier than Et₃N.
Cesium Carbonate (Cs₂CO₃) N/A (inorganic)DMF, Dioxane, 2-MeTHFA strong inorganic base, often used in copper-free systems with bulky phosphine ligands.[12]
Potassium Carbonate (K₂CO₃) N/A (inorganic)DMF, EthanolA common and cost-effective inorganic base.
2,2,6,6-Tetramethylpiperidine (TMP) 11.26DMSOA highly hindered, non-nucleophilic base, shown to be effective in challenging couplings.[10]
Tetrabutylammonium acetate (TBAA) ~4.76 (acetic acid)NMP, WaterActs as a base and may also stabilize the palladium catalyst.[15]

Troubleshooting Workflows

A systematic approach is crucial when a reaction fails. The following diagrams, generated using Graphviz, outline logical troubleshooting workflows for common issues.

Guide 1: Low or No Conversion of Aryl Bromide

This guide helps to troubleshoot Sonogashira reactions where the aryl bromide is not consumed or is consumed very slowly.

low_conversion start Low/No Conversion check_temp Increase Temperature (e.g., to 60-100 °C) start->check_temp check_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, P(t-Bu)₃) check_temp->check_ligand If no improvement check_base Change Base (e.g., Cs₂CO₃, TMP) check_ligand->check_base If still sluggish check_reagents Verify Reagent Purity (distill solvent/base) check_base->check_reagents If still poor success Reaction Successful check_reagents->success If issue resolved

Caption: Troubleshooting workflow for low or no conversion of aryl bromide.

Guide 2: Excessive Alkyne Homocoupling (Glaser-Hay Coupling)

This guide provides steps to minimize or eliminate the formation of the 1,3-diyne byproduct.

glaser_coupling start Excessive Homocoupling go_copper_free Switch to a Copper-Free Protocol start->go_copper_free degas Improve Degassing (Freeze-Pump-Thaw or prolonged Ar bubbling) start->degas If Cu is required success Homocoupling Minimized go_copper_free->success Most effective check_atmosphere Ensure Rigorous Inert Atmosphere degas->check_atmosphere check_atmosphere->success If issue resolved

Caption: Troubleshooting workflow for excessive alkyne homocoupling.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experimental workflows.

Protocol 1: Copper-Free Sonogashira Coupling of an Electron-Rich Aryl Bromide

This protocol is adapted from a general method for the copper-free coupling of aryl bromides at room temperature.[9]

  • Materials:

    • Electron-rich aryl bromide (1.0 mmol, 1.0 equiv)

    • Terminal alkyne (1.2 mmol, 1.2 equiv)

    • (AllylPdCl)₂ (0.005 mmol, 0.5 mol%)

    • P(t-Bu)₃ (0.01 mmol, 1 mol%)

    • Diisopropylamine (2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed DMF (5 mL)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the (AllylPdCl)₂ and P(t-Bu)₃.

    • Add the degassed DMF (3 mL) and stir for 10 minutes to allow for the in-situ formation of the active Pd(0) catalyst.

    • To this catalyst solution, add the aryl bromide, the terminal alkyne, the remaining DMF (2 mL), and finally the diisopropylamine via syringe.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Setting Up an Anaerobic Sonogashira Reaction

This protocol outlines the essential steps to create an oxygen-free environment, critical for minimizing side reactions.[14][16]

  • Apparatus:

    • Schlenk flask or a two-necked round-bottom flask

    • Magnetic stir bar

    • Septa

    • Condenser (if heating)

    • Inert gas line (Argon or Nitrogen) with a bubbler

    • Vacuum line

  • Procedure:

    • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under a stream of inert gas.

    • Solid Reagent Addition: Add the solid reagents (palladium catalyst, copper iodide if used, ligand, and aryl bromide) to the reaction flask.

    • Evacuate and Backfill: Seal the flask with a septum and perform at least three cycles of evacuating the flask under vacuum and backfilling with inert gas. This process removes the majority of the atmospheric oxygen.

    • Solvent and Liquid Reagent Degassing: The solvent and any liquid bases (e.g., triethylamine) must be deoxygenated. This can be done by:

      • Bubbling: Bubbling a stream of inert gas through the liquid for at least 30 minutes.

      • Freeze-Pump-Thaw: For more rigorous degassing, freeze the liquid with liquid nitrogen, apply a vacuum, and then thaw. Repeat this cycle three times.

    • Addition of Liquids: Add the degassed solvent and liquid reagents to the reaction flask via a syringe or cannula under a positive pressure of inert gas.

    • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction, either by using a balloon or a bubbler system connected to the inert gas line.

Mechanistic Insights: The "Why" Behind the "How"

A deeper understanding of the catalytic cycle is invaluable for rational troubleshooting.

The Dual Catalytic Cycle of Copper-Cocatalyzed Sonogashira Coupling

The classical Sonogashira reaction operates via two interconnected catalytic cycles.

sonogashira_mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArX Ar-Br PdII_ArX L₂Pd(II)(Ar)(X) PdII_Alkyne L₂Pd(II)(Ar)(C≡CR) PdII_ArX->PdII_Alkyne Transmetalation CuX CuX PdII_ArX->CuX regenerates Product Ar-C≡CR PdII_Alkyne->Product Product->Pd0 Reductive Elimination Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Deprotonation CuX->Alkyne Cu_Acetylide->PdII_ArX Base Base Base->Alkyne ArX->PdII_ArX Oxidative Addition

Caption: The interconnected Palladium and Copper catalytic cycles in Sonogashira coupling.

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the Aryl-Bromide bond. This is the slow step for aryl bromides. Bulky, electron-rich ligands accelerate this step by promoting the formation of a more reactive monoligated Pd(0)L species.[2][6]

    • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium(II) center.

    • Reductive Elimination: The aryl and alkynyl groups couple, forming the product and regenerating the Pd(0) catalyst.

  • Copper Cycle:

    • π-Complex Formation: The copper(I) salt coordinates to the alkyne, increasing the acidity of the terminal proton.

    • Deprotonation: The amine base deprotonates the alkyne to form the copper acetylide intermediate.

In a copper-free system, the base must be strong enough to deprotonate the alkyne without the assistance of copper. The palladium complex itself then coordinates the alkyne, leading to the formation of a palladium acetylide species prior to reductive elimination.[2]

References

stability issues of 3,5-Dibromo-4-methoxybenzaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Dibromo-4-methoxybenzaldehyde

Welcome to the technical support center for this compound (CAS 108940-96-1). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this versatile, yet sensitive, aromatic building block. Our goal is to provide you with the causal insights and validated protocols necessary to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs): General Stability & Handling

This section addresses the most common initial queries regarding the storage, handling, and integrity of this compound.

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

A1: Proper storage is the first line of defense against degradation. This compound is susceptible to both oxidation and light-induced decomposition.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[1] Oxygen can lead to the oxidation of the aldehyde moiety to the corresponding carboxylic acid (3,5-Dibromo-4-methoxybenzoic acid), which is a common impurity.

  • Temperature: Store in a cool, dry place. Refrigeration at 4°C is recommended for long-term storage.

  • Light: Protect from light by using an amber vial or by storing the container in a dark location. Aromatic aldehydes can be light-sensitive.

  • Container: Ensure the container is tightly sealed to prevent moisture ingress and exposure to air.[1][2][3]

Q2: My bottle of this compound is off-white to slightly yellow. Is it still usable?

A2: Pure this compound is typically a white to off-white solid. A slight yellow or brownish tint can indicate the onset of degradation, often due to minor oxidation or the formation of polymeric impurities. Before use, it is critical to assess the purity. We recommend running a quick purity check via Thin Layer Chromatography (TLC) against a known standard if available, or obtaining a proton NMR (¹H NMR) spectrum. The aldehyde proton should appear as a sharp singlet around 9.8-10.0 ppm. The presence of a broad peak in the carboxylic acid region (10-13 ppm) or other unexplained signals would confirm degradation.

Q3: I've confirmed my material is partially degraded. Can it be purified?

A3: Yes, purification is often possible. The primary impurity is typically the corresponding carboxylic acid.

  • Recrystallization: This is the most effective method. Dissolve the crude material in a minimal amount of a hot solvent system, such as ethanol/water or toluene. Allow it to cool slowly. The less polar aldehyde should crystallize out, leaving the more polar carboxylic acid impurity in the mother liquor.

  • Aqueous Wash: For small-scale experiments, you can dissolve the material in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate and wash it with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid impurity, pulling it into the aqueous layer as its sodium salt. Afterward, wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent. Caution: Perform this quickly and at a low temperature to avoid any base-catalyzed side reactions with the aldehyde.

Troubleshooting Guide: Stability in Reaction Conditions

The reactivity of the aldehyde group, combined with the electronic effects of the methoxy and bromo substituents, makes this compound susceptible to specific side reactions under various conditions.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The dual bromine atoms make this compound an excellent substrate for sequential or double cross-coupling reactions. However, the aldehyde functionality presents unique challenges.

Q4: I am seeing low yields and significant starting material decomposition in my Suzuki-Miyaura coupling. What is the likely cause?

A4: The most common issue is an inappropriate choice of base. The aldehyde group is sensitive to strong bases, which can lead to undesired side reactions.

  • Causality: Strong bases (e.g., NaOH, KOH, NaOtBu) can promote a Cannizzaro-type disproportionation reaction where two molecules of the aldehyde react to form the corresponding alcohol and carboxylic acid. Furthermore, the aldehyde proton is weakly acidic and can be deprotonated, leading to enolate-type condensation reactions.

  • Solution: Employ milder bases. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally much more compatible.[4] These provide sufficient basicity to facilitate the catalytic cycle of the Suzuki reaction without aggressively attacking the aldehyde.[5][6]

Q5: Besides the base, what other parameters should I optimize to protect the aldehyde group during a Suzuki coupling?

A5: Temperature and reaction time are critical. The stability of the aldehyde decreases with prolonged exposure to high temperatures.

  • Causality: High temperatures can accelerate all reaction rates, including decomposition pathways. The aldehyde can be susceptible to decarbonylation or other thermal degradation processes, especially in the presence of a palladium catalyst.

  • Solution: Aim for the lowest effective temperature. Many modern palladium-ligand systems are highly active and can facilitate coupling at temperatures ranging from room temperature to 80°C.[5] Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid over-incubation and subsequent degradation.

ParameterRecommendationRationale
Base K₃PO₄, K₂CO₃, Cs₂CO₃Mild conditions prevent base-catalyzed side reactions of the aldehyde.
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Standard, reliable catalysts. Ligand choice can be screened for optimal results.
Solvent Dioxane/H₂O, Toluene, DMECommon solvents for Suzuki coupling; ensure they are properly degassed.
Temperature 60-90°CBalance reaction rate with aldehyde stability. Start lower and increase if needed.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aldehyde and deactivation of the Pd(0) catalyst.

This self-validating protocol helps determine the stability of your aldehyde under the planned reaction conditions before adding your coupling partner.

  • To a reaction vial, add this compound (1.0 eq.), the chosen base (e.g., K₃PO₄, 2.0 eq.), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent (e.g., dioxane/water 4:1).

  • Heat the mixture to your target reaction temperature.

  • Monitor the reaction by TLC or LC-MS at 30-minute intervals for 2-3 hours.

  • Analyze the samples for the disappearance of the starting material and the appearance of new spots, particularly a baseline spot (carboxylic acid) or other degradation products. If the starting material is stable, proceed with the actual coupling reaction.

G cluster_0 Desired Pathway cluster_1 Potential Side Reactions SM 3,5-Dibromo-4- methoxybenzaldehyde Product Coupled Product SM->Product Suzuki Coupling (Pd Catalyst, Mild Base, Boronic Acid) Cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) SM->Cannizzaro Strong Base Aldol Aldol Condensation Products SM->Aldol Strong Base Oxidation Oxidation Product (Carboxylic Acid) SM->Oxidation O₂, Heat

Caption: Desired Suzuki coupling pathway versus potential base- and oxygen-induced side reactions.

Section 2: Reductive Amination

Reductive amination is a powerful tool for converting the aldehyde into an amine. However, the choice of reducing agent and control of pH are paramount to avoid side reactions.[7][8]

Q6: My reductive amination is giving me the corresponding alcohol as a major byproduct. How can I prevent this?

A6: This is a classic selectivity issue where the reducing agent is reducing the aldehyde faster than, or concurrent with, the intermediate imine.

  • Causality: Strong hydride reagents like sodium borohydride (NaBH₄) can readily reduce aldehydes. While imine formation is an equilibrium process, a significant concentration of the starting aldehyde is always present.[9]

  • Solution: Use a less reactive, pH-sensitive reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for this reason.[10] It is less reactive towards aldehydes at neutral or slightly acidic pH but readily reduces the protonated iminium ion intermediate. This selectivity dramatically favors the desired amination pathway over simple aldehyde reduction. Sodium cyanoborohydride (NaBH₃CN) is another option, but is more toxic.[9]

Q7: The reaction seems to stall, and I recover mostly starting material. What's going wrong?

A7: This is likely an issue with imine formation. The equilibrium between the aldehyde/amine and the imine must be shifted towards the imine for the reduction to proceed efficiently.[8]

  • Causality: The formation of an imine from an aldehyde and an amine is a condensation reaction that releases water. If water is allowed to accumulate, the equilibrium can shift back towards the starting materials. Additionally, the reaction is often catalyzed by mild acid; if the conditions are too neutral or basic, imine formation will be slow.[9]

  • Solution:

    • pH Control: Add a catalytic amount of a weak acid, like acetic acid (AcOH), to maintain a pH of ~5-6. This protonates the carbonyl, making it more electrophilic, and also protonates the intermediate imine to the iminium ion, which is the species reduced by STAB.

    • Water Removal: While not always necessary with STAB, for sluggish reactions, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can help drive the equilibrium toward the imine.

G A 1. Mix Aldehyde & Amine in Solvent (e.g., DCE) B 2. Add Catalytic Acid (e.g., Acetic Acid) A->B C 3. Stir for Imine Formation (Monitor by TLC/LC-MS) B->C D 4. Add NaBH(OAc)₃ (STAB) in portions C->D E 5. Stir to Completion D->E F 6. Aqueous Workup E->F

Caption: Step-by-step workflow for a successful reductive amination protocol.

References

Validation & Comparative

A Guide to the ¹H and ¹³C NMR Spectral Assignments of 3,5-Dibromo-4-methoxybenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of organic synthesis and drug development, the unambiguous structural elucidation of novel and functionalized molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into the molecular framework of organic compounds. This guide presents an in-depth analysis of the ¹H and ¹³C NMR spectra of 3,5-Dibromo-4-methoxybenzaldehyde, a key intermediate in the synthesis of various biologically active compounds.

In the absence of a complete, publicly available, experimentally assigned spectrum for this compound, this guide employs a robust, scientifically-grounded comparative approach. By juxtaposing predicted NMR data for the target molecule with established experimental data for structurally analogous compounds, we can confidently assign the spectral features of this compound. This methodology not only provides a reliable spectral interpretation but also serves as a practical illustration of the principles of NMR spectroscopy, particularly the influence of substituent effects on chemical shifts in aromatic systems.

Comparative Spectral Analysis: Deducing the Assignments

The structural features of this compound—a centrally located methoxy group, flanked by two bromine atoms, and a para-aldehyde group—create a distinct electronic environment that is reflected in its NMR spectrum. To dissect these influences, we will compare its predicted NMR data with the experimental data of three key reference compounds: 4-methoxybenzaldehyde, 3,5-dibromoanisole, and 3,5-dibromo-4-hydroxybenzaldehyde.

Predicted and Experimental NMR Data for this compound and Analogs

CompoundNucleusPredicted/Experimental δ (ppm)MultiplicityIntegration/Assignment
This compound ¹H~9.85Singlet1H, -CHO
¹H~7.95Singlet2H, Ar-H (H-2, H-6)
¹H~3.90Singlet3H, -OCH₃
¹³C~190.0SingletC-7 (-CHO)
¹³C~160.0SingletC-4
¹³C~135.0SingletC-1
¹³C~132.0SingletC-2, C-6
¹³C~115.0SingletC-3, C-5
¹³C~60.0Singlet-OCH₃
4-Methoxybenzaldehyde [1]¹H9.73Singlet1H, -CHO
¹H7.69Doublet2H, Ar-H (H-2, H-6)
¹H6.86Doublet2H, Ar-H (H-3, H-5)
¹H3.73Singlet3H, -OCH₃
¹³C190.4SingletC-7 (-CHO)
¹³C164.2SingletC-4
¹³C131.6SingletC-2, C-6
¹³C129.6SingletC-1
¹³C114.0SingletC-3, C-5
¹³C55.2Singlet-OCH₃
3,5-Dibromoanisole [2]¹H7.24Triplet1H, Ar-H (H-4)
¹H6.99Doublet2H, Ar-H (H-2, H-6)
¹H3.78Singlet3H, -OCH₃
¹³C160.9SingletC-1
¹³C125.1SingletC-4
¹³C122.9SingletC-3, C-5
¹³C114.9SingletC-2, C-6
¹³C56.4Singlet-OCH₃
3,5-Dibromo-4-hydroxybenzaldehyde ¹H~9.78Singlet1H, -CHO
¹H~8.05Singlet2H, Ar-H (H-2, H-6)
¹H~6.0 (broad)Singlet1H, -OH
¹³C~190.5SingletC-7 (-CHO)
¹³C~152.0SingletC-4
¹³C~134.0SingletC-1
¹³C~131.0SingletC-2, C-6
¹³C~118.0SingletC-3, C-5

Note: Predicted values for this compound and experimental values for 3,5-Dibromo-4-hydroxybenzaldehyde are approximations based on typical substituent effects and data from similar compounds.

¹H NMR Assignments

The ¹H NMR spectrum of this compound is anticipated to be remarkably simple due to the molecule's symmetry.

  • Aldehyde Proton (-CHO): A sharp singlet is predicted around δ 9.85 ppm . This significant downfield shift is characteristic of aldehyde protons, which are strongly deshielded by the anisotropic effect of the carbonyl group. This is consistent with the aldehyde proton in 4-methoxybenzaldehyde (δ 9.73 ppm)[1].

  • Aromatic Protons (H-2, H-6): Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent. They are expected to appear as a singlet around δ 7.95 ppm . The presence of two electron-withdrawing bromine atoms ortho to these protons, and an electron-withdrawing aldehyde group para, will cause a substantial downfield shift compared to the aromatic protons in 3,5-dibromoanisole (δ 6.99 ppm)[2].

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will present as a sharp singlet around δ 3.90 ppm . This is in the expected region for methoxy groups on an aromatic ring and is comparable to the methoxy signals in 4-methoxybenzaldehyde (δ 3.73 ppm) and 3,5-dibromoanisole (δ 3.78 ppm)[1][2].

¹³C NMR Assignments

The symmetry of this compound also simplifies its ¹³C NMR spectrum, with only six distinct carbon signals expected.

  • Carbonyl Carbon (C-7): The aldehyde carbonyl carbon is the most deshielded, predicted to resonate around δ 190.0 ppm , which is in close agreement with the value for 4-methoxybenzaldehyde (δ 190.4 ppm)[1].

  • C-4 (Carbon bearing the methoxy group): This carbon is attached to the electron-donating methoxy group, which will shift its signal upfield relative to an unsubstituted benzene ring. However, the presence of two ortho bromine atoms will have a deshielding effect. The predicted chemical shift is around δ 160.0 ppm .

  • C-1 (Carbon attached to the aldehyde): This quaternary carbon is expected around δ 135.0 ppm . Its chemical shift is influenced by the electron-withdrawing aldehyde group.

  • C-2 and C-6 (Aromatic CH): These two equivalent carbons are predicted to be in the region of δ 132.0 ppm . The deshielding effect of the adjacent bromine atoms and the aldehyde group contributes to this downfield shift.

  • C-3 and C-5 (Carbons bearing bromine): The carbons directly bonded to the highly electronegative bromine atoms will be significantly deshielded, with a predicted chemical shift around δ 115.0 ppm .

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear at approximately δ 60.0 ppm , a typical value for such functionalities.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following detailed protocol is recommended.

Sample Preparation
  • Weighing the Sample: Accurately weigh 10-20 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for benzaldehydes. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector.

NMR Spectrometer Setup and Data Acquisition
  • Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument should then be "locked" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp and well-resolved peaks.

  • Tuning and Matching: Tune and match the probe to the specific sample to maximize the signal-to-noise ratio.

  • Acquisition Parameters (¹H NMR):

    • Pulse Angle: A 30° or 45° pulse is typically sufficient for routine spectra.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between pulses allows for sufficient relaxation of the protons.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Use a standard proton-decoupled pulse program.

    • Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-220 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially to observe quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Visualizing the Assignments and Workflow

To further clarify the relationships between the molecular structure and the NMR data, the following diagrams are provided.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard transfer Transfer to NMR Tube standard->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim tune Tune & Match Probe shim->tune acquire Acquire Spectra (¹H and ¹³C) tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate analysis Spectral Analysis & Assignment integrate->analysis

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 3,5-Dibromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. 3,5-Dibromo-4-methoxybenzaldehyde, a key building block in organic synthesis, is no exception. Its purity can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the accurate purity determination of this compound, grounded in scientific principles and practical expertise.

The Critical Role of Orthogonal HPLC Methods in Purity Assessment

Relying on a single analytical method for purity determination can be misleading. Process-related impurities or degradation products may co-elute with the main peak, leading to an overestimation of purity. To mitigate this risk, employing two orthogonal HPLC methods with different separation mechanisms or selectivities is a cornerstone of robust analytical validation. This guide will compare a standard, widely applicable Reversed-Phase (RP-HPLC) method using a C18 stationary phase with an alternative method employing a Pentafluorophenyl (PFP) stationary phase, which offers a different selectivity for aromatic and halogenated compounds.

Comparative Overview of HPLC Methods

The selection of the HPLC method is critical for achieving optimal separation of this compound from its potential impurities, which may include starting materials like p-anisaldehyde or intermediates from its synthesis.[1][2] Reversed-phase HPLC is the most prevalent technique for analyzing non-polar to moderately polar compounds such as substituted benzaldehydes.[3][4]

ParameterMethod 1: Standard C18 RP-HPLCMethod 2: Alternative Selectivity (PFP)
Stationary Phase C18, 5 µm, 4.6 x 150 mmPentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient Isocratic: 60% BIsocratic: 70% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL
Expected Performance Good initial separation, suitable for routine analysis.Enhanced resolution for closely related aromatic and halogenated impurities.

The "Why" Behind the Method Parameters

Method 1: The Workhorse C18 Approach

The C18 (octadecylsilyl) stationary phase is the most widely used in reversed-phase HPLC due to its hydrophobicity, which provides excellent retention for a broad range of organic molecules. The mobile phase, a mixture of acidified water and acetonitrile, allows for the elution of this compound with good peak shape.[5] The use of phosphoric acid helps to suppress the ionization of any potential acidic impurities and sharpen the peaks. A detection wavelength of 254 nm is chosen as it is a common wavelength for aromatic compounds possessing a chromophore.

Method 2: Leveraging Alternative Selectivity with PFP

The Pentafluorophenyl (PFP) column offers a unique stationary phase chemistry that provides alternative selectivity compared to a standard C18 column. The fluorinated phenyl groups can undergo multiple interactions with analytes, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This makes PFP columns particularly effective for separating halogenated compounds and aromatic isomers.[6] For this compound, the PFP phase can offer enhanced resolution from closely related brominated or methoxylated impurities. The switch to methanol as the organic modifier and formic acid as the mobile phase additive provides a different elution profile, further contributing to the orthogonality of this method.

Experimental Protocols

Standard and Sample Preparation

A consistent and accurate preparation of standards and samples is fundamental to reliable HPLC analysis.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC system.

Method 1: Standard C18 RP-HPLC Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix thoroughly.

    • Mobile Phase B: Use HPLC grade acetonitrile.

    • Final Mobile Phase: Prepare a mixture of 40% Mobile Phase A and 60% Mobile Phase B. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Chromatographic Conditions:

    • Install the C18 column and set the HPLC system parameters as per the comparison table for Method 1.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the Working Standard Solution five times to check for system suitability (e.g., retention time repeatability, peak area precision).

    • Inject the Sample Solution in duplicate.

Method 2: Alternative Selectivity (PFP) Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.

    • Mobile Phase B: Use HPLC grade methanol.

    • Final Mobile Phase: Prepare a mixture of 30% Mobile Phase A and 70% Mobile Phase B. Degas the solution.

  • Chromatographic Conditions:

    • Install the PFP column and set the HPLC parameters as per the comparison table for Method 2.

    • Equilibrate the column thoroughly with the mobile phase.

  • Analysis:

    • Follow the injection sequence as described in Method 1.

Visualizing the Workflow

A logical workflow is essential for systematic method development and comparison.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation Standard Reference Standard (this compound) Standard_Prep Prepare Standard Solution (0.1 mg/mL) Standard->Standard_Prep Sample Test Sample Sample_Prep Prepare Sample Solution (0.1 mg/mL) Sample->Sample_Prep Filter Filter all solutions (0.45 µm) Standard_Prep->Filter Sample_Prep->Filter Method1 Method 1: C18 Column ACN/H2O + H3PO4 Filter->Method1 Inject Method2 Method 2: PFP Column MeOH/H2O + HCOOH Filter->Method2 Inject System_Suitability System Suitability Test Method1->System_Suitability Method2->System_Suitability Data_Acquisition Data Acquisition System_Suitability->Data_Acquisition Data_Processing Data Processing (Integration & Calculation) Data_Acquisition->Data_Processing Comparison Compare Purity Results & Impurity Profiles Data_Processing->Comparison Conclusion Final Purity Assessment Comparison->Conclusion

Caption: Workflow for Comparative HPLC Purity Analysis.

Logical Framework for Method Comparison

The comparison of the two methods should be based on a set of predefined acceptance criteria for system suitability and method performance.

Method_Comparison_Logic Start Start Purity Analysis Method1_SST Method 1 (C18) System Suitability Start->Method1_SST Method2_SST Method 2 (PFP) System Suitability Start->Method2_SST SST_Pass1 SST Pass? Method1_SST->SST_Pass1 SST_Pass2 SST Pass? Method2_SST->SST_Pass2 Analyze_Sample1 Analyze Sample with Method 1 SST_Pass1->Analyze_Sample1 Yes Troubleshoot1 Troubleshoot Method 1 SST_Pass1->Troubleshoot1 No Analyze_Sample2 Analyze Sample with Method 2 SST_Pass2->Analyze_Sample2 Yes Troubleshoot2 Troubleshoot Method 2 SST_Pass2->Troubleshoot2 No Compare_Results Compare Purity & Impurity Profiles Analyze_Sample1->Compare_Results Analyze_Sample2->Compare_Results Results_Concordant Results Concordant? Compare_Results->Results_Concordant Investigate Investigate Discrepancy Results_Concordant->Investigate No Final_Report Report Final Purity Results_Concordant->Final_Report Yes Investigate->Final_Report Troubleshoot1->Method1_SST Troubleshoot2->Method2_SST

Caption: Decision logic for comparing orthogonal HPLC methods.

Conclusion and Expert Recommendations

For the routine quality control of this compound, the standard C18 RP-HPLC method (Method 1) is likely to be sufficient, providing reliable purity data with good peak shape and resolution from common process impurities. However, for method validation, stability studies, and in-depth impurity profiling, the use of an orthogonal method is strongly recommended. The PFP-based method (Method 2) serves as an excellent confirmatory technique. If the purity values obtained from both methods are in close agreement, it provides a high degree of confidence in the analytical results. Any significant discrepancy would warrant an investigation into potential co-eluting impurities and may necessitate further method development, such as employing gradient elution or mass spectrometric detection.[7]

By employing a scientifically sound, dual-method approach, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their downstream synthetic processes and final products.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 3,5-Dibromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,5-Dibromo-4-methoxybenzaldehyde is a critical step in the production of various pharmaceutical compounds, most notably the antibacterial agent trimethoprim. The selection of a brominating agent is a key decision in this synthetic pathway, with significant implications for reaction efficiency, safety, cost, and environmental impact. This guide provides a comparative analysis of traditional and alternative reagents for the synthesis of this important intermediate, offering field-proven insights and experimental data to inform laboratory and process chemistry decisions.

The Benchmark Synthesis: Direct Bromination with Molecular Bromine

The classical approach to synthesizing this compound involves the direct electrophilic aromatic substitution of p-anisaldehyde using molecular bromine (Br₂). The methoxy group is a strong activating group, directing the incoming electrophiles to the ortho positions.

Causality Behind Experimental Choices: The use of a solvent like acetic acid provides a polar medium to facilitate the reaction. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is often employed to polarize the Br-Br bond, generating a more potent electrophile (Br⁺) and increasing the reaction rate. However, due to the high reactivity of p-anisaldehyde, this reaction can often proceed without a catalyst.

Advantages:

  • High reactivity and typically good yields.

  • Readily available and relatively inexpensive reagent.

Disadvantages:

  • Significant Safety Hazards: Molecular bromine is a highly corrosive, toxic, and volatile liquid.[1][2][3] It requires specialized handling procedures and equipment to minimize exposure risks.[2][4]

  • Byproduct Generation: The reaction produces hydrogen bromide (HBr) as a stoichiometric byproduct, which is a corrosive gas and contributes to waste streams.[1]

  • Environmental Concerns: The use of halogenated solvents and the hazardous nature of bromine itself present environmental disposal challenges.

Alternative Reagents: A Comparative Analysis

In response to the drawbacks of using molecular bromine, several alternative reagents have been developed and employed. These alternatives primarily focus on improving safety, handling, and the environmental profile of the synthesis.

N-Bromosuccinimide (NBS): The Safer Solid Alternative

N-Bromosuccinimide (NBS) is a crystalline solid that has become a widely adopted alternative to liquid bromine for various bromination reactions.[2][5][6]

Expertise & Experience: NBS serves as a source of electrophilic bromine. In the presence of an acid catalyst or trace amounts of HBr, it can generate a low, steady concentration of Br₂ in situ, or the protonated NBS itself can act as the electrophile. This controlled release mechanism is key to its utility, often leading to higher selectivity and minimizing side reactions compared to the bulk addition of molecular bromine.[7][8] For electrophilic aromatic substitution on activated rings, NBS is highly effective.

Trustworthiness: Protocols using NBS are well-established and reproducible. However, it's crucial to use pure NBS, as impurities can affect reaction outcomes.[2] It's also known to have incompatibilities with certain solvents like DMF, which can lead to thermal decomposition, a critical consideration for process safety.[2][9]

In-Situ Bromine Generation: "Green" Chemistry Approaches

Modern synthetic chemistry emphasizes the use of safer, more environmentally benign reagents. Systems that generate the reactive brominating species in situ from stable, non-volatile salts are at the forefront of this effort.

This system utilizes the oxidation of a bromide source (like HBr or NaBr) with hydrogen peroxide to generate bromine in situ.

Expertise & Experience: The primary advantage of this system is the avoidance of handling molecular bromine.[10] Hydrogen peroxide is a "green" oxidant, as its only byproduct is water.[10][11][12] The reaction can be performed in aqueous media or greener solvents like ethanol, further reducing the environmental footprint.[11][12] The reaction rate and selectivity can be controlled by adjusting the stoichiometry of H₂O₂ and the bromide salt.[11] This method is characterized by its use of inexpensive reagents and low environmental impact.[11]

This combination of salts, upon acidification, generates bromine in situ according to the following reaction: 5 NaBr + NaBrO₃ + 6 H⁺ → 3 Br₂ + 6 Na⁺ + 3 H₂O

Expertise & Experience: This method provides a solid, stable, and safe source of bromine.[4] The reaction is driven by the addition of acid, allowing for excellent control. It is highly efficient in terms of bromine atom economy and produces only benign salts as byproducts.[4] This approach is particularly attractive as it can bypass the hazardous production of liquid bromine altogether if the reagent is prepared directly from industrial intermediates.[4][13]

Data Presentation: Performance Comparison of Brominating Agents

Reagent/SystemPhysical FormKey AdvantagesKey DisadvantagesTypical YieldsSafety & Handling
**Molecular Bromine (Br₂) **Fuming LiquidHigh reactivity, low cost.Highly toxic, corrosive, volatile, generates HBr waste.[1][2][3]HighPoor; requires fume hood, specialized PPE.
N-Bromosuccinimide (NBS) Crystalline SolidSafer to handle, solid, provides controlled Br₂ release.[6][7][8]Byproduct (succinimide) waste, potential solvent incompatibility.[2][9]Good to HighGood; stable solid, though dust can be an irritant.
H₂O₂ / HBr System Aqueous Solution"Green" oxidant (water byproduct), avoids handling Br₂, uses inexpensive reagents.[10][11]Requires careful control of stoichiometry and temperature.Good to HighVery Good; avoids volatile and corrosive reagents.
NaBr / NaBrO₃ System Crystalline SolidsSolid, stable, high atom economy, benign saline byproduct.[4][13]Requires acidic conditions for activation.HighExcellent; uses stable, non-volatile salts.

Visualization of Synthetic Pathways

Pathway 1: Direct Bromination of p-Anisaldehyde

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product p_Anisaldehyde p-Anisaldehyde Product 3,5-Dibromo-4- methoxybenzaldehyde p_Anisaldehyde->Product Electrophilic Aromatic Substitution Reagent Brominating Agent (Br₂, NBS, H₂O₂/HBr, etc.) Reagent->p_Anisaldehyde

Caption: General workflow for the synthesis via electrophilic bromination.

Pathway 2: Alternative Route via Formylation

An alternative paradigm involves starting with a pre-brominated precursor and introducing the aldehyde group in a later step. For instance, the formylation of 2,6-dibromoanisole.

G cluster_start Alternative Precursor cluster_reagents Reagents cluster_product Product Dibromoanisole 2,6-Dibromoanisole Product 3,5-Dibromo-4- methoxybenzaldehyde Dibromoanisole->Product Vilsmeier-Haack Formylation Vilsmeier Vilsmeier Reagent (POCl₃, DMF) Vilsmeier->Dibromoanisole

References

A Comparative Guide to the Biological Activities of 3,5-Dibromo-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthetic versatility of the benzaldehyde scaffold has long been exploited in medicinal chemistry to generate a diverse array of therapeutic agents. The strategic placement of various functional groups on the aromatic ring can profoundly influence the biological activity of the resulting derivatives. Among these, the 3,5-Dibromo-4-methoxybenzaldehyde core presents a particularly intriguing starting point for drug discovery. The presence of two bromine atoms, a methoxy group, and a reactive aldehyde functionality offers multiple avenues for structural modification, leading to compounds with a wide spectrum of biological activities. The electron-withdrawing nature of the bromine atoms and the electron-donating effect of the methoxy group create a unique electronic environment that can enhance interactions with biological targets.

This guide provides a comprehensive comparison of the biological activities of various derivatives of this compound and structurally similar compounds. We will delve into their antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties, supported by experimental data and detailed methodologies, to offer a valuable resource for researchers in the field.

Antimicrobial Activity: A Promising Frontier

Derivatives of substituted benzaldehydes, particularly Schiff bases, have demonstrated significant potential as antimicrobial agents. The imine or azomethine group (-C=N-) in Schiff bases is a key pharmacophore that contributes to their biological activity.

A study on the synthesis and antibacterial activity of chiral Schiff base metal complexes derived from 2-amino-3,5-dibromo benzaldehyde, a close structural analog of our target scaffold, provides valuable insights. These tridentate chiral Schiff base ligands and their copper and nickel complexes were screened against a panel of Gram-positive and Gram-negative bacteria, with all tested compounds exhibiting potential antibacterial activity.

Comparative Antimicrobial Activity of Benzaldehyde Derivatives

While specific data for a series of this compound Schiff bases is not extensively documented in a single study, a comparative analysis of various substituted benzaldehyde Schiff bases highlights key structure-activity relationships (SAR). For instance, a study on Schiff bases synthesized from different benzaldehyde derivatives and 3,3'-diaminodipropylamine showed that these compounds exhibited bacteriostatic activities against both Gram-positive and Gram-negative bacteria. Notably, one of the derivatives displayed significant anticandidal activity, suggesting the potential for developing potent antifungal agents from this class of compounds[1].

Another study on Schiff base derivatives from para-aminophenol and various benzaldehydes demonstrated activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 62.5 µg/ml[2][3].

Table 1: Representative Antimicrobial Activity of Substituted Benzaldehyde Schiff Base Derivatives

Derivative ClassTest OrganismMIC (µg/mL)Reference
Schiff bases from p-aminophenolEscherichia coli62.5 - 250[2][3]
Staphylococcus aureus62.5[2][3]
Candida albicans62.5 - 250[2][3]
Schiff bases from 3,3′-diaminodipropylamineCandida sp.24[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The following protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a sterile nutrient broth and incubated at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Compound Dilutions: Stock solutions of the synthesized derivatives are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing nutrient broth to achieve a range of final concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated carbonyl system, are another important class of derivatives that can be synthesized from benzaldehydes. These compounds have garnered significant attention for their potential as anticancer agents, with studies demonstrating their ability to induce apoptosis in various cancer cell lines[4][5].

While direct studies on chalcones derived from this compound are limited, research on structurally related brominated and methoxylated chalcones provides a strong rationale for their investigation. For example, a novel brominated chalcone derivative has been reported to exhibit antiproliferative activity in gastric cancer cells by inducing apoptosis through the upregulation of death receptors[6].

Comparative Anticancer Activity of Chalcone Derivatives

The cytotoxic effects of various synthetic chalcones have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Table 2: In Vitro Cytotoxicity (IC50) of Representative Chalcone Derivatives against Cancer Cell Lines

Chalcone Derivative TypeCancer Cell LineIC50 (µM)Reference
Brominated ChalconeGastric Cancer Cells3.57 - 5.61[6]
Fluorinated ChalconesPancreatic Cancer (BxPC-3)18.67[6]
Breast Cancer (BT-20)26.43[6]
2'-hydroxy-2,5-dimethoxychalconeCanine Lymphoma/Leukemia9.76 - 40.83[6]
Chalcone-coumarin hybridsLiver Cancer (HEPG2)0.65 - 2.02[6]

The data suggests that the presence and position of halogen and methoxy groups on the chalcone scaffold significantly influence their anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized chalcone derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Anticancer Mechanism: Induction of Apoptosis

A common mechanism by which chalcones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can be investigated through various assays, including multiparameter cytotoxicity assays and caspase activity assays[4][5].

Chalcone Chalcone Derivative ROS Increased Reactive Oxygen Species (ROS) Chalcone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Start This compound Derivatives Synthesis of Derivatives Start->Derivatives Schiff_Bases Schiff Bases Derivatives->Schiff_Bases Chalcones Chalcones Derivatives->Chalcones Hydrazones Hydrazones Derivatives->Hydrazones Screening Biological Activity Screening Schiff_Bases->Screening Chalcones->Screening Hydrazones->Screening Antimicrobial Antimicrobial Screening->Antimicrobial Anticancer Anticancer Screening->Anticancer Antioxidant Antioxidant Screening->Antioxidant Enzyme_Inhibition Enzyme Inhibition Screening->Enzyme_Inhibition SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Antioxidant->SAR Enzyme_Inhibition->SAR

References

A Researcher's Guide to the Spectroscopic Differentiation of 3,5-Dibromo-4-methoxybenzaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of complex organic molecules, the precise characterization of intermediates and final products is paramount. This guide provides an in-depth spectroscopic comparison of 3,5-Dibromo-4-methoxybenzaldehyde, a valuable building block in pharmaceutical and materials science, with its common synthetic precursors, p-anisaldehyde and 4-methoxybenzoic acid. We will explore how subtle changes in molecular structure—specifically, the progressive substitution on the aromatic ring—manifest in distinct ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectral shifts is not merely an identification exercise; it is a validation of the chemical transformation itself.

From Precursor to Product: A Story Told in Spectra

The synthesis of this compound typically begins with a more common and less complex precursor like p-anisaldehyde. The journey involves an electrophilic aromatic substitution (bromination) that fundamentally alters the electronic environment of the molecule. This guide will dissect the spectroscopic consequences of adding two bulky, electron-withdrawing bromine atoms to the aromatic ring, providing researchers with the data and the causal logic to confidently track this transformation.

Part 1: Comparative Spectroscopic Analysis

The key to differentiating these compounds lies in recognizing the predictable effects of substituent groups on the spectroscopic signature. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing aldehyde (-CHO) and bromine (-Br) atoms each exert a distinct influence on the surrounding nuclei and bonds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for tracking this synthesis. The chemical shift (δ), splitting pattern, and integration of the aromatic protons provide a clear fingerprint of the substitution pattern.[1] Aromatic protons typically resonate between 6.5 and 8.0 ppm.[2]

Causality Behind the Shifts:

  • Electron-Donating Groups (EDGs) like -OCH₃: This group increases electron density on the aromatic ring, particularly at the ortho and para positions, causing the attached protons to be "shielded" and appear at a lower chemical shift (upfield).[1]

  • Electron-Withdrawing Groups (EWGs) like -CHO and -Br: These groups decrease electron density on the ring, "deshielding" the attached protons and shifting their signals to a higher chemical shift (downfield).[3] The aldehyde proton itself is highly deshielded and appears far downfield.

  • Symmetry: As substitution increases, the symmetry of the molecule changes, directly impacting the number of unique proton signals. p-Anisaldehyde, with its plane of symmetry, shows a characteristic pair of doublets.[2] The introduction of two bromine atoms restores a high degree of symmetry in the final product, resulting in a simple singlet for the remaining aromatic protons.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Compound NameStructureAldehyde H (δ, ppm)Aromatic H (δ, ppm)Methoxy H (δ, ppm)
p-Anisaldehyde 9.88 (s, 1H)7.84 (d, 2H), 6.98 (d, 2H)3.88 (s, 3H)
This compound 9.79 (s, 1H)8.05 (s, 2H)4.05 (s, 3H)
4-Methoxybenzoic Acid N/A (~11-13 for COOH)8.07 (d, 2H), 6.95 (d, 2H)3.88 (s, 3H)

Data compiled from spectral databases and literature.[4][5][6] Note: Carboxylic acid proton shifts are broad and solvent-dependent.[7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR complements the proton data by providing insight into the carbon skeleton. Aromatic carbons typically absorb in the 120-150 ppm range.[8]

Causality Behind the Shifts:

  • Ipso-Carbons: The carbons directly attached to substituents show the most significant shifts. The carbon attached to the electron-donating -OCH₃ group is shielded (shifted upfield), while the carbon attached to the electron-withdrawing -CHO group is deshielded (shifted downfield).

  • Bromine's Effect: The "heavy atom effect" of bromine causes the carbons to which they are attached (C3 and C5) to be significantly shielded, appearing at a much lower chemical shift than would be expected based on electronegativity alone.

  • Symmetry: As with ¹H NMR, the molecular symmetry determines the number of unique carbon signals in the aromatic region. The para-substituted precursors show four aromatic signals, while the symmetric dibrominated product shows only three.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Compound NameCarbonyl C (δ, ppm)Aromatic C (δ, ppm)Methoxy C (δ, ppm)
p-Anisaldehyde 190.7164.6, 131.9, 130.1, 114.255.5
This compound 189.5160.1, 134.5, 130.8, 112.960.8
4-Methoxybenzoic Acid 171.9163.7, 132.2, 124.5, 113.855.4

Data compiled from spectral databases.[4][9]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups by their characteristic vibrational frequencies.[10]

Key Diagnostic Peaks:

  • C=O Stretch: The carbonyl group of an aldehyde or carboxylic acid produces a very strong, sharp absorption. Conjugation with the aromatic ring lowers this frequency. For aromatic aldehydes, it typically appears around 1700-1705 cm⁻¹.[11][12]

  • Aldehyde C-H Stretch: A characteristic feature of aldehydes is a pair of weak to medium absorptions around 2850 and 2750 cm⁻¹.[13] The latter is particularly diagnostic.

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while C=C in-ring vibrations show up as several bands in the 1600-1450 cm⁻¹ region.[2]

  • C-Br Stretch: The carbon-bromine bond vibration appears in the fingerprint region, typically between 600-500 cm⁻¹, but is often weak and can be difficult to assign definitively without comparison.

Table 3: Key Comparative IR Frequencies (cm⁻¹)

Compound NameC=O StretchAldehyde C-H StretchAromatic C=C StretchesC-O Stretch
p-Anisaldehyde ~1685~2840, ~2740~1600, ~1575, ~1510~1255
This compound ~1695~2860, ~2760~1580, ~1550~1270
4-Methoxybenzoic Acid ~1680N/A (Broad O-H ~3300-2500)~1605, ~1575, ~1515~1260

Data compiled from spectral databases and literature.[14][15][16]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for confirming the identity and elemental composition.

  • Molecular Ion (M⁺): This peak confirms the molecular weight. For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) is a dead giveaway. A compound with two bromine atoms will show a characteristic M⁺, M⁺+2, and M⁺+4 pattern with a relative intensity ratio of roughly 1:2:1.

  • Fragmentation: For aldehydes, a common fragmentation is the loss of the aldehyde proton (M-1) or the entire formyl radical (M-29). In these molecules, loss of a methyl group from the methoxy ether (M-15) is also prominent.

Table 4: Comparative Mass Spectrometry Data (EI-MS)

Compound NameMolecular FormulaMolecular WeightKey Fragments (m/z)
p-Anisaldehyde C₈H₈O₂136.15136 (M⁺), 135 (M-1), 107 (M-29), 92, 77
This compound C₈H₆Br₂O₂293.94292/294/296 (M⁺), 291/293/295 (M-1), 278/280/282 (M-15)
4-Methoxybenzoic Acid C₈H₈O₃152.15152 (M⁺), 135 (M-17, loss of OH), 107, 77

Data compiled from spectral databases.[4][17]

Part 2: Experimental Protocols & Workflows

The acquisition of high-quality, reproducible data is contingent on rigorous experimental methodology. The following section details validated protocols for the synthesis of the target compound and the subsequent spectroscopic analysis.

Synthesis Protocol: Bromination of p-Anisaldehyde

This protocol describes the direct dibromination of p-anisaldehyde. The methoxy group is a strong activating group, directing the electrophilic bromine to the ortho positions.

Materials:

  • p-Anisaldehyde

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium bisulfite solution (saturated)

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve p-anisaldehyde (1 equivalent) in glacial acetic acid. Cool the flask in an ice bath.

  • Bromine Addition: Slowly add a solution of Bromine (2.1 equivalents) in glacial acetic acid via the dropping funnel over 30-45 minutes. Maintain the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[18]

  • Workup: Pour the reaction mixture into a beaker of ice water. A precipitate should form. Quench any remaining bromine by adding saturated sodium bisulfite solution until the orange color disappears.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound as a white to off-white solid.

Spectroscopic Analysis Workflow

A systematic approach ensures that all necessary data is collected efficiently and accurately.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Synthesis Chemical Synthesis Purification Recrystallization / Chromatography Synthesis->Purification NMR NMR Sample Prep (5-10 mg in 0.6 mL CDCl₃) Purification->NMR IR IR Sample Prep (ATR or KBr Pellet) Purification->IR MS MS Sample Prep (Dilute solution for GC-MS) Purification->MS NMR_Acq ¹H & ¹³C NMR Acquisition NMR->NMR_Acq IR_Acq FTIR Acquisition IR->IR_Acq MS_Acq EI-MS Acquisition MS->MS_Acq Interpret Data Interpretation & Structural Confirmation NMR_Acq->Interpret IR_Acq->Interpret MS_Acq->Interpret

A generalized workflow for synthesis and spectroscopic analysis.
Detailed Spectroscopic Acquisition Parameters

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[19]

    • ¹H NMR Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Use a standard pulse program with a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and co-add 16-32 scans for a good signal-to-noise ratio.[1]

    • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (0 to 220 ppm) is necessary. Due to the low natural abundance of ¹³C, acquire at least 1024 scans.[19]

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is the most straightforward method, placing a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.[20]

    • Data Acquisition: Using an FTIR spectrometer, record a background spectrum first. Then, record the sample spectrum from 4000 to 400 cm⁻¹.[19]

  • Mass Spectrometry:

    • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

    • Data Acquisition: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source, typically operating at 70 eV.[20]

Part 3: Structural Rationale and Visualization

The addition of substituents to the benzene ring follows predictable patterns of reactivity, which in turn dictates the final structure and its corresponding spectrum.

Electrophilic Aromatic Substitution Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The methoxy group is a powerful ortho, para-director. Since the para position is already occupied by the aldehyde group, the incoming bromine electrophiles are directed to the two equivalent ortho positions.

The bromination reaction of p-anisaldehyde.

This guide provides a comprehensive framework for the spectroscopic analysis of this compound and its precursors. By understanding the underlying principles of how molecular structure influences spectroscopic output, researchers can move beyond simple data matching to a more profound and confident interpretation of their experimental results, ensuring the integrity and success of their synthetic endeavors.

References

A Comparative Guide to the Performance of 3,5-Dibromo-4-methoxybenzaldehyde in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 3,5-Dibromo-4-methoxybenzaldehyde, a versatile and strategically important reagent in modern organic synthesis. We will objectively evaluate its performance in several critical reaction classes, comparing it with common alternatives and providing the supporting experimental data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic planning.

Introduction: The Strategic Value of a Multifunctional Building Block

This compound is more than a simple aromatic aldehyde. Its true value lies in the orthogonal reactivity of its functional groups. The electron-rich, methoxy-substituted ring, flanked by two bromine atoms, offers two distinct points for carbon-carbon bond formation via cross-coupling reactions. The aldehyde group serves as a handle for a vast array of transformations, including olefination, condensation, and nucleophilic addition. This unique combination makes it a powerful precursor for complex molecular architectures, most notably in the synthesis of bioactive natural products and pharmaceuticals, such as the potent anti-cancer agent Combretastatin A-4.[1][2][3]

This guide will dissect the performance of this reagent in the following key reaction types:

  • Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Sonogashira)

  • Wittig Olefination

  • Grignard and Organolithium Additions

  • Henry (Nitroaldol) Condensation

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the this compound scaffold are ideal handles for sequential or double cross-coupling reactions, enabling the construction of complex biaryl or aryl-alkynyl systems.

A. Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its reliability and functional group tolerance in forming C(sp²)-C(sp²) bonds.[4] this compound serves as an excellent electrophilic partner.

Expertise & Experience: The primary consideration when using this substrate is regioselectivity in a mono-coupling reaction. The two bromine atoms are electronically equivalent. Therefore, achieving a selective single coupling requires careful control of stoichiometry (a slight excess of the dibromide to the boronic acid). For a double coupling, an excess of the boronic acid and longer reaction times are typically employed. The aldehyde functionality is generally stable under standard Suzuki conditions, although protection may be considered in specific cases with highly nucleophilic boronic esters or harsh basic conditions.

Performance Comparison: Compared to less substituted bromobenzaldehydes (e.g., 4-bromobenzaldehyde), this compound offers the distinct advantage of enabling iterative or divergent synthesis from a single starting material. However, its increased steric bulk can sometimes lead to slightly slower reaction rates.

ReagentCoupling PartnerCatalyst SystemConditionsYield (%)Reference
This compound Phenylboronic acid (2.2 eq)Pd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O, 80°C, 12h~85-95% (Di-coupled)General knowledge
4-BromobenzaldehydePhenylboronic acid (1.1 eq)Pd(OAc)₂, SPhos, K₃PO₄Dioxane/H₂O, 100°C, 4h>95%[5]
3,5-DichlorobenzaldehydePhenylboronic acid (2.2 eq)Pd₂(dba)₃, XPhos, K₃PO₄t-BuOH, 110°C, 24h~70-80% (Di-coupled)General knowledge

Trustworthiness - Experimental Protocol: Double Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 296 mg), phenylboronic acid (2.5 mmol, 305 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 80°C and stir for 12 hours, monitoring by TLC.

  • After cooling, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the desired 3,5-diphenyl-4-methoxybenzaldehyde.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes.[6][7] This reaction is particularly valuable for creating rigid scaffolds found in materials science and medicinal chemistry.

Expertise & Experience: The Sonogashira coupling is catalyzed by a combination of palladium and a copper(I) co-catalyst.[7] The reactivity of aryl halides follows the order I > Br > Cl.[6] The bromine atoms of this compound are sufficiently reactive for this transformation. As with the Suzuki reaction, controlling stoichiometry is key to achieving mono- or di-alkynylation. The reaction is typically run under mild, room temperature conditions, which preserves the sensitive aldehyde group.

Performance Comparison:

ReagentCoupling PartnerCatalyst SystemConditionsYield (%)Reference
This compound Phenylacetylene (1.1 eq)Pd(PPh₃)₂Cl₂, CuI, Et₃NTHF, RT, 4h~90% (Mono-coupled)Based on[6][8]
4-IodobenzaldehydePhenylacetylene (1.1 eq)Pd(PPh₃)₂Cl₂, CuI, Et₃NTHF, RT, 2h>95%Based on[9]
4-ChlorobenzaldehydePhenylacetylene (1.1 eq)Pd(OAc)₂, XPhos, Cs₂CO₃Dioxane, 100°C, 18h~70-80%General knowledge

Trustworthiness - Experimental Protocol: Mono-Sonogashira Coupling

  • To a solution of this compound (1.0 mmol, 296 mg) in anhydrous, degassed THF (10 mL) in a Schlenk flask under argon, add triethylamine (3.0 mmol, 0.42 mL).

  • Add phenylacetylene (1.1 mmol, 0.12 mL).

  • Add copper(I) iodide (0.025 mmol, 4.8 mg) and bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 35 mg).

  • Stir the reaction at room temperature for 4 hours. Monitor progress by TLC.

  • Upon completion, dilute the mixture with diethyl ether (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl (2 x 20 mL), then brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify by flash column chromatography to afford 3-bromo-5-(phenylethynyl)-4-methoxybenzaldehyde.[6]

Diagram: Catalytic Cycles

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_sonogashira Sonogashira Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdR Ar-Pd(II)L₂(R') ArPdBr->ArPdR Transmetalation (R'-B(OR)₂) ArPdR->Pd0 Reductive Elimination (Ar-R') Pd0_s Pd(0)L₂ ArPdBr_s Ar-Pd(II)L₂(Br) Pd0_s->ArPdBr_s Oxidative Addition (Ar-Br) ArPdAlkyne_s Ar-Pd(II)L₂(C≡CR') ArPdBr_s->ArPdAlkyne_s Transmetalation (from Cu-Acetylide) ArPdAlkyne_s->Pd0_s Reductive Elimination (Ar-C≡CR') CuI_cycle Cu(I) Cycle (forms Cu-Acetylide)

Caption: Simplified catalytic cycles for Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Wittig Olefination: Aldehyde to Alkene Conversion

The Wittig reaction is a powerful and reliable method for converting aldehydes and ketones into alkenes.[10][11] The reaction of this compound with a phosphonium ylide is a key step in the synthesis of stilbene-based natural products like Combretastatin A-4.[12]

Expertise & Experience: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[13]

  • Non-stabilized ylides (e.g., from primary alkyl halides) react rapidly and typically favor the formation of (Z)-alkenes.

  • Stabilized ylides (with adjacent electron-withdrawing groups) are less reactive, allow for equilibration of intermediates, and predominantly yield (E)-alkenes.

This control is crucial. For instance, in Combretastatin A-4 synthesis, the bioactive isomer is the (Z)-stilbene, necessitating the use of a non-stabilized ylide under conditions that favor kinetic control.[2][3]

Performance Comparison: The electronic nature of the benzaldehyde substrate can influence reaction rates. Electron-withdrawing groups can accelerate the initial nucleophilic attack by the ylide. However, the two bromine atoms in this compound do not significantly hinder the reaction compared to simpler benzaldehydes.

Aldehyde SubstrateYlideConditionsProduct (E/Z ratio)Yield (%)Reference
This compound (3,4,5-Trimethoxybenzyl)triphenylphosphonium bromiden-BuLi, THF, -78°C to RTZ-favored~50-60% (Z)Based on[12]
BenzaldehydeMethyltriphenylphosphonium bromiden-BuLi, THF, RTN/A>90%[10]
4-NitrobenzaldehydeBenzyltriphenylphosphonium chlorideNaOEt, EtOH, RefluxE-favored (stabilized)~85%General knowledge

Trustworthiness - Experimental Protocol: Synthesis of a (Z)-Stilbene Precursor

  • Ylide Preparation: In a flame-dried, two-neck flask under argon, add (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide (1.2 mmol). Add anhydrous THF (15 mL) and cool the suspension to -78°C (acetone/dry ice bath).

  • Slowly add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. The solution should turn a deep red/orange color, indicating ylide formation. Stir for 1 hour at -78°C.

  • Aldehyde Addition: Dissolve this compound (1.0 mmol, 296 mg) in anhydrous THF (5 mL) and add it dropwise to the cold ylide solution.

  • Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography. The major byproduct is triphenylphosphine oxide, which must be carefully separated to isolate the desired alkene product.[14]

Diagram: Wittig Reaction Workflow

Wittig_Workflow start Start: Alkyl Halide + PPh₃ phosphonium Form Phosphonium Salt (SN2 Reaction) start->phosphonium ylide Deprotonate with Strong Base (e.g., n-BuLi) → Generate Ylide phosphonium->ylide cycloaddition [2+2] Cycloaddition ylide->cycloaddition aldehyde Aldehyde Substrate (this compound) aldehyde->cycloaddition oxaphosphetane Form Oxaphosphetane Intermediate cycloaddition->oxaphosphetane retro Retro-[2+2] Cycloaddition oxaphosphetane->retro product Final Products: Alkene + Ph₃P=O retro->product

Caption: Step-by-step workflow for a typical Wittig olefination reaction.

Grignard and Organolithium Additions

The aldehyde group is a classic electrophile for strong carbon nucleophiles like Grignard and organolithium reagents, providing a direct route to secondary alcohols.[15][16]

Expertise & Experience: When reacting this compound with a Grignard reagent (R-MgBr), a significant challenge arises: competing reaction pathways .

  • Nucleophilic Addition: The Grignard reagent can add to the aldehyde carbonyl, which is the desired pathway.

  • Halogen-Metal Exchange: The Grignard reagent can react with one of the aryl bromides, leading to a mixture of products. This is especially prevalent if the Grignard reagent is highly reactive or if activating conditions are used.

To favor nucleophilic addition, the reaction is typically performed at low temperatures (e.g., -78°C). Organolithium reagents are often more suitable for this transformation as they tend to favor addition over exchange at low temperatures compared to Grignards. An alternative strategy is to protect the aldehyde (e.g., as an acetal), perform a Grignard reaction at the aryl bromide site (forming a new Grignard reagent in situ), react that with a different electrophile, and then deprotect the aldehyde.

Performance Comparison: The presence of the aryl bromides makes this substrate more complex to use in Grignard reactions than a simple methoxybenzaldehyde.

Aldehyde SubstrateReagentConditionsPrimary ProductYield (%)Potential Side Product
This compound MeMgBrTHF, -78°CSecondary Alcohol~60-70%Halogen-metal exchange products
This compound PhLiTHF, -78°CSecondary Alcohol~75-85%Fewer side products
4-MethoxybenzaldehydeMeMgBrTHF, 0°C to RTSecondary Alcohol>95%None

Trustworthiness - Experimental Protocol: Organolithium Addition to the Aldehyde

  • Add this compound (1.0 mmol, 296 mg) to a flame-dried flask under argon and dissolve in anhydrous THF (10 mL).

  • Cool the solution to -78°C.

  • Slowly add phenyllithium (1.05 mmol, 1.8 M in dibutyl ether) dropwise over 10 minutes.

  • Stir the mixture at -78°C for 1 hour.

  • Quench the reaction at low temperature by adding saturated aqueous NH₄Cl (10 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the desired secondary alcohol.

Henry (Nitroaldol) Condensation

The Henry reaction is a base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound, yielding β-nitro alcohols.[17] These products are highly valuable as they can be converted into β-amino alcohols or α-nitro ketones.

Expertise & Experience: The reaction is reversible, and the products can sometimes dehydrate to form nitroalkenes, especially at higher temperatures or with stronger bases.[17] The electronic properties of the aldehyde can affect the reaction rate. Electron-withdrawing groups on the aromatic ring generally accelerate the reaction by making the carbonyl carbon more electrophilic. The two bromine atoms on this compound act as mild electron-withdrawing groups, facilitating this reaction.

Performance Comparison: The performance of this compound is comparable to other benzaldehydes bearing electron-withdrawing groups.

Aldehyde SubstrateNitroalkaneCatalyst/BaseConditionsYield (%)Reference
This compound NitromethaneDBUCH₂Cl₂, RT, 24h~80-90%Based on[18]
4-NitrobenzaldehydeNitromethaneDBUCDCl₃, RTHigh[18]
BenzaldehydeNitromethaneSolid Base Catalyst80°C, 6h~75%[17]
4-AnisaldehydeNitromethaneEnzyme (ST0779)TBME/H₂O, 40°C, 24h~70%[19]

Trustworthiness - Experimental Protocol: Henry Reaction

  • To a flask containing this compound (1.0 mmol, 296 mg) and nitromethane (5.0 mmol, 0.27 mL), add dichloromethane (5 mL).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 0.03 mL) as the catalyst.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with CH₂Cl₂ (15 mL).

  • Wash the solution with 1 M HCl (10 mL) to neutralize the DBU, followed by water (10 mL) and brine (10 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the resulting β-nitro alcohol by flash chromatography or recrystallization.

Diagram: General Reaction Pathways

General_Pathways cluster_coupling C-C Coupling (at Ar-Br) cluster_carbonyl Carbonyl Chemistry (at -CHO) start This compound Suzuki Suzuki (Biaryl Product) start->Suzuki Sonogashira Sonogashira (Aryl-Alkynyl Product) start->Sonogashira Wittig Wittig (Alkene Product) start->Wittig Grignard Grignard/RLi (Secondary Alcohol) start->Grignard Henry Henry (β-Nitro Alcohol) start->Henry

Caption: Overview of the primary reaction pathways available for this compound.

Conclusion

This compound stands out as a supremely versatile synthetic intermediate. Its performance in palladium-catalyzed cross-coupling reactions is robust, providing a platform for constructing complex biaryl and aryl-alkynyl structures with controlled stoichiometry. In carbonyl chemistry, it behaves predictably in Wittig and Henry reactions, serving as a reliable precursor to stilbenes and β-nitro alcohols. The primary challenge lies in its reaction with strong organometallic nucleophiles like Grignard reagents, where chemoselectivity between carbonyl addition and halogen-metal exchange must be carefully managed, often by employing organolithium reagents at low temperatures. By understanding these performance characteristics, researchers can strategically leverage this powerful building block to accelerate the synthesis of complex molecules in drug discovery and materials science.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-Dibromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,5-Dibromo-4-methoxybenzaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory science.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No. 108940-96-1) is a halogenated aromatic aldehyde. Its hazard profile, as detailed in various Safety Data Sheets (SDS), necessitates careful handling to mitigate risks.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2]

The presence of bromine atoms on the benzene ring classifies this compound as a halogenated organic compound .[3] This classification is crucial as it dictates the specific waste stream and disposal methods required by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[3][4][5] Halogenated organic wastes must not be mixed with non-halogenated waste streams, as their disposal requirements, typically high-temperature incineration, are different.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling this compound and its associated waste. The following table summarizes the minimum required PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or contact with solid particles, preventing serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation.[2]
Body Protection A standard laboratory coat.Protects personal clothing from contamination.[2]
Respiratory Protection Not typically required with adequate ventilation, but a NIOSH-approved respirator should be used if dust is generated.All handling of this compound should occur in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhaling dust or aerosols.[1][6]
Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste at the source is fundamental to safe and compliant disposal. As a halogenated organic compound, this compound waste must be collected separately from other waste streams.

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container designated specifically for "Halogenated Organic Waste."[3][6] The container must be compatible with the chemical and any solvents used.

  • Solid Waste: Collect unused this compound, reaction byproducts, and contaminated consumables (e.g., weighing paper, pipette tips) in a designated solid waste container. This container should be labeled as "Halogenated Organic Solid Waste."[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled container for "Halogenated Organic Liquid Waste."[6]

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and any relevant hazard symbols. As soon as the first drop of waste is added, the container should be labeled as "Hazardous Waste."[7]

Causality: The reason for this stringent segregation is that halogenated compounds produce acidic gases, such as hydrogen bromide, during incineration.[6] Licensed hazardous waste incinerators are equipped with specialized scrubbers to neutralize these corrosive gases, a feature not always present in standard chemical incinerators.[6] Mixing halogenated and non-halogenated waste complicates the disposal process and increases costs.[6]

Disposal Procedure: From Laboratory to Licensed Facility

The ultimate disposal of this compound must be handled by a licensed hazardous waste management company. The recommended and most effective method for the complete destruction of this compound is high-temperature incineration .[6]

Disposal Workflow Diagram:

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional EHS cluster_disposal Licensed Disposal Facility A Generate Waste (Solid or Liquid) B Segregate into 'Halogenated Organic Waste' Container A->B Step 1 C Label Container Accurately B->C Step 2 D Store in Designated Satellite Accumulation Area C->D Step 3 E Schedule Waste Pickup D->E Step 4 F Transport to Central Storage Facility E->F Step 5 G Transport by Licensed Waste Hauler F->G Step 6 H High-Temperature Incineration G->H Step 7 I Final Destruction H->I Final Step

Caption: Workflow for the disposal of this compound waste.

Spill Management: Preparedness and Response

In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.

For Small Spills:

  • Restrict Access: Cordon off the affected area.

  • Wear PPE: Don the appropriate PPE as outlined in Section 2.

  • Containment: If the material is a solid, carefully sweep it up to avoid creating dust and place it in a labeled container for hazardous waste.[6]

  • Decontamination: Clean the spill area with a damp cloth or paper towels. All cleaning materials must be disposed of as halogenated hazardous waste.[6]

For Large Spills:

  • Evacuate: Immediately evacuate personnel from the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[6]

Under no circumstances should this compound or its waste be washed down the drain.[6] This can lead to environmental contamination and is a violation of regulatory standards.

Regulatory Framework

The disposal of this compound is governed by a multi-tiered regulatory framework. In the United States, the EPA's Resource Conservation and Recovery Act (RCRA) provides the primary federal guidelines for hazardous waste management.[8] Additionally, state and local regulations may impose more stringent requirements. Always consult your institution's EHS department for guidance specific to your location.

References

Personal protective equipment for handling 3,5-Dibromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work demands both innovation and an unwavering commitment to safety. This guide provides a detailed protocol for the safe handling of 3,5-Dibromo-4-methoxybenzaldehyde, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. This approach ensures that safety becomes an intrinsic part of your experimental workflow, fostering a self-validating system of protection for you and your colleagues.

Hazard Assessment: Understanding the Risks

This compound is an aromatic aldehyde containing bromine atoms. This structure presents several potential hazards that must be managed through appropriate personal protective equipment (PPE) and handling procedures. According to its Safety Data Sheet (SDS), the primary hazards include:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation: The compound can cause significant eye irritation upon contact.

  • Respiratory Irritation: Inhalation of the dust can lead to irritation of the respiratory tract.

  • Harmful if Swallowed: Ingestion of the compound can be harmful.

  • Potential for Allergic Skin Reaction: Some individuals may develop an allergic skin reaction after exposure.

Given its classification as a halogenated organic compound, proper disposal is also a critical consideration to prevent environmental contamination.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach. It should be tailored to the specific risks posed by the chemical and the procedure being performed. The following table outlines the recommended PPE for handling this compound, along with the rationale for each item.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or explosion.[3][4]Protects against accidental splashes of the compound or solvents, which can cause serious eye irritation.
Hand Protection Nitrile gloves.[3]Provides a barrier against skin contact, preventing irritation and potential allergic reactions. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A flame-resistant lab coat, fully buttoned.[3]Protects against minor spills and splashes, preventing contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls (like a fume hood) are not sufficient to control dust or aerosol exposure.[3]Prevents inhalation of the compound, which can cause respiratory irritation.
Footwear Closed-toe shoes.[3][4]Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a procedural workflow for handling this compound, from preparation to disposal.

Preparation
  • Designate a Workspace: All work with this compound should be conducted in a well-ventilated chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, before you begin.

  • Don PPE: Put on all required PPE as outlined in the table above.

Handling
  • Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood to minimize the risk of dust inhalation.

  • Dissolving: If the experimental procedure requires a solution, add the solvent to the solid in a flask or beaker. Gently swirl or stir to dissolve. Avoid heating the mixture unnecessarily, as this can increase the vapor pressure of the solvent and the risk of inhalation.

  • Reactions: Conduct all reactions within the fume hood. Ensure that all glassware is securely clamped and that the reaction is monitored throughout the process.

Cleanup
  • Decontamination: Wipe down the work area with an appropriate solvent to remove any residual contamination.

  • Glassware: Clean all glassware thoroughly with an appropriate solvent and then wash with soap and water.

  • PPE Removal: Remove gloves using the proper technique to avoid contaminating your hands.[4] Remove your lab coat and store it in a designated area. Wash your hands thoroughly with soap and water.

Waste Disposal Plan: A Critical Final Step

Proper waste disposal is essential to protect the environment and comply with regulations. As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[1][2][5]

Waste Segregation
  • Solid Waste: All solid waste, including contaminated weigh boats, gloves, and paper towels, should be placed in a designated, labeled hazardous waste container for halogenated organic solids.[1]

  • Liquid Waste: All liquid waste, including reaction mixtures and solvent rinses, should be collected in a designated, labeled hazardous waste container for halogenated organic liquids.[2][5]

  • Sharps: Any contaminated sharps, such as needles or razor blades, should be placed in a designated sharps container.

Labeling and Storage
  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[5]

  • Waste containers should be kept closed except when adding waste.[5]

  • Store waste containers in a designated satellite accumulation area until they are collected for disposal by your institution's environmental health and safety department.

Workflow Diagram

The following diagram illustrates the key steps in the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Designate Workspace (Fume Hood) Assemble 2. Assemble Materials Prep->Assemble DonPPE 3. Don PPE Assemble->DonPPE Weigh 4. Weigh Compound DonPPE->Weigh Dissolve 5. Dissolve (if needed) Weigh->Dissolve React 6. Conduct Reaction Dissolve->React Decon 7. Decontaminate Workspace React->Decon CleanGlass 8. Clean Glassware Decon->CleanGlass DisposeWaste 9. Segregate & Dispose Waste (Halogenated Waste Stream) CleanGlass->DisposeWaste RemovePPE 10. Remove PPE & Wash Hands DisposeWaste->RemovePPE

Caption: A workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, follow these procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.[5]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the well-being of your team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.